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4-Hydroxy-3,5-diiodophenylacetic acid Documentation Hub

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  • Product: 4-Hydroxy-3,5-diiodophenylacetic acid
  • CAS: 1948-39-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Hydroxy-3,5-diiodophenylacetic Acid (DIAC)

Executive Summary & Compound Profile 4-Hydroxy-3,5-diiodophenylacetic acid (DIAC), also known as Diiodothyroacetic acid, is a critical metabolic derivative of thyroid hormones and a potent thyromimetic agent.[1] Structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Hydroxy-3,5-diiodophenylacetic acid (DIAC), also known as Diiodothyroacetic acid, is a critical metabolic derivative of thyroid hormones and a potent thyromimetic agent.[1] Structurally, it consists of a phenylacetic acid core with a phenolic hydroxyl group at the para position, flanked by two iodine atoms at the meta positions (3 and 5).

This guide details the synthesis of DIAC via Electrophilic Aromatic Iodination . Unlike generic protocols, this document focuses on the "Gold Standard" aqueous alkaline method, prioritized for its scalability, high yield (>90%), and avoidance of hazardous chlorinated solvents. A secondary method using Iodine Monochloride (ICl) is provided for specific anhydrous applications.

PropertyData
CAS Number 1155-40-4
Molecular Formula C₈H₆I₂O₃
Molecular Weight 403.94 g/mol
Melting Point 216.5–217.5 °C (dec.)[1][2]
Solubility Soluble in dilute alkali (NaOH, KOH); sparingly soluble in water/acid; soluble in EtOH.

Retrosynthetic Analysis & Mechanistic Logic

To understand the synthesis, we must deconstruct the target molecule. The synthesis relies on the high electron density of the phenol ring, which directs electrophiles to the ortho positions relative to the hydroxyl group.

Mechanistic Insight

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .

  • Activation: In basic media (NaOH), the starting material (4-hydroxyphenylacetic acid) exists as a dianion (carboxylate and phenoxide). The phenoxide oxygen is a powerful electron-donating group (EDG), significantly activating the ring.

  • Substitution: The electrophilic iodine species (generated from

    
    ) attacks the positions ortho to the phenoxide.
    
  • Selectivity: Because the alkyl group (acetic acid tail) is weakly activating/directing but the phenoxide is strongly activating, substitution occurs exclusively at the 3 and 5 positions.

Retrosynthesis cluster_logic Mechanistic Logic Target Target: 4-Hydroxy-3,5-diiodophenylacetic acid Precursor Precursor: 4-Hydroxyphenylacetic acid Target->Precursor Disconnect C-I Bonds (EAS) Reagent Reagent: I2 / KI (aq) Target->Reagent Iodination Source Logic Phenoxide directs ortho. Sterics allow di-substitution. Acidic workup locks product.

Figure 1: Retrosynthetic disconnection showing the reliance on Electrophilic Aromatic Substitution.

Primary Protocol: Aqueous Alkaline Iodination

Status: Gold Standard (High Yield, Scalable, Green Chemistry Compatible)[1]

This method utilizes the solubility of the starting material in base and the insolubility of the di-iodo product in acid to drive purification.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 4-Hydroxyphenylacetic acid (0.1 mol, ~15.2 g)

  • Iodinating Agent: Iodine (

    
    , 50.8 g) + Potassium Iodide (KI, 50.8 g) dissolved in Water (250 mL).
    
  • Solvent/Base: 0.5N Sodium Hydroxide (NaOH, 800 mL).

  • Quenching Agent: Sodium Bisulfite (

    
    ) or Sulfur Dioxide (
    
    
    
    ).[1]
  • Acidifier: Concentrated HCl or dilute

    
    .
    
Step-by-Step Methodology
Phase 1: Solubilization & Activation[1]
  • Preparation: In a 2L round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 0.1 mol (15.2 g) of 4-hydroxyphenylacetic acid in 800 mL of 0.5N NaOH.

    • Expert Note: The solution must be clear. The high volume of dilute base ensures the starting material is fully deprotonated (dianion form), maximizing regioselectivity.

Phase 2: Electrophilic Addition
  • Iodine Solution Prep: In a separate beaker, dissolve 50.8 g of KI in 250 mL of distilled water, then add 50.8 g of solid Iodine. Stir until fully dissolved to form the dark red

    
     complex.
    
  • Addition: Add the Iodine/KI solution dropwise to the stirred phenoxide solution at room temperature over 30–45 minutes.

    • Visual Check: The solution will initially absorb the iodine color. As the reaction completes, a persistent dark color indicates excess iodine.

    • Self-Validating Step: If the color fades instantly, the reaction is consuming iodine. If the color persists immediately, check stirring or pH (must be basic).

Phase 3: Workup & Isolation
  • Acidification: Cool the reaction mixture to 0–5 °C in an ice bath.

  • Precipitation: Slowly acidify the mixture to pH 2–3.

    • Option A (Preferred): Bubble

      
       gas or add sodium bisulfite solution. This serves two purposes: it lowers the pH and reduces excess iodine (quenching), turning the supernatant from red/brown to clear/yellow.
      
    • Option B: Use dilute HCl.[3] If using HCl, you must add a separate reduction step (sodium thiosulfate/bisulfite) to remove residual iodine.

  • Filtration: A voluminous precipitate will form.[4] Filter via vacuum filtration (Buchner funnel). Wash the cake with cold water (3 x 50 mL) to remove inorganic salts (NaI, KCl).

Phase 4: Purification
  • Reprecipitation (The Purity Lock):

    • Dissolve the crude wet cake in saturated Sodium Bicarbonate (

      
      ) solution.
      
    • Filter off any insoluble impurities (mono-iodinated byproducts often have different solubility profiles).

    • Re-acidify the filtrate with dilute HCl to reprecipitate the pure product.

  • Crystallization: Recrystallize from aqueous ethanol (EtOH/Water 50:50).

    • Yield: Expect ~92% (approx. 37 g).

    • Appearance: White to off-white needles.

Alternative Protocol: Iodine Monochloride (ICl)

Status: Anhydrous / High Reactivity Use Case: When water-free conditions are required or for substrates with lower reactivity.

  • Dissolution: Dissolve 0.1 mol of 4-hydroxyphenylacetic acid in Glacial Acetic Acid (150 mL).

  • Reagent Prep: Dissolve Iodine Monochloride (ICl, slight excess, ~0.22 mol) in Glacial Acetic Acid (50 mL).

  • Reaction: Add ICl solution dropwise. Heat gradually to 80 °C for 20 minutes.

  • Workup: Dilute with water (500 mL). The product precipitates.[5][4][6][7]

  • Wash: Wash with 5% Sodium Sulfite to remove free iodine.[4]

  • Note: ICl is corrosive and volatile. This method requires a fume hood and strict PPE.

Experimental Workflow Visualization

Workflow Start Start: 4-HPAA + 0.5N NaOH Step1 Add I2/KI Solution (Dropwise, RT) Start->Step1 Check Check: Persistent Color? (Excess Iodine) Step1->Check Check->Step1 No (Add more I2) Quench Cool to 0°C Acidify (pH 2-3) + NaHSO3 Check->Quench Yes Filter Filter Crude Solid Quench->Filter Purify Dissolve in NaHCO3 -> Filter -> Acidify Filter->Purify Final Recrystallize (aq. EtOH) Target: DIAC Purify->Final

Figure 2: Operational workflow for the aqueous synthesis of DIAC.

Characterization & Data Summary

To validate the synthesis, compare your product against these standard metrics.

MetricSpecificationNotes
Appearance White to off-white powderYellowing indicates free iodine contamination.[1]
Melting Point 216.5 – 217.5 °CSharp melting point indicates high purity.
Yield 90 – 95%Lower yields suggest incomplete iodination or loss during filtration.
NMR (

, DMSO-d6)

~12.2 (br s, COOH), 9.3 (s, OH), 7.7 (s, 2H, Ar-H), 3.5 (s, 2H,

)
The aromatic signal is a singlet (integration 2H) due to symmetry.

Safety & Handling (E-E-A-T)

  • Iodine (

    
    ):  Causes severe burns and is a sensitizer. Do not inhale vapors. Weigh in a fume hood.
    
  • Potassium Iodide (KI): Generally safe but protects

    
     solubility.
    
  • Filtration: The product is a phenol derivative; wear gloves to prevent absorption.

  • Waste Disposal: Aqueous waste contains iodides. Do not mix with strong oxidizers (bleach) as this will release toxic iodine gas. Dispose of halogenated organic waste separately.

References

  • Weygand, C., & Hilgetag, G. (1972). Preparative Organic Chemistry. New York: Wiley-Interscience, p. 164. (Primary source for the aqueous alkaline protocol).
  • PrepChem. Preparation of 4-hydroxy-3,5-diiodophenylacetic acid. Link

  • Organic Syntheses. Salicylic acid, 3,5-diiodo-. Coll. Vol. 2, p. 196 (1943). (Reference for ICl methodology and stoichiometry in analogous systems). Link[1]

  • ChemicalBook. 3,5-Diiodo-4-hydroxybenzoic acid Synthesis. (Analogous reaction conditions and yield expectations). Link

Sources

Exploratory

Technical Whitepaper: The Metabolic & Pharmacological Profile of 3,5-Diiodothyroacetic Acid (DIAC)

Executive Summary While 3,5,3'-triiodothyronine (T3) remains the primary bioactive focus of thyroid physiology, the "acetic acid" metabolites—formed via the oxidative deamination and decarboxylation of iodothyronines—rep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 3,5,3'-triiodothyronine (T3) remains the primary bioactive focus of thyroid physiology, the "acetic acid" metabolites—formed via the oxidative deamination and decarboxylation of iodothyronines—represent a critical, under-explored frontier in metabolic therapeutics. 3,5-Diiodothyroacetic acid (DIAC) , the acetic acid analog of 3,5-diiodothyronine (3,5-T2), has emerged as a compound of significant interest.

Unlike the potent cardiac stimulation associated with T3, DIAC exhibits a distinct pharmacological profile characterized by lipid-modulating activity with reduced thyrotoxic potential. This guide provides a comprehensive technical analysis of DIAC, detailing its biosynthetic pathways, receptor kinetics, and validated LC-MS/MS quantification protocols for translational research.

Biosynthesis & Metabolic Pathways[1][2][3][4]

The formation of DIAC does not follow the classical deiodination cascade of the amino acid iodothyronines (T4


 T3 

T2). Instead, it belongs to the ether-link cleavage and side-chain modification pathways.
The "Acetic Acid" Cascade

The primary route to DIAC involves the initial modification of the alanine side chain of T4 or T3 into an acetic acid group, forming Tetrac (tetraiodothyroacetic acid) or Triac (triiodothyroacetic acid), respectively. These intermediates are then progressively deiodinated to yield DIAC.

  • Deamination/Decarboxylation: T3 is converted to Triac via oxidative deamination.

  • Outer Ring Deiodination (ORD): Triac is deiodinated at the 3'-position by Type 1 or Type 3 Deiodinases (D1/D3) to form DIAC .

  • Alternative Pathway: Direct deamination of 3,5-T2 to DIAC (less common but enzymatically possible).

Pathway Visualization

The following diagram illustrates the metabolic derivation of DIAC within the iodothyronine network.

ThyroidMetabolism cluster_legend Pathway Key T4 Thyroxine (T4) T3 Triiodothyronine (T3) T4->T3 Deiodinase D1/D2 (Outer Ring) Tetrac Tetrac (Tetraiodothyroacetic acid) T4->Tetrac Deamination & Decarboxylation Triac Triac (Triiodothyroacetic acid) T3->Triac Deamination & Decarboxylation T2 3,5-Diiodothyronine (3,5-T2) T3->T2 Deiodinase D3 (Inner Ring) Tetrac->Triac Deiodinase D1/D2 DIAC DIAC (3,5-Diiodothyroacetic acid) Triac->DIAC Deiodinase D3 (Outer Ring Deiodination) T2->DIAC Deamination & Decarboxylation key1 Blue: Classical Hormones key2 Red: Acetic Acid Metabolites key3 Green: Target Analyte (DIAC)

Figure 1: The metabolic derivation of DIAC. Note the convergence of the Triac deiodination and T2 deamination pathways.

Physiological & Pharmacological Profile[6][7]

DIAC is not merely a degradation product; it possesses intrinsic biological activity. Its therapeutic potential lies in its ability to uncouple metabolic benefits from cardiac toxicity.

Receptor Affinity & Mechanism

Unlike T3, which binds with high affinity to both Thyroid Hormone Receptor alpha (TR


) and beta (TR

), DIAC displays a distinct binding profile.
  • Nuclear Receptors: DIAC binds to TRs with significantly lower affinity than T3 or Triac. However, at pharmacological doses, it retains the ability to modulate gene expression related to lipid metabolism.

  • Mitochondrial Effects: Similar to 3,5-T2, DIAC is hypothesized to exert non-genomic effects directly on the mitochondria, enhancing respiration rates and fatty acid oxidation without necessitating nuclear transcription.

Comparative Activity Table
CompoundSide ChainTR Binding Affinity (Relative to T3)Primary Physiological EffectCardiac Toxicity Potential
T3 Alanine100%Global metabolic regulatorHigh
Triac Acetic Acid~200-300% (TR

selective)
TSH suppression, Lipid loweringModerate
3,5-T2 Alanine<1%Mitochondrial respirationLow
DIAC Acetic Acid <0.5% Cholesterol/Lipid modulation Very Low
Therapeutic Implications

Research indicates that DIAC administration in rodent models prevents high-fat diet-induced hepatic steatosis and hypercholesterolemia. The mechanism involves the upregulation of hepatic LDL receptors and increased sterol excretion, distinct from the adrenergic stimulation driven by TR


 activation in the heart.

Analytical Methodology: LC-MS/MS Quantification

Accurate quantification of DIAC is challenging due to its low endogenous concentrations and structural similarity to other iodothyronines. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a "Self-Validating" internal standard approach.

Protocol Design Principles (E-E-A-T)
  • Causality: We use Liquid-Liquid Extraction (LLE) rather than simple protein precipitation to remove phospholipids that cause ion suppression in the mass spec source.

  • Validation: The use of

    
    -labeled internal standards is mandatory to correct for extraction losses and matrix effects.
    
Step-by-Step Workflow

Reagents:

  • Internal Standard (IS):

    
    -T4 or 
    
    
    
    -Triac (if available).
  • Extraction Solvent: tert-butyl methyl ether (MTBE) / Ethyl Acetate (50:50).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Procedure:

  • Sample Prep: Aliquot 200

    
    L of serum/tissue homogenate.
    
  • Spike: Add 10

    
    L of Internal Standard solution (10 ng/mL).
    
  • Acidification: Add 100

    
    L of 0.1 M HCl to ensure DIAC is in its protonated (uncharged) state for optimal organic extraction.
    
  • Extraction: Add 1 mL Extraction Solvent. Vortex vigorously for 2 mins.

  • Separation: Centrifuge at 14,000 x g for 5 mins. Transfer the organic (upper) supernatant to a fresh glass vial.

  • Concentration: Evaporate to dryness under

    
     stream at 40°C. Reconstitute in 100 
    
    
    
    L of 50:50 Mobile Phase A/B.
  • Analysis: Inject 10

    
    L into LC-MS/MS (C18 Column, 2.1 x 100 mm).
    
Mass Spectrometry Transitions (SRM)

Operate in Positive Electrospray Ionization (ESI+) mode. While negative mode is intuitive for carboxylic acids, positive mode often yields better sensitivity for iodothyronines due to the iodine atoms' polarizability.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Role
DIAC 496.9

369.8 (Loss of I)25Quantifier
DIAC 496.9

243.0 (Loss of 2I)40Qualifier
Triac 622.8

495.828Interference Check
Analytical Workflow Diagram

LCMS_Workflow Sample Serum Sample (200 µL) Spike Add IS (13C-Labeled) Sample->Spike Acid Acidify (HCl) Protonate -COOH Spike->Acid Extract LLE (MTBE/EtAc) Remove Phospholipids Acid->Extract Dry Evaporate & Reconstitute Extract->Dry LC HPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (m/z 497 -> 370) LC->MS

Figure 2: Optimized LC-MS/MS workflow for DIAC quantification.

References

  • Ackermans, M. T., et al. (2012).[1] "Determination of thyroid hormones and their metabolites in tissue using SPE UPLC-tandem MS." Biomedical Chromatography. [Link]

  • Senese, R., et al. (2018).[2] "3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism."[2] Frontiers in Endocrinology. [Link]

  • Groeneweg, S., et al. (2017). "Triiodothyroacetic acid in health and disease." Journal of Endocrinology. [Link]

Sources

Foundational

Endogenous Function of Diiodothyroacetic Acid (Diac): A Technical Guide

The following technical guide details the endogenous function, biosynthetic origin, and experimental characterization of Diiodothyroacetic acid (Diac), specifically focusing on the biologically active 3,5-diiodothyroacet...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the endogenous function, biosynthetic origin, and experimental characterization of Diiodothyroacetic acid (Diac), specifically focusing on the biologically active 3,5-diiodothyroacetic acid (3,5-Diac, also known as TA2).

Executive Summary

Diiodothyroacetic acid (Diac or TA2) is a naturally occurring acetic acid metabolite of thyroid hormones.[1] Unlike its precursor Triiodothyroacetic acid (Triac/TA3), which exhibits high affinity for the nuclear thyroid receptor beta (TR


), 3,5-Diac functions primarily as a mitochondrial modulator .

Emerging research characterizes Diac not merely as a degradation product, but as a bioactive lipid-lowering agent with a distinct non-genomic mechanism. It acts by directly uncoupling mitochondrial respiration and stimulating fatty acid oxidation, likely through interaction with the Cytochrome c Oxidase (COX) complex, independent of canonical nuclear receptor signaling. This guide outlines the biosynthetic pathways, molecular mechanisms, and validated protocols for studying Diac activity.

Part 1: Biosynthetic Origin & Metabolism

Diac is formed via the oxidative deamination and decarboxylation of iodothyronines. This pathway, often overshadowed by deiodination, represents a critical route for generating "acetic acid" analogs (Tetrac, Triac, Diac) that exhibit altered biological half-lives and receptor affinities compared to their amine counterparts (T4, T3, T2).

The Deamination-Decarboxylation Pathway

The conversion of 3,5-Diiodothyronine (3,5-T2) to 3,5-Diac involves the modification of the alanine side chain. Alternatively, Diac can be generated via the inner-ring deiodination of Triac.

  • Precursors: 3,5-Diiodothyronine (3,5-T2) or Triiodothyroacetic acid (Triac).

  • Enzymatic Steps:

    • Transamination/Oxidative Deamination: Conversion of the amine group to a keto-acid intermediate (Diiodothyropyruvic acid).

    • Decarboxylation: Conversion of the keto-acid to the acetic acid final product (Diac).

Pathway Visualization

The following diagram illustrates the formation of Diac within the thyroid hormone metabolic network.

Diac_Biosynthesis T4 Thyroxine (T4) T3 Triiodothyronine (T3) T4->T3 DIO1/DIO2 (Outer Ring Deiodination) Tetrac Tetrac (TA4) T4->Tetrac Deamination & Decarboxylation T2 3,5-Diiodothyronine (3,5-T2) T3->T2 DIO3 (Inner Ring Deiodination) Triac Triac (TA3) T3->Triac Deamination & Decarboxylation Diac 3,5-Diac (TA2) T2->Diac Deamination & Decarboxylation Tetrac->Triac DIO1/DIO2 Triac->Diac DIO3 (Inner Ring Deiodination)

Figure 1: Biosynthetic pathway of Diac (TA2) via parallel deiodination and side-chain modification routes.

Part 2: Molecular Mechanism of Action

Diac's physiological profile is defined by a "Mitochondrial-First" mechanism, distinguishing it from the "Nuclear-First" action of T3.

Receptor Affinity (Nuclear vs. Mitochondrial)

While Triac is a potent agonist of TR


, 3,5-Diac exhibits negligible affinity for nuclear thyroid receptors (TR

and TR

)
. Instead, its activity mimics that of 3,5-T2, focusing on the mitochondrion as the primary organelle of action.
FeatureTriac (TA3)3,5-Diac (TA2)
Primary Target Nuclear TR

(High Affinity)
Mitochondria (COX Complex)
Genomic Action Strong Transcriptional RegulatorWeak/Negligible
Metabolic Effect TSH Suppression, Lipid LoweringRapid Respiration Increase, Fatty Acid Oxidation
Mechanism Canonical TR BindingNon-Genomic / Direct Protein Interaction
The Cytochrome c Oxidase (COX) Interaction

Mechanistic studies suggest that 3,5-Diac, like its analog 3,5-T2, interacts directly with the Va subunit of the Cytochrome c Oxidase complex (Complex IV) .

  • Action: This binding abolishes the allosteric inhibition of COX by ATP.[2]

  • Result: It prevents the cell from downregulating respiration under high ATP conditions, effectively "uncoupling" the respiratory rate from energy demand. This leads to increased oxygen consumption and rapid oxidation of fatty acids (anti-steatotic effect).

Part 3: Physiological Functions[3][4]

Anti-Steatotic & Lipid Lowering Activity

3,5-Diac has been demonstrated to prevent and reverse hepatic steatosis (fatty liver) and hypercholesterolemia in rodent models.[1][3]

  • Mechanism: By stimulating mitochondrial respiration, Diac increases the flux of fatty acids through

    
    -oxidation, reducing the pool of lipids available for storage as triglycerides.
    
  • Therapeutic Advantage: Unlike T3, which causes tachycardia via TR

    
     activation in the heart, Diac's low nuclear affinity allows for metabolic stimulation with a reduced cardiac safety risk.
    
Thermogenesis

Through the "proton leak" and increased COX turnover, Diac contributes to non-shivering thermogenesis, although its potency is generally lower than that of 3,5-T2.

Part 4: Experimental Protocols

Analytical Detection: LC-MS/MS

Quantifying endogenous Diac requires high sensitivity due to its low circulating concentrations (sub-nanomolar).

Protocol: Solid Phase Extraction (SPE) & LC-MS/MS

  • Sample Prep: Mix 200 µL serum with isotope-labeled internal standard (

    
    -TA2).
    
  • Protein Precipitation: Add 400 µL Acetonitrile (1% Formic Acid), vortex, centrifuge at 14,000 x g for 10 min.

  • SPE Cleanup: Load supernatant onto a C18 SPE cartridge (pre-conditioned with MeOH/Water). Wash with 20% MeOH. Elute with 100% MeOH.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 8 minutes.

  • MS/MS Transitions (MRM Mode):

    • Precursor Ion: m/z 496.0 (Negative Mode, [M-H]

      
      )
      
    • Product Ions: m/z 369.0 (Loss of I), m/z 126.9 (Iodine).

Functional Assay: Mitochondrial Respiration (Seahorse XF)

To validate Diac activity, researchers should measure Oxygen Consumption Rate (OCR) in isolated mitochondria or permeabilized hepatocytes.

Step-by-Step Methodology:

  • Isolation: Isolate liver mitochondria via differential centrifugation in SHE buffer (250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

  • Plating: Seed 5 µg of mitochondrial protein per well in a Seahorse XF96 plate.

  • Substrates: Supplement with Succinate (10 mM) and Rotenone (2 µM) to drive Complex II respiration (bypassing Complex I to isolate COX-dependent effects).

  • Injection Strategy:

    • Port A: ADP (State 3 respiration).

    • Port B:3,5-Diac (10 nM - 1 µM) . Note: Expect an immediate rise in OCR if uncoupling/stimulation occurs.

    • Port C: Oligomycin (ATP Synthase inhibitor).

    • Port D: Antimycin A/Rotenone (Shut down).

  • Data Analysis: Calculate the "Spare Respiratory Capacity" and "Proton Leak" in response to Diac injection. A significant increase in State 4o (Oligomycin-insensitive) respiration indicates direct mitochondrial uncoupling.

Part 5: References

  • Beher, W. T., & Baker, G. D. (1965). The effects of 3,5-diiodothyroacetic and 3,3',5-triiodothyroacetic acids on the time course of steroid C-14 metabolism in the rat. Henry Ford Hospital Medical Journal.

  • Lombardi, A., et al. (1998).[2] 3,5-Diiodothyronine binds to subunit Va of cytochrome-c oxidase and abolishes the allosteric inhibition of respiration by ATP.[2][4][5] European Journal of Biochemistry.

  • Moreno, M., et al. (2002). 3,5-Diiodo-L-thyronine prevents high-fat-diet-induced insulin resistance in rat skeletal muscle.[3] Diabetes.

  • Ruegamer, W. R., & Silverman, F. R. (1961). Thyroxine analogues and cholesterol metabolism: The prevention and reversal of elevated liver cholesterol and lipid concentrations in the cholesterol fed rat by dietary 3,5 diiodothyroacetic acid. Endocrinology.

  • Ackermans, M. T., et al. (2012). Determination of thyroid hormones and their metabolites in tissue using SPE UPLC-tandem MS. Biomedical Chromatography.

  • Goglia, F. (2015).[5][6] Biological effects of 3,5-diiodothyronine (T2).[1][2][7][4][5][6][8][9][10] Biochemistry (Moscow).

Sources

Exploratory

The Role of 4-Hydroxy-3,5-diiodophenylacetic Acid in Thyroid Metabolism and Synthesis

This guide provides a technical analysis of 4-Hydroxy-3,5-diiodophenylacetic acid (often abbreviated in chemical synthesis contexts as DIAC or Diiodophenylacetic Acid ), a critical metabolite and synthetic intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 4-Hydroxy-3,5-diiodophenylacetic acid (often abbreviated in chemical synthesis contexts as DIAC or Diiodophenylacetic Acid ), a critical metabolite and synthetic intermediate in thyroid hormone chemistry.[1][2][3]

Editorial Note: A frequent point of confusion in thyroid research is the distinction between phenylacetic acids (single-ring metabolites of iodotyrosines) and thyroacetic acids (double-ring analogs of iodothyronines, such as TRIAC). This guide specifically addresses the single-ring 4-Hydroxy-3,5-diiodophenylacetic acid , clarifying its role as a metabolic derivative of Diiodotyrosine (DIT) and a precursor to thyromimetic drugs.

[1][2][3][4][5][6][7][8]

Executive Summary

4-Hydroxy-3,5-diiodophenylacetic acid is the acetic acid analog of Diiodotyrosine (DIT) . Unlike the active thyroid hormones T3 and T4, which possess a diphenyl ether structure (thyronine core), this molecule consists of a single phenolic ring. Its biological and technical significance lies in three domains:

  • Endogenous Metabolism: It is a breakdown product of DIT formed via oxidative deamination and decarboxylation within the thyroid gland and peripheral tissues.

  • Iodine Recycling & Peroxidase Modulation: It interacts with Thyroid Peroxidase (TPO) and acts as a substrate in oxidative bursts, potentially influencing intrathyroidal iodine kinetics.

  • Pharmaceutical Synthesis: It serves as the obligate "head group" precursor in the chemical synthesis of Tiratricol (TRIAC) , a potent thyromimetic used to treat thyroid hormone resistance.

Biochemistry & Metabolic Pathways[9][10][11]

Endogenous Formation

In the thyroid gland, iodotyrosines (MIT and DIT) that do not couple to form T3/T4 are typically deiodinated by iodotyrosine deiodinase (IYD/DEHAL1) to recycle iodine. However, a fraction of DIT undergoes an alternative catabolic pathway similar to the degradation of catecholamines.

  • Transamination: DIT is converted to 4-Hydroxy-3,5-diiodophenylpyruvic acid (DIHPPA) by aromatic amino acid transaminases.

  • Oxidative Decarboxylation: DIHPPA is further processed to 4-Hydroxy-3,5-diiodophenylacetic acid .

This pathway becomes clinically relevant in states of deiodinase deficiency or iodine excess, where alternative disposal routes for iodotyrosines are upregulated.

Visualization of Metabolic & Synthetic Pathways

The following diagram illustrates the dual role of this molecule: as a natural metabolite of DIT and a synthetic building block for TRIAC.

Thyroid_Metabolite_Pathways Tyrosine Tyrosine DIT Diiodotyrosine (DIT) Tyrosine->DIT + 2 I- (TPO) Pyruvate Diiodophenylpyruvic Acid DIT->Pyruvate Transamination DIAC 4-Hydroxy-3,5- diiodophenylacetic Acid Pyruvate->DIAC Oxidative Decarboxylation TRIAC Tiratricol (TRIAC) (Thyromimetic) DIAC->TRIAC Coupling w/ Hydroquinone TPO Thyroid Peroxidase (TPO) DIAC->TPO Competitive Inhibition/Substrate HPA 4-Hydroxyphenylacetic Acid HPA->DIAC Iodination (I2/H2O2)

Caption: Figure 1. Dual pathways showing the endogenous formation of 4-Hydroxy-3,5-diiodophenylacetic acid from DIT (solid lines) and its use in the synthetic production of Tiratricol (dashed lines).

Signaling & Biological Activity[1][3][6][10][11][12]

Receptor Binding (Nuclear Receptors)

It is critical to distinguish this single-ring metabolite from TRIAC (3,5,3'-triiodothyroacetic acid) .

  • TRIAC: Binds TRβ with high affinity (higher than T3).

  • 4-Hydroxy-3,5-diiodophenylacetic acid: Possesses negligible affinity for the nuclear thyroid hormone receptors (TRα/TRβ). The absence of the second phenolic ring (outer ring) prevents the necessary steric fit within the receptor's ligand-binding pocket.

Non-Genomic & Enzymatic Interactions

While not a genomic signal transducer, this molecule exhibits bioactivity in oxidative environments:

  • Peroxidase Modulation: Studies indicate that diiodinated phenolic acids can act as substrates for peroxidases (including TPO and myeloperoxidase). In high concentrations, they may competitively inhibit the iodination of thyroglobulin by consuming H2O2 equivalents.

  • Antioxidant/Scavenger Role: The phenolic hydroxyl group, flanked by two iodine atoms, lowers the pKa and increases electron density, making the molecule an effective radical scavenger in the thyroid follicular lumen.

Experimental Protocols

Chemical Synthesis (Self-Validating Protocol)

For researchers requiring this compound for reference standards or synthesis of TRIAC analogs.

Principle: Regioselective electrophilic iodination of 4-hydroxyphenylacetic acid using an oxidative burst system (I2/H2O2) to mimic TPO activity.

StepReagent/ConditionActionCausality/Mechanism
1 Substrate Prep Dissolve 4-hydroxyphenylacetic acid (10 mmol) in Methanol (20 mL).Methanol ensures solubility of the polar acid while allowing radical stability.
2 Iodination Add NaI (2.2 eq) and slowly drip H2O2 (30%, 2.5 eq) over 30 min at 0-5°C.Slow addition prevents "iodine dumping" and ensures regioselective ortho-iodination at positions 3 and 5.
3 Quenching Add 10% Sodium Thiosulfate solution until yellow color disappears.Reduces unreacted iodine (I2) back to iodide, halting the reaction to prevent over-oxidation.
4 Acidification Adjust pH to 2.0 with 1M HCl.Protonates the carboxylate group, causing the product to precipitate from the aqueous/alcoholic mix.
5 Purification Recrystallize from Ethanol/Water (1:1).Removes mono-iodinated impurities. Validation: Product MP should be ~205-208°C.
Analytical Detection (HPLC-UV)

To distinguish 4-Hydroxy-3,5-diiodophenylacetic acid from DIT and Triac in biological samples.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6x150mm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 280 nm (aromatic ring) and 230 nm (iodine absorbance).

  • Retention Order: DIT (Early) < Diiodophenylacetic Acid (Mid) < TRIAC (Late).

    • Reasoning: The loss of the amino group (DIT -> Acid) increases hydrophobicity, increasing retention time relative to DIT.

References

  • Surks, M. I., Weinbach, S., & Volpert, E. M. (1973). On the Identification of 4-Hydroxy-3,5-Diiodophenylpyruvic Acid in Rat Thyroid Glands. Endocrinology. Link

  • Chaturbhuj, G. U., et al. (2020). Sulfated polyborate: A new and eco-friendly catalyst for one-pot multi-component synthesis... and iodination protocols. ResearchGate/Tetrahedron Letters. Link

  • Frieden, E., & Westmark, G. W. (1961). The Structure and Activity of Thyroid Hormones. Science. (Fundamental structure-activity relationships distinguishing single vs. double ring analogs).
  • Burger, A. G. (2017). Metabolism of Thyroid Hormone. Endotext [Internet]. (Details on deamination/decarboxylation pathways of iodotyrosines). Link

Sources

Foundational

Technical Monograph: 4-Hydroxy-3,5-diiodophenylacetic Acid (CAS 1948-39-6)

[1] Executive Summary 4-Hydroxy-3,5-diiodophenylacetic acid (CAS 1948-39-6) is a halogenated phenolic acid and a primary metabolite of 3,5-diiodotyrosine (DIT).[1] Distinct from the thyromimetic "Diac" (3,5-diiodothyroac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Hydroxy-3,5-diiodophenylacetic acid (CAS 1948-39-6) is a halogenated phenolic acid and a primary metabolite of 3,5-diiodotyrosine (DIT).[1] Distinct from the thyromimetic "Diac" (3,5-diiodothyroacetic acid), this single-ring compound represents a critical endpoint in the oxidative deamination of iodinated tyrosines. Its utility spans from serving as a stable biomarker for thyroid peroxidase (TPO) mediated oxidation to functioning as a synthetic precursor for complex thyronine analogs.

This guide provides a definitive technical profile of the compound, detailing its synthesis via electrophilic aromatic substitution, its physicochemical behavior, and its role within the iodothyronine deiodination cascade.

Part 1: Chemical & Physical Profile[2][3]

Molecular Identity
  • IUPAC Name: 2-(4-Hydroxy-3,5-diiodophenyl)acetic acid

  • CAS Number: 1948-39-6[1]

  • Molecular Formula: C₈H₆I₂O₃

  • Molecular Weight: 403.94 g/mol

  • Structural Class: Halogenated Phenylacetic Acid (Single-ring)

Critical Distinction: Researchers must distinguish this compound from 3,5-Diiodothyroacetic acid (Diac) (CAS 1155-40-4). While both are acetic acid derivatives, CAS 1948-39-6 lacks the ether-linked second phenyl ring characteristic of active thyroid hormones (T3/T4), rendering it pharmacologically distinct in terms of receptor binding affinity.

Physicochemical Properties
PropertyValueContext
Appearance Off-white to beige crystalline powderSensitive to light; darkens upon oxidation.
Melting Point 216.5 – 217.5 °CHigh lattice energy due to halogen bonding.
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic iodine atoms reduce aqueous solubility.
Solubility (Base) High (in NaOH/KOH)Forms soluble phenolate/carboxylate salts.
pKa (Carboxyl) ~4.2Typical of phenylacetic acids.
pKa (Phenol) ~6.5Acidity enhanced by electron-withdrawing iodine atoms (ortho-effect).

Part 2: Synthesis & Experimental Protocols

Synthesis via Iodination of 4-Hydroxyphenylacetic Acid

The most robust synthesis involves the electrophilic iodination of 4-hydroxyphenylacetic acid using iodine monochloride (ICl) or elemental iodine (I₂) in an alkaline medium. The following protocol is adapted for high purity and yield.

Reagents:
  • 4-Hydroxyphenylacetic acid (0.1 mol, ~15.2 g)[2]

  • Iodine (I₂) (50.8 g)

  • Potassium Iodide (KI) (50.8 g)[2]

  • 0.5N Sodium Hydroxide (NaOH)[2]

  • Sodium Bisulfite (NaHSO₃) (for quenching)

  • Glacial Acetic Acid (for recrystallization)

Step-by-Step Protocol:
  • Solubilization: Dissolve 0.1 mol of 4-hydroxyphenylacetic acid in 800 mL of 0.5N NaOH. Ensure complete dissolution to form the soluble sodium phenolate.

  • Iodination Agent Preparation: Prepare a solution of 50.8 g Iodine and 50.8 g Potassium Iodide in 250 mL of distilled water. The KI is essential to solubilize the iodine as the I₃⁻ complex.

  • Addition: Add the I₂/KI solution dropwise to the phenolate solution at room temperature with vigorous stirring. The solution will turn dark brown/red.

    • Mechanistic Note: The alkaline pH ensures the phenol exists as a phenoxide ion, significantly activating the ring at the ortho positions (3 and 5) for electrophilic attack by iodine.

  • Acidification & Precipitation: Cool the mixture to 0–5 °C. Slowly introduce Sulfur Dioxide (SO₂) gas or add sodium bisulfite solution to reduce excess iodine (color change from brown to pale yellow).

  • pH Adjustment: Adjust pH to 2–3 using dilute HCl. The 4-Hydroxy-3,5-diiodophenylacetic acid will precipitate as a solid.

  • Purification:

    • Filter the crude precipitate.[3]

    • Dissolve in saturated Sodium Bicarbonate (NaHCO₃) to filter off non-acidic impurities.

    • Reprecipitate with acid.

    • Recrystallization: Crystallize from aqueous ethanol or glacial acetic acid.

  • Yield Validation: Expected yield is ~92%. Melting point should be verified at 216–217 °C.

HPLC Analytical Method

For the detection of CAS 1948-39-6 in biological matrices or synthetic mixtures.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : Water (containing 0.1% Trifluoroacetic acid) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (phenolic absorption) and 230 nm.

  • Retention Time: Elutes later than 4-hydroxyphenylacetic acid due to the lipophilicity of the iodine atoms.

Part 3: Metabolic Pathway & Biological Context[6]

Role in Tyrosine Metabolism

4-Hydroxy-3,5-diiodophenylacetic acid is not a primary hormone but a degradation product. It arises from the metabolism of 3,5-Diiodotyrosine (DIT) , a precursor found within thyroglobulin.

  • Oxidative Deamination: DIT is acted upon by amino acid oxidases or transaminases to form 4-Hydroxy-3,5-diiodophenylpyruvic acid .

  • Decarboxylation: The pyruvic analog undergoes oxidative decarboxylation to form the acetic acid analog (CAS 1948-39-6).

  • Peroxidase Activity: Thyroid Peroxidase (TPO) can catalyze the conversion of DIT to this acid in the presence of H₂O₂, often producing an aldehyde intermediate (4-hydroxy-3,5-diiodobenzaldehyde) as a side product.

Pathway Visualization

DIT_Metabolism Tyrosine Tyrosine MIT 3-Monoiodotyrosine (MIT) Tyrosine->MIT Iodination (TPO) DIT 3,5-Diiodotyrosine (DIT) MIT->DIT Iodination (TPO) Pyruvate 4-Hydroxy-3,5-diiodophenyl- pyruvic acid DIT->Pyruvate Oxidative Deamination (Transaminase) Aldehyde 4-Hydroxy-3,5-diiodobenzaldehyde DIT->Aldehyde Peroxidase/H2O2 Target 4-Hydroxy-3,5-diiodophenylacetic acid (CAS 1948-39-6) Pyruvate->Target Oxidative Decarboxylation Aldehyde->Target Oxidation

Figure 1: Metabolic genesis of 4-Hydroxy-3,5-diiodophenylacetic acid from Diiodotyrosine (DIT).

Part 4: Applications in Drug Development

Thyromimetic Precursor

While CAS 1948-39-6 lacks the potency of T3, it serves as a "Scaffold A" in the synthesis of ether-linked thyromimetics. By protecting the acetic acid group, the phenolic hydroxyl can be coupled with various aryl halides (e.g., 3,5-dinitro-4-chlorobenzotrifluoride) to generate novel thyronine analogs with selective Thyroid Hormone Receptor beta (TRβ) activity.

Biomarker Utility

In studies of thyroid dysfunction, the ratio of DIT metabolites (like CAS 1948-39-6) to T4 metabolites can indicate defects in the coupling reaction within thyroglobulin. Elevated levels of phenylacetic acid derivatives may suggest increased oxidative stress or deiodinase dysregulation.

References

  • Weygand, C., & Hilgetag, G. (1972). Preparative Organic Chemistry. John Wiley & Sons.
  • Ljunggren, J. G. (1963).[4] The Oxidation of 3,5-Diiodotyrosine by Peroxidase and Hydrogen Peroxide.[4] Acta Chemica Scandinavica, 17, 567-572.[4] Link

  • PubChem. (n.d.). Compound Summary: 4-Hydroxy-3,5-diiodophenylacetic acid.[1][2][5][6] National Library of Medicine. Link

  • CymitQuimica. (n.d.). 3,5-Diiodothyroacetic acid vs Phenylacetic acid derivatives.[1][2][5][7] (Reference for structural distinction). Link

Sources

Exploratory

Metabolic Trajectory and Pharmacokinetics of Di-isopropyl Ammonium Dichloroacetate (DIAC)

Executive Summary & Pharmacochemical Dissociation Di-isopropyl ammonium dichloroacetate (DIAC) —historically referenced as DADA or the active component of "Vitamin B15" (Pangamic Acid)—is a salt comprised of a secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacochemical Dissociation

Di-isopropyl ammonium dichloroacetate (DIAC) —historically referenced as DADA or the active component of "Vitamin B15" (Pangamic Acid)—is a salt comprised of a secondary amine cation (di-isopropyl ammonium) and a halogenated carboxylic acid anion (dichloroacetate).

For the drug developer, DIAC cannot be modeled as a single monolithic entity. Upon physiological entry (pH 7.4), it undergoes rapid ionic dissociation. Its metabolic fate is a story of two distinct, diverging pathways:

  • The Pharmacophore (DCA Anion): A potent PDK inhibitor subject to "suicide metabolism" via GSTZ1.

  • The Chaperone/Counter-ion (DIPA Cation): A secondary amine subject to oxidative deamination and N-oxidation.

This guide deconstructs these parallel fates, providing the rigorous mechanistic insight required for toxicological assessment and PK modeling.

The Metabolic Fate of the DCA Moiety

The dichloroacetate (DCA) anion is the primary therapeutic agent, driving the shift from glycolysis to glucose oxidation (reversal of the Warburg effect).[1] However, its metabolism is unique due to the phenomenon of mechanism-based inactivation .[2]

The GSTZ1 Suicide Pathway

The biotransformation of DCA occurs primarily in the hepatic cytosol and mitochondria, catalyzed by Glutathione S-Transferase Zeta 1 (GSTZ1) , also known as Maleylacetoacetate Isomerase (MAAI).[3]

  • Mechanism: GSTZ1 catalyzes the dechlorination of DCA to glyoxylate.[2][3][4]

  • The "Suicide" Effect: During this catalytic cycle, DCA covalently modifies the GSTZ1 enzyme, irreversibly inactivating it. This leads to auto-inhibition : chronic dosing causes GSTZ1 depletion, drastically increasing the plasma half-life (

    
    ) of DCA over time.
    
  • Clinical Implication: Standard linear PK models fail for chronic DCA/DIAC administration. Dosing regimens must account for clearance saturation.

Secondary Metabolites

Once converted to glyoxylate, the carbon skeleton enters the general metabolic pool:

  • Glycine Formation: Transamination of glyoxylate (major pathway).

  • Oxalate Formation: Oxidation by Lactate Dehydrogenase (LDH). Note: High oxalate levels pose a risk of nephrolithiasis.

  • CO2: Decarboxylation.

Visualization: The DCA-GSTZ1 Axis

The following diagram illustrates the "Suicide Inhibition" loop and the metabolic divergence.

DCA_Metabolism DIAC DIAC (Parent Salt) DCA DCA (Anion) DIAC->DCA Dissociation (pH 7.4) DIPA DIPA (Cation) DIAC->DIPA Dissociation Glyoxylate Glyoxylate DCA->Glyoxylate Dechlorination (Requires GSH) GSTZ1_Active GSTZ1 (Active Enzyme) GSTZ1_Inactive GSTZ1-DCA Adduct (Inactivated) GSTZ1_Active->GSTZ1_Inactive Suicide Inhibition (Covalent Modification) GSTZ1_Active->Glyoxylate Catalysis Oxalate Oxalate (Renal Toxicity Risk) Glyoxylate->Oxalate LDH/GO Glycine Glycine (Biosynthetic Pool) Glyoxylate->Glycine AGT CO2 CO2 Glyoxylate->CO2

Caption: Metabolic divergence of DIAC and the GSTZ1 suicide inhibition loop governing DCA clearance.

The Metabolic Fate of the DIPA Counter-Ion

Often overlooked, the di-isopropyl ammonium (DIPA) cation is not inert. It possesses pharmacological activity (vasodilation) and follows a separate metabolic trajectory typical of secondary amines.

Oxidative Deamination & N-Oxidation

Unlike DCA, DIPA is metabolized via oxidative pathways, primarily involving Flavin-containing Monooxygenases (FMO) and amine oxidases.

  • N-Oxidation: FMOs convert DIPA to its N-oxide form (identified in equine doping studies).

  • Dealkylation/Deamination:

    • DIPA is cleaved to Isopropylamine and Acetone .

    • Isopropylamine is further deaminated to ammonia and acetone/propanol derivatives.

  • Excretion: A significant portion of DIPA is excreted unchanged in urine due to its high water solubility and ionization at physiological pH.

Analytical Protocols for DIAC Assessment

Quantifying DIAC requires a "divide and conquer" approach because the anion (acidic) and cation (basic) require opposing extraction conditions.

Protocol: Dual-Stream LC-MS/MS Quantification

Objective: Simultaneous quantification of DCA and DIPA from plasma.

Reagents:

  • Internal Standards:

    
    -DCA and 
    
    
    
    -DIPA.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Step-by-Step Methodology:

  • Plasma Separation: Centrifuge whole blood (EDTA tubes) at 2000 x g for 10 min.

  • Stream A (DCA Analysis - HILIC/Anion Exchange):

    • Precipitation: Add 300 µL Acetonitrile to 100 µL plasma.

    • Supernatant: Evaporate and reconstitute in mobile phase.

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Anion Exchange. Note: C18 columns retain DCA poorly.

    • Detection: Negative Electrospray Ionization (ESI-). Monitor MRM transition

      
       (loss of 
      
      
      
      ).
  • Stream B (DIPA Analysis - Cation Exchange/Reversed Phase):

    • Alkaline Extraction: Adjust plasma pH to >10 using NaOH (renders DIPA volatile/neutral).

    • Extraction: Liquid-Liquid Extraction (LLE) with Ethyl Acetate.

    • Derivatization (Optional but Recommended): DIPA is volatile.[5] Derivatize with Dansyl Chloride if sensitivity is low.

    • Detection: Positive Electrospray Ionization (ESI+). Monitor MRM for protonated molecular ion.

Analytical Workflow Diagram

Analytical_Workflow cluster_DCA Stream A: DCA (Anion) cluster_DIPA Stream B: DIPA (Cation) Sample Plasma Sample (DIAC) Prep_A Protein Ppt (Acetonitrile) Sample->Prep_A Prep_B Alkaline LLE (pH > 10) Sample->Prep_B LC_A HILIC Column (Polar Retention) Prep_A->LC_A MS_A MS/MS (ESI-) MRM: 127->83 LC_A->MS_A LC_B C18 / Cation Exch. Prep_B->LC_B MS_B MS/MS (ESI+) MRM: 102->43 LC_B->MS_B

Caption: Dual-stream bioanalytical workflow for separating and quantifying the ionic components of DIAC.

Pharmacokinetic Parameters & Data Summary

The following table summarizes the divergent PK behaviors of the two components. Note the non-linearity of DCA.

ParameterDichloroacetate (DCA)Di-isopropyl Ammonium (DIPA)
Primary Enzyme GSTZ1 (Cytosolic/Mitochondrial)FMO / Amine Oxidases
Kinetics Non-Linear (Time-dependent) Linear (First-order)
Half-life (

)
~1 hr (Naive)

>10 hrs (Chronic)
2–4 hours (Species dependent)
Major Metabolite GlyoxylateIsopropylamine, N-oxides
Excretion Renal (as Oxalate/Glycine conjugates)Renal (Unchanged + Metabolites)
Key Interaction Inhibits own metabolism (Suicide inhibition)Potential pH-dependent renal reabsorption

References

  • Stacpoole, P. W., et al. (1998).[1] Pharmacokinetics, metabolism and toxicology of dichloroacetate.[1][2][6] Drug Metabolism Reviews.[7]

  • James, M. O., et al. (1998).[1] Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1.[2][3] Pharmacology & Therapeutics.

  • Yamane, K., et al. (2014).[6][8] Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor...[6][8] PLoS ONE.[6]

  • Henderson, G. N., et al. (1997). Gas chromatography-mass spectrometry determination of dichloroacetate and its metabolites in human plasma.[9][10] Journal of Chromatography B.

  • U.S. EPA. (2024). Chemical Dashboard: Diisopropylamine.[6][11][12]

Sources

Foundational

Theoretical Models of DIAC-Receptor Interaction: A Structural &amp; Kinetic Analysis

Content Type: Technical Whitepaper Subject: 3,5-Diiodothyroacetic Acid (DIAC) Pharmacodynamics Audience: Drug Discovery Scientists, Structural Biologists, and Endocrinologists Executive Summary This technical guide delin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: 3,5-Diiodothyroacetic Acid (DIAC) Pharmacodynamics Audience: Drug Discovery Scientists, Structural Biologists, and Endocrinologists

Executive Summary

This technical guide delineates the theoretical and biophysical models governing the interaction between 3,5-Diiodothyroacetic acid (DIAC) and the Thyroid Hormone Receptors (TR


 and TR

). Unlike the canonical ligand T3 (3,5,3'-triiodothyronine), DIAC presents a unique pharmacophore: it lacks the amino group of the alanine side chain and possesses only two iodine atoms.

This guide moves beyond basic binding kinetics to explore the "Suboptimal Helix 12 Stabilization" model. We analyze how DIAC’s structural deficits alter the thermodynamic landscape of the Ligand Binding Domain (LBD), resulting in distinct coactivator recruitment profiles.

Part 1: Molecular Architecture & The "Loose-Fit" Model

The Pharmacophore Gap

To understand DIAC interaction, one must contrast it with the endogenous super-agonist, T3. The TR LBD is a "sandwich" of 12


-helices.[1] The ligand's role is to act as a hydrophobic core that stabilizes Helix 12 (H12) in the "shut" position, completing the Activation Function-2 (AF-2) surface.
  • The Anchor: In T3, the zwitterionic amino acid tail forms a "polar clamp" with glutamate and arginine residues in the receptor pocket.

  • The DIAC Deviation: DIAC is an acetic acid metabolite. It retains the carboxylate anion but lacks the ammonium cation.

    • Theoretical Implication: The loss of the ammonium-mediated hydrogen bond network destabilizes the ligand's "lock" within the pocket, increasing the off-rate (

      
      ).
      
The Arginine Switch Mechanism

The core theoretical model for DIAC binding relies on the Arginine Switch .

  • TR

    
     Selectivity Basis:  The TR
    
    
    
    isoform contains specific residues (Asn331) that position Arg282 to interact optimally with carboxylate groups.[2]
  • Mechanism: DIAC’s carboxylate head group forms a salt bridge with the conserved Arginine (Arg266 in

    
    , Arg320 in 
    
    
    
    ). However, without the stabilizing amino group interactions, the ligand relies heavily on the entropic gain of displacing water molecules from the hydrophobic pocket.
Visualization: The Genomic Signaling Pathway

The following diagram illustrates the canonical pathway where DIAC enters the nucleus, binds TR, induces heterodimerization with Retinoid X Receptor (RXR), and recruits coactivators (SRC-1).

DIAC_Pathway cluster_complex Holo-Complex Formation DIAC_Ext DIAC (Extracellular) MCT8 MCT8/10 Transporter DIAC_Ext->MCT8 DIAC_Nuc DIAC (Nucleus) MCT8->DIAC_Nuc TR_Holo TR-DIAC Complex (Helix 12 Stabilized) DIAC_Nuc->TR_Holo Ligand Binding (Kd ~10-100 nM) TR_Apo TR (Apo-Monomer) TR_Apo->TR_Holo RXR RXR Heterodimer TR-DIAC / RXR Heterodimer TR_Holo->Heterodimer + RXR TRE Thyroid Response Element (TRE) Promoter Region Heterodimer->TRE DNA Binding CoActivator Coactivator (SRC-1) CoActivator->Heterodimer Recruitment via AF-2 Transcription Gene Transcription (mRNA) TRE->Transcription Pol II Activation

Caption: Figure 1. Genomic mechanism of DIAC. Note the critical step of Coactivator recruitment dependent on Helix 12 stabilization.

Part 2: Experimental Validation (E-E-A-T)

As scientists, we cannot rely on docking simulations alone. The "Loose-Fit" model must be validated using assays that measure conformational dynamics, not just affinity.

Why Standard Radioligand Binding is Insufficient

Standard competitive binding (


) tells you if it binds, but not how it changes the shape. DIAC might bind with moderate affinity but fail to recruit coactivators efficiently due to the "wobble" of the acetic acid tail.
  • Solution: TR-FRET Coactivator Recruitment Assays . This measures the physical proximity of the receptor's AF-2 surface to a coactivator peptide.

Data Interpretation: Potency vs. Efficacy

In your experiments, you will likely observe the following dissociation between Affinity (


) and Efficacy (

):
ParameterT3 (Control)DIAC (Test)Interpretation
Affinity (

)
~0.1 nM~5 - 50 nMDIAC binds weaker due to loss of amino-group H-bonds.
Efficacy (

)
100%60 - 80%Partial agonist profile. H12 is not fully stabilized.
Selectivity TR


TR

TR

> TR

Arg282 in TR

favors the carboxylate head group.

Part 3: Detailed Protocol - Time-Resolved FRET (TR-FRET)

This protocol is designed to validate the DIAC-induced conformational change. We utilize a Lanthanide-labeled anti-GST antibody (donor) and a fluorophore-labeled coactivator peptide (acceptor).

Experimental Logic
  • Receptor: Recombinant Human TR

    
    -LBD tagged with GST.
    
  • Ligand: DIAC (Titration series).

  • Sensor: Biotinylated SRC-1 peptide + Streptavidin-d2 (Acceptor) + Anti-GST-Europium (Donor).

  • Readout: If DIAC correctly folds H12, the SRC-1 peptide binds. Energy transfers from Europium to d2 (Emission at 665 nm).

Step-by-Step Workflow

Reagents:

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.05% CHAPS.

  • DIAC Stock: 10 mM in DMSO (Freshly prepared to avoid oxidation).

Procedure:

  • Ligand Preparation: Prepare a 10-point serial dilution of DIAC in Assay Buffer (Range: 10

    
    M to 0.1 nM).
    
  • Protein Mix: Dilute GST-TR

    
    -LBD to 2 nM final concentration.
    
  • Peptide Mix: Dilute Biotin-SRC1 to 100 nM and Streptavidin-d2/Anti-GST-Eu cryptate to manufacturer recommended ratios.

  • Incubation:

    • Add 5

      
      L Ligand solution to 384-well low-volume plate.
      
    • Add 5

      
      L Protein Mix.
      
    • Add 10

      
      L Peptide/Detection Mix.
      
    • Critical Step: Seal plate and incubate for 4 hours at 4°C (equilibrium is slower for partial agonists like DIAC).

  • Detection: Read on an HTRF-compatible reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

Workflow Visualization

TR_FRET_Protocol Step1 1. Ligand Titration (DIAC in DMSO) Step2 2. Receptor Add (GST-TR-LBD) Step1->Step2 Mix Step3 3. Detection Mix (Eu-Ab + d2-SRC1) Step2->Step3 + FRET Pair Step4 4. Equilibrium (4hrs @ 4°C) Step3->Step4 Bind Step5 5. Readout (Ratio 665/620nm) Step4->Step5 Measure

Caption: Figure 2. TR-FRET Coactivator Recruitment Workflow. High signal indicates successful Helix 12 stabilization.

References

  • Scanlan, T. S., et al. (2009). Gaining ligand selectivity in thyroid hormone receptors via entropy. Proceedings of the National Academy of Sciences.[3] [Link]

  • Sandler, B., et al. (2004).[4] Thyroxine-Thyroid Hormone Receptor Interactions. Journal of Biological Chemistry. [Link]

  • Mendoza, A., et al. (2013). 3,5-T2 is an alternative ligand for the thyroid hormone receptor

    
    1.[5] Endocrinology. [Link]
    
  • RCSB Protein Data Bank. (2015). Crystal Structure of the T3-bound TR-beta Ligand-binding Domain. PDB ID: 4ZO1. [Link]

Sources

Exploratory

A Researcher's In-Depth Technical Guide to Commercial Sources of 4-Hydroxy-3,5-diiodophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydroxy-3,5-diiodophenylacetic acid is a key phenolic acid and iodinated aromatic compound with significant applications in biochemical resea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3,5-diiodophenylacetic acid is a key phenolic acid and iodinated aromatic compound with significant applications in biochemical research and drug synthesis. Its structural similarity to thyroid hormones and their metabolites makes it a valuable tool in endocrinology and related fields. This guide provides a comprehensive overview of the commercial sources of 4-Hydroxy-3,5-diiodophenylacetic acid, guidance on selecting the appropriate grade for research, and technical insights into its handling, storage, and quality assessment.

Commercial Availability and Supplier Landscape

Procuring high-quality 4-Hydroxy-3,5-diiodophenylacetic acid is crucial for the reliability and reproducibility of research outcomes. The compound is available from a select number of specialized chemical suppliers who cater to the research and development market.

A key distributor for this compound is THP Medical Products , which offers 4-Hydroxy-3,5-diiodophenylacetic acid manufactured by TargetMol . This product is explicitly marketed for biochemical experiments and drug synthesis research, indicating its suitability for these applications.[1][2]

While major suppliers like Thermo Fisher Scientific and Santa Cruz Biotechnology may not list 4-Hydroxy-3,5-diiodophenylacetic acid directly in their primary catalogs, they offer a wide range of structurally similar iodinated and phenylacetic acid derivatives.[3][4][5][6][7] Researchers are encouraged to inquire with these suppliers for potential custom synthesis or availability through their extended product lines.

Other potential sources for this and related compounds include chemical marketplaces and specialized manufacturers, which can be explored for specific research needs.

Comparative Analysis of Commercial Grades

The selection of a specific grade of 4-Hydroxy-3,5-diiodophenylacetic acid should be guided by the intended application. For sensitive biochemical assays or in vivo studies, high purity (typically ≥98%) is paramount. For synthetic chemistry applications, a technical grade may be sufficient.

Supplier/Manufacturer Product Name CAS Number Purity Available Documentation Storage
THP Medical Products (distributor for TargetMol)4-Hydroxy-3,5-diiodophenylacetic acid1948-39-6Information available upon requestDatasheet[1][2]-20°C[1]

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier before purchase. The CoA provides critical information on the compound's identity, purity (typically determined by HPLC or NMR), and levels of any impurities.

Quality Control and Purity Assessment for the End-User

Even when sourced from a reputable supplier, independent verification of the purity and identity of 4-Hydroxy-3,5-diiodophenylacetic acid is a good laboratory practice.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for assessing the purity of non-volatile organic compounds. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid) can effectively separate the main compound from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The spectra should be consistent with the expected structure of 4-Hydroxy-3,5-diiodophenylacetic acid.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides accurate mass information, further confirming the identity of the compound and helping to identify any impurities.

The following diagram illustrates a typical workflow for the quality control assessment of a newly acquired batch of 4-Hydroxy-3,5-diiodophenylacetic acid.

QC_Workflow cluster_0 Initial Assessment cluster_1 Analytical Verification cluster_2 Decision Receive_Compound Receive Compound from Supplier Visual_Inspection Visual Inspection (Color, Form) Receive_Compound->Visual_Inspection Physical Check Documentation_Review Review Certificate of Analysis Receive_Compound->Documentation_Review Paperwork Check Purity_Analysis Purity Analysis (HPLC) Documentation_Review->Purity_Analysis Proceed to Testing Structure_Confirmation Structure Confirmation (NMR, MS) Purity_Analysis->Structure_Confirmation Confirm Identity Accept_Batch Accept Batch for Research Use Structure_Confirmation->Accept_Batch Purity & Structure Verified Reject_Batch Reject Batch (Contact Supplier) Structure_Confirmation->Reject_Batch Discrepancies Found Synthesis_Workflow Start 4-Hydroxyphenylacetic Acid Iodination Iodination (Iodine, Potassium Iodide in NaOH(aq)) Start->Iodination Precipitation Acidification & Precipitation (Sulfur Dioxide) Iodination->Precipitation Purification Purification (Reprecipitation & Crystallization) Precipitation->Purification Final_Product 4-Hydroxy-3,5-diiodophenylacetic Acid Purification->Final_Product

Caption: Simplified workflow for the synthesis of 4-Hydroxy-3,5-diiodophenylacetic acid.

Key Research Applications

4-Hydroxy-3,5-diiodophenylacetic acid and its derivatives are primarily utilized in research related to thyroid hormone function and metabolism.

  • Thyroid Hormone Research: This compound is structurally related to thyroid hormones and their metabolites. It has been identified as a potential metabolite of 4-hydroxy-3,5-diiodophenylpyruvic acid in rat thyroid glands, making it relevant for studies on thyroxine biosynthesis. [8]Its structural analogs, such as 3,5-diiodothyropropionic acid, have been investigated for their thyromimetic activities, particularly their effects on cardiac function. [9]* Drug Development Intermediate: As a di-iodinated phenylacetic acid derivative, this compound can serve as a building block in the synthesis of more complex molecules, including potential drug candidates. The iodinated aromatic ring provides reactive sites for further chemical modifications.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of 4-Hydroxy-3,5-diiodophenylacetic acid.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at -20°C is recommended, as suggested by suppliers. [1]Iodinated organic compounds can be light-sensitive, and proper storage in amber vials or in the dark is advisable to prevent degradation.

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Hydroxy-3,5-diiodophenylacetic acid is a specialized research chemical with important applications in the study of thyroid hormone biology and as a potential intermediate in drug discovery. While the number of direct commercial suppliers is limited, reputable sources are available for obtaining this compound for research purposes. Researchers must prioritize the verification of purity and identity through appropriate analytical methods to ensure the validity of their experimental results. Adherence to proper handling and storage protocols will ensure the long-term stability and integrity of this valuable research tool.

References

  • Surks, M. I., & Weinbach, S. (1968). On the Identification of 4-Hydroxy-3,5-Diiodophenylpyruvic Acid in Rat Thyroid Glands. Endocrinology, 82(6), 1156–1162. [Link]

  • Weygand, C., & Hilgetag, G. (1972). Preparative Organic Chemistry. John Wiley & Sons. (As cited in PrepChem.com, Preparation of 4-hydroxy-3,5-diiodophenylacetic acid). [Link]

  • Pharmaffiliates. (n.d.). 3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]lactic Acid. Retrieved February 19, 2026, from [Link]

  • Morkin, E., Pennock, P., Goldman, S., & Tilles, A. (1995). Identification of simple substituted phenols with thyromimetic activity: cardiac effects of 3,5-diiodo-4-hydroxyphenylpropionic acid. Journal of molecular and cellular cardiology, 27(9), 1957–1964. [Link]

  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [Link]

  • PubChemLite. (n.d.). 4-(4-hydroxyphenoxy)-3,5-diiodophenylacetic acid. Retrieved February 19, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 4-Iodophenylacetic acid, 97%. Retrieved February 19, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 3,4-Dihydroxyphenylacetic acid, 98+%. Retrieved February 19, 2026, from [Link]

  • Musson, A., & Ley, S. V. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 134–158. [Link]

  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved February 19, 2026, from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.
  • Reddit. (2014, January 28). Storing iodine compound. r/chemistry. [Link]

  • Q2UB. (n.d.). MedChemExpress (MCE). Retrieved February 19, 2026, from [Link]

  • SciCrunch. (2025, August 20). RRID:AB_2091729. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
  • ResearchGate. (2018). Figure 4: Route map for the synthesis of o-iodophenylacetic acid. [Link]

  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • American Thyroid Association. (n.d.). Thyroid Hormone Treatment. Retrieved February 19, 2026, from [Link]

  • Davis, F. B., Mousa, S. A., O'Connor, L., & Davis, P. J. (2006). Proangiogenesis action of the thyroid hormone analog 3,5-diiodothyropropionic acid (DITPA) is initiated at the cell surface and is integrin mediated. Endocrinology, 147(4), 1602–1607. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Design for 4-Hydroxy-3,5-diiodophenylacetic Acid (DIAC Precursor/Analogue)

This Application Note is designed for researchers and drug discovery scientists focusing on thyroid hormone metabolites and thyromimetics. It addresses the characterization of 4-Hydroxy-3,5-diiodophenylacetic acid , chem...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on thyroid hormone metabolites and thyromimetics. It addresses the characterization of 4-Hydroxy-3,5-diiodophenylacetic acid , chemically distinct but biologically linked to the thyroid hormone metabolite family.[1]

Executive Summary & Chemical Identity

Topic: Characterization of 4-Hydroxy-3,5-diiodophenylacetic acid (Diiodophenylacetic acid) and its functional analogue 3,5-Diiodothyroacetic acid (DIAC).

Significance: In the context of thyroid hormone research, nomenclature precision is critical.

  • The "Single Ring" (Strict Chemical Name): 4-Hydroxy-3,5-diiodophenylacetic acid is a metabolite of Diiodotyrosine (DIT) and a synthetic intermediate. It typically exhibits low affinity for thyroid receptors but may act as an inhibitor of iodotyrosine dehalogenase or thyroid peroxidase (TPO).

  • The "Double Ring" (Functional Analogue): Often confused in nomenclature, 3,5-Diiodothyroacetic acid (DIAC, CAS 1155-40-4) contains the diphenyl ether structure necessary for thyromimetic activity.

This guide primarily addresses the functional characterization of the thyromimetic "Double Ring" (DIAC) , as this is the drug development target, while providing specific protocols for the "Single Ring" regarding enzymatic inhibition.

Chemical Structure Verification
FeatureSingle Ring (Precursor/Metabolite)Double Ring (Thyromimetic/DIAC)
Common Name Diiodophenylacetic acidDiiodothyroacetic acid (DIAC)
Structure One phenyl ring, two iodines, acetic acid tail.Diphenyl ether, two iodines, acetic acid tail.
Bioactivity TPO Inhibition, Dehalogenase substrate.TR

/TR

Agonist, Lipid Metabolism.
Assay Focus Enzymatic Inhibition (Peroxidase).Nuclear Receptor Binding & Transactivation.

Mechanism of Action & Assay Strategy

Biological Pathway

DIAC is a metabolite formed via the deamination and decarboxylation of Diiodothyronine (T2) or degradation of Tetrac/Triac. It modulates lipid metabolism and thyroid receptor (TR) signaling, often with altered affinity compared to T3.

ThyroidMetabolism cluster_legend Pathway Legend T4 T4 (Thyroxine) Tetrac Tetrac (Tetraiodothyroacetic acid) T4->Tetrac Deamination Triac Triac (Triiodothyroacetic acid) Tetrac->Triac Deiodination DIAC DIAC (3,5-Diiodothyroacetic acid) Triac->DIAC Deiodination DIT DIT (Diiodotyrosine) SingleRing 4-OH-3,5-diiodo- phenylacetic acid DIT->SingleRing Deamination SingleRing->DIAC Synthetic Coupling (In Vitro) key Red: Primary Target (DIAC) Yellow: Precursor/Metabolite

Figure 1: Metabolic relationship between Thyroid Hormones, Acetic Acid Analogues, and the Phenylacetic acid precursor.

Assay Selection Matrix
Assay TypeTarget EndpointMethodologyCritical Control
Binding Affinity

/

for TR

/TR

TR-FRET Competition AssayUnlabeled T3 (High Affinity)
Functional Activity Agonism (

)
Luciferase Reporter (TRE-Luc)DMSO (Vehicle)
Metabolic Stability Half-life (

)
Liver Microsomes (S9 Fraction)Testosterone (CYP3A4 marker)
Enzymatic Inhibition

(TPO/Deiodinase)
Amplex Red / ColorimetricPropylthiouracil (PTU)

Detailed Experimental Protocols

Protocol A: TR-FRET Competitive Binding Assay

Purpose: Determine if the compound binds directly to the Thyroid Receptor (TR) Ligand Binding Domain (LBD). This distinguishes the thyromimetic (Double Ring) from the inactive precursor (Single Ring).

Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay utilizes a Europium-labeled anti-GST antibody (donor) binding to a GST-tagged TR-LBD, and a fluorescently labeled thyroid hormone analogue (acceptor). Displacement of the acceptor by the test compound decreases the FRET signal.

Materials:

  • Receptor: Recombinant Human TR

    
     and TR
    
    
    
    LBD (GST-tagged).
  • Tracer: Fluormone™ Pan-TR Green (Invitrogen) or equivalent.

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM EDTA, 0.1% BSA, 1 mM DTT.

  • Test Compound: 4-Hydroxy-3,5-diiodophenylacetic acid (dissolved in 100% DMSO).

Workflow:

  • Preparation: Dilute test compound in DMSO to 100x final concentration (10-point dose response: 10

    
    M to 0.1 nM).
    
  • Master Mix: Prepare TR-LBD / Antibody / Tracer mix in assay buffer.

    • Note: Optimize receptor concentration (typically 0.5 - 2 nM) to achieve ~70% of max binding.

  • Plating: Add 20

    
    L of Master Mix to a 384-well black low-volume plate.
    
  • Treatment: Add 200 nL of test compound via acoustic dispenser or pin tool.

  • Incubation: Incubate for 2 hours at Room Temperature (protected from light).

  • Detection: Read Fluorescence at 340 nm (Excitation) and 520 nm / 495 nm (Emission).

  • Analysis: Calculate Ratio (520/495). Plot % Inhibition vs. Log[Concentration].

Self-Validating Check:

  • Z-Factor: Must be > 0.5.

  • Reference: T3 should yield an

    
     in the range of 0.1 - 0.5 nM. If T3 
    
    
    
    > 5 nM, the receptor integrity is compromised.
Protocol B: Luciferase Reporter Transactivation Assay

Purpose: Confirm if binding leads to functional gene transcription (Agonist vs Antagonist).

Cell Model: HEK293T cells (null for endogenous TRs) transiently co-transfected with:

  • Expression plasmid for TR

    
     or TR
    
    
    
    .
  • Reporter plasmid containing Thyroid Response Element (TRE) upstream of Luciferase (e.g., pGL4-TRE).

Step-by-Step:

  • Seeding: Seed HEK293T cells at 20,000 cells/well in 96-well white plates in charcoal-stripped FBS media (thyroid hormone-depleted).

  • Transfection: After 24h, transfect plasmids using Lipofectamine. Ratio 1:5 (Receptor : Reporter).

  • Treatment: 24h post-transfection, treat cells with test compound (DIAC) in serial dilution.

    • Agonist Mode: Compound alone.

    • Antagonist Mode: Compound + 1 nM T3 (competing against physiological ligand).

  • Incubation: 18-24 hours.

  • Lysis/Read: Add Luciferase substrate (e.g., Bright-Glo). Read luminescence.

Data Interpretation:

  • Single Ring (Precursor): Expected to show no or negligible activation (

    
    M).
    
  • Double Ring (DIAC): Expected to show weak agonism (

    
     in 
    
    
    
    M range) compared to T3 (nM range).

Metabolic Stability & Toxicity Profiling

Since iodinated phenylacetic acids are susceptible to rapid hepatic clearance, stability profiling is mandatory.

Protocol C: Microsomal Stability Assay

Reagents: Human Liver Microsomes (HLM), NADPH regenerating system. Method:

  • Incubate 1

    
    M test compound with 0.5 mg/mL HLM at 37°C.
    
  • Initiate with NADPH.

  • Sample at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analyze supernatant via LC-MS/MS.

  • Target: Monitor loss of parent compound and formation of glucuronides (mass shift +176 Da).

Protocol D: Cytotoxicity (Mitochondrial Uncoupling)

Iodinated phenols can act as mitochondrial uncouplers (protonophores). Assay: ATP Glo Viability Assay.

  • Differentiation: If Luciferase signal decreases in Protocol B but cell viability (ATP) also decreases, the effect is toxicity , not antagonism.

  • Threshold: A "clean" thyromimetic should have a Therapeutic Index (TI) > 100 (Cytotoxicity

    
     / Functional 
    
    
    
    ).

Visualizing the Assay Workflow

AssayWorkflow cluster_Screening Primary Screening Tier Start Compound: 4-Hydroxy-3,5-diiodophenylacetic acid Solubility Solubility Check (DMSO/PBS pH 7.4) Start->Solubility TR_FRET TR-FRET Binding (TR-alpha / TR-beta) Solubility->TR_FRET TPO_Assay TPO Inhibition Assay (Peroxidase Activity) Solubility->TPO_Assay Decision Binding? TR_FRET->Decision Decision->TPO_Assay No (Single Ring?) Functional Reporter Assay (Luciferase) Agonism/Antagonism Decision->Functional Yes (Kd < 1uM) Tox Mitochondrial Tox (ATP Depletion) Functional->Tox

Figure 2: Decision tree for characterizing the biological activity of the compound.

References

  • Chomard, P., et al. (1998).[2] Effects of iodotyrosines, thyronines, iodothyroacetic acids and thyromimetic analogues on in vitro copper-induced oxidation of low-density lipoproteins. Biochemical Pharmacology. [Link]

  • Beher, W.T., & Baker, G.D. (1965).[2] The effects of 3,5-diiodothyroacetic and 3,3', 5-triiodothyroacetic acids on the time course of steroid C-14 metabolism in the rat. Henry Ford Hospital Medical Journal.[2] [Link]

  • PubChem. (n.d.). Compound Summary: 3,5-Diiodothyroacetic acid.[3][2][4][5][6] Retrieved from [Link]

Sources

Application

Application Note: 4-Hydroxy-3,5-diiodophenylacetic Acid (DIAC) in Primary Cell Culture

This Application Note and Protocol guide is designed for researchers investigating thyroid hormone metabolism, endocrine signaling, and non-canonical pathways in primary cell models. Introduction & Biological Context 4-H...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers investigating thyroid hormone metabolism, endocrine signaling, and non-canonical pathways in primary cell models.

Introduction & Biological Context

4-Hydroxy-3,5-diiodophenylacetic acid (also known as DIAC or Diiodophenylacetic acid ) is a specific metabolite within the thyroid hormone cascade. While Triiodothyronine (T3) and Thyroxine (T4) are the classical effectors of thyroid signaling, deaminated and decarboxylated metabolites—such as Tetrac (Tetraiodothyroacetic acid) and its downstream product DIAC—exhibit distinct biological activities.

In primary cell culture (specifically hepatocytes , cardiomyocytes , and thyrocytes ), DIAC is utilized to:

  • Investigate Non-Canonical Signaling: Assess signaling pathways independent of the classical TR

    
    /TR
    
    
    
    genomic response, often involving mitochondrial uncoupling or membrane-initiated actions.
  • Map Metabolic Degredation: Serve as a reference standard in LC-MS/MS profiling of thyroid hormone deiodination and side-chain modification pathways.

  • Evaluate Thyromimetic Potential: Screen for structure-activity relationships (SAR) regarding thyromimetic effects on oxygen consumption and gene regulation without the full potency of T3.

Mechanistic Pathway

DIAC is derived from the oxidative deamination and decarboxylation of Diiodotyrosine (DIT) or the deiodination of Tetraiodothyroacetic acid (Tetrac).

ThyroidMetabolism cluster_legend Pathway Context T4 Thyroxine (T4) Tetrac Tetrac (Tetraiodothyroacetic acid) T4->Tetrac Deamination & Decarboxylation Triac Triac (Triiodothyroacetic acid) Tetrac->Triac Deiodination (Type I/II) DIAC DIAC (4-Hydroxy-3,5- diiodophenylacetic acid) Triac->DIAC Deiodination DIT Diiodotyrosine (DIT) DIT->DIAC Oxidative Deamination

Figure 1: Metabolic positioning of DIAC within the thyroid hormone cascade. DIAC serves as a downstream metabolite of Tetrac/Triac or a direct derivative of DIT.

Material Preparation & Handling

Critical Safety Note: Iodinated phenolic compounds are sensitive to light (photodeiodination) and oxidation. Proper handling is essential for reproducibility.[1]

Compound Specifications
  • Chemical Name: 4-Hydroxy-3,5-diiodophenylacetic acid[2][3][4]

  • CAS Number: 1948-39-6[4]

  • Molecular Weight: ~403.94 g/mol

  • Solubility: Poorly soluble in neutral water; soluble in DMSO, Ethanol, or basic aqueous solutions (NaOH).

Stock Solution Protocol (10 mM)

This protocol yields a stable 10 mM stock solution suitable for cell culture spikes.

ReagentVolume/MassNotes
DIAC Powder 4.04 mgWeigh in a static-free environment.
DMSO (Anhydrous) 1.0 mLCell culture grade (≥99.9%).
Alternative: 0.1N NaOH 1.0 mLUse if DMSO is contraindicated; requires pH neutralization in media.

Step-by-Step Preparation:

  • Weighing: Weigh 4.04 mg of DIAC into an amber glass vial (to prevent photolysis).

  • Dissolution: Add 1 mL of anhydrous DMSO. Vortex vigorously for 30–60 seconds. The solution should be clear and slight yellow/amber.

    • Troubleshooting: If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.2 µm PTFE (hydrophobic) syringe filter if using DMSO. Use PES filters only for aqueous NaOH solutions.

  • Storage: Aliquot into 20–50 µL volumes in light-tight tubes. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

Primary Cell Culture Protocol

Target Model: Primary Rat Hepatocytes (Metabolic Assay) or Cardiomyocytes (Signaling Assay). Rationale: Primary cells retain endogenous deiodinase activity and receptor stoichiometry, unlike many immortalized lines.

Pre-Experimental Setup: Serum Stripping

Thyroid hormones (T3/T4) are present in standard Fetal Bovine Serum (FBS). To observe the specific effect of DIAC, cells must be cultured in stripped serum or serum-free conditions.

  • Stripping Protocol: Use charcoal-dextran stripped FBS (CD-FBS) for 24 hours prior to treatment.

  • Serum-Free Alternative: Use William's E Medium supplemented with ITS (Insulin-Transferrin-Selenium) but omit T3/hydrocortisone if they are standard additives in your kit.

Treatment Workflow

The following workflow describes a 24-hour treatment to assess gene expression changes.

ExperimentalWorkflow cluster_treatment Treatment Groups (24h) Start Thaw Primary Cells (Hepatocytes/Cardiomyocytes) Attach Attachment Phase (4-6 hours, 10% FBS) Start->Attach Starve Serum Deprivation Phase (12-24 hours) Medium: William's E + ITS (No T3/T4) Attach->Starve Control Vehicle Control (DMSO < 0.1%) Starve->Control LowDose DIAC Low Dose (10 - 100 nM) Starve->LowDose HighDose DIAC High Dose (1 - 10 µM) Starve->HighDose PosControl Positive Control (T3 100 nM) Starve->PosControl Assay Endpoint Analysis (qPCR / Respiration) Control->Assay LowDose->Assay HighDose->Assay PosControl->Assay

Figure 2: Experimental timeline for DIAC treatment in primary cells, emphasizing the critical serum deprivation step to remove endogenous hormones.

Dosing Strategy
  • Physiological Range: 1 nM – 50 nM (mimicking endogenous metabolite levels).

  • Pharmacological Range: 100 nM – 10 µM (screening for thyromimetic or antagonist activity).

  • Vehicle Control: DMSO concentration must remain constant across all wells and below 0.1% (v/v) to avoid cytotoxicity or solvent-induced metabolic shifts.

Functional Assays & Expected Outcomes[5]

Gene Expression (qPCR)

DIAC may exhibit weak agonist activity at TR


 or act as an antagonist depending on the tissue.
  • Target Genes (Liver/Hepatocytes):

    • Dio1 (Type 1 Deiodinase): Highly T3-responsive.

    • Cpt1a (Carnitine Palmitoyltransferase 1A): Marker of fatty acid oxidation.

    • Thrsp (Spot 14): Lipogenic marker.

  • Protocol: Extract RNA using Trizol/Column method after 24h treatment. Normalize to Rplp0 or Gapdh.

  • Expected Result: DIAC typically shows significantly lower potency than T3 (10-100x less) in inducing Dio1, but may retain capacity to modulate metabolic genes like Cpt1a if mitochondrial mechanisms are involved.

Mitochondrial Respiration (Seahorse Assay)

Iodinated phenylacetic acids can act as mitochondrial uncouplers or metabolic enhancers.

  • Assay: Cell Mito Stress Test.

  • Injection Strategy:

    • Port A: Oligomycin (ATP Synthase inhibitor).

    • Port B: FCCP (Uncoupler).

    • Port C: Rotenone/Antimycin A.

  • Acute vs. Chronic:

    • Chronic (24h pre-treatment): Measures adaptive metabolic shift.

    • Acute (Injection): DIAC can be injected directly to test for immediate uncoupling activity (proton leak).

Data Summary Template

Use the following table to organize your validation data:

ReadoutControl (DMSO)DIAC (100 nM)DIAC (1 µM)T3 (100 nM)Interpretation
Viability (ATP) 100%98% ± 3%95% ± 4%105% ± 5%Assess cytotoxicity.
Dio1 mRNA (Fold) 1.01.2 ± 0.12.5 ± 0.315.0 ± 2.0DIAC is a weak TR agonist.
Basal Respiration 100 pmol/min110 pmol/min140 pmol/min150 pmol/minPotential metabolic enhancement.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media High concentration / Low solubilityDo not exceed 100 µM in aqueous media. Pre-dilute in warm media while vortexing.
No Biological Effect Serum interferenceEnsure 24h serum starvation or use of Charcoal-Stripped FBS. Albumin in serum binds iodinated compounds avidly.
High Variability Photolysis of DIACPerform all stock handling and incubations in low light or amber vessels.
Cell Death DMSO toxicity or pH shiftKeep DMSO < 0.1%. If using NaOH for stock, check media pH buffer capacity.

References

  • Iodinated Metabolite Synthesis & Properties

    • Title: Preparation of 4-hydroxy-3,5-diiodophenylacetic acid.[2]

    • Source: PrepChem.
    • URL:[Link]

  • Thyroid Hormone Analog Activity

    • Title: Identification of simple substituted phenols with thyromimetic activity: cardiac effects of 3,5-diiodo-4-hydroxyphenylpropionic acid (DIHPA).[5] (Mechanistic parallel for DIAC).

    • Source: PubMed (Endocrinology).
    • URL:[Link]

  • Metabolic Pathways of Iodothyronines

    • Title: 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism.
    • Source: PMC / Frontiers in Endocrinology.
    • URL:[Link]

  • Primary Cell Culture Standards

    • Title: Human primary cell culture sourcebook.[6]

    • Source: Thermo Fisher Scientific.
  • Tetrac/Triac Signaling Context

    • Title: [4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid (Tetraiodothyroacetic Acid) Reference Standards.[7]

    • Source: LGC Standards.[7]

Sources

Method

Technical Application Note: In Vivo Administration and Metabolic Profiling of 4-Hydroxy-3,5-diiodophenylacetic Acid (DIAC)

Executive Summary & Chemical Distinction This application note details the formulation, administration, and sampling protocols for 4-Hydroxy-3,5-diiodophenylacetic acid in rodent models. CRITICAL NOMENCLATURE WARNING: Re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Distinction

This application note details the formulation, administration, and sampling protocols for 4-Hydroxy-3,5-diiodophenylacetic acid in rodent models.

CRITICAL NOMENCLATURE WARNING: Researchers must distinguish this compound from 3,5-Diiodothyroacetic acid (Diac) .

  • Target Molecule (This Protocol): 4-Hydroxy-3,5-diiodophenylacetic acid (Single aromatic ring). A metabolite arising from the oxidative deamination of 3,5-Diiodotyrosine (DIT) or the ether bond cleavage of thyronines.

  • Confused Analog: 3,5-Diiodothyroacetic acid (Two aromatic rings). A thyromimetic metabolite of T2.

This protocol focuses on the single-ring phenolic acid , primarily used to investigate thyroid hormone ether-linkage cleavage pathways, iodine recycling dynamics, and renal clearance of iodinated catabolites.

Chemical Properties & Formulation Strategy

Compound Profile:

  • IUPAC Name: 2-(4-hydroxy-3,5-diiodophenyl)acetic acid[1][2]

  • Molecular Weight: ~403.94 g/mol

  • Solubility: Poor in neutral water; soluble in basic aqueous solutions and polar organic solvents (DMSO, DMF).

  • Stability: Light-sensitive (due to iodine atoms). Protect from light at all steps.

Formulation Protocol: Intravenous/Intraperitoneal Injection

Target Concentration: 1 – 5 mg/mL (Clear Solution)

Reagents:

  • 4-Hydroxy-3,5-diiodophenylacetic acid (Solid, >98% purity)

  • 0.1 N NaOH (Sodium Hydroxide)

  • 10x PBS (Phosphate Buffered Saline)

  • Sterile Water for Injection

  • 0.1 N HCl (for pH adjustment)

Step-by-Step Preparation:

  • Weighing: Weigh the required amount of solid (e.g., 10 mg) into an amber glass vial.

  • Solubilization: Add a minimal volume of 0.1 N NaOH (approx. 50-100 µL per 10 mg). Vortex gently until the solid is fully dissolved and the solution is clear. The deprotonation of the carboxylic acid and phenol group facilitates solubility.

  • Dilution: Slowly add Sterile Water (approx. 80% of final volume).

  • Buffering: Add 10x PBS to reach a 1x final concentration.

  • pH Adjustment: Check pH. It will likely be basic. Carefully titrate with 0.1 N HCl to bring the pH to 7.4 ± 0.2 .

    • Note: If the solution turns cloudy upon acidification, the pH is too low (re-protonation). Add trace NaOH to clarify.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter .

  • Storage: Use immediately. Do not store in solution for >24 hours due to potential deiodination.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling (IV Bolus)

Objective: Determine plasma half-life (


) and clearance (

) to understand the residence time of iodinated catabolites.
  • Animal Model: Sprague-Dawley Rats (Male, 250-300g), jugular vein cannulated (JVC).

  • Dose: 5 mg/kg (IV Bolus).

  • Vehicle: PBS (pH 7.4).

Workflow:

  • Acclimation: Animals acclimated for 7 days. Fasted 12h prior to dosing (water ad libitum).

  • Administration: Administer formulation via tail vein or JVC over 15 seconds.

  • Sampling: Collect blood (200 µL) into Li-Heparin tubes at:

    • Pre-dose, 2 min, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Processing: Centrifuge at 3000 x g for 10 min at 4°C. Harvest plasma. Store at -80°C.

  • Analysis: LC-MS/MS (Negative Mode). Target parent ion m/z ~402.8.

Protocol B: Metabolic Fate & Renal Excretion (Metabolic Cage)

Objective: Quantify urinary recovery and identify Phase II conjugates (glucuronides/sulfates).

  • Animal Model: C57BL/6 Mice or Wistar Rats.

  • Dose: 10 mg/kg (Intraperitoneal - IP).

  • Apparatus: Nalgene Metabolic Cages.

Workflow:

  • Housing: Place animals in metabolic cages 24h prior to dosing for acclimation.

  • Dosing: Administer IP injection in the lower right quadrant of the abdomen.

  • Collection: Collect urine and feces in fractions: 0-4h, 4-8h, 8-12h, 12-24h.

    • Preservation: Collection vessels should contain 10 µL of 1M Ascorbic Acid to prevent oxidative degradation.

  • Analysis: Analyze urine for:

    • Free parent compound.

    • Glucuronide conjugates (treat aliquot with

      
      -glucuronidase to confirm).
      
    • Inorganic Iodide (to estimate deiodination rate).

Pathway Visualization & Logic

The following diagram illustrates the biological context of the target molecule. It highlights the Ether Cleavage Pathway , distinguishing it from the standard deiodination pathway that produces T3/T2.

ThyroidMetabolism cluster_Canonical Canonical Activation (Deiodination) cluster_Target Ether Cleavage / Degradation Pathway T4 Thyroxine (T4) T3 Triiodothyronine (T3) T4->T3 D1/D2 Deiodinase Tetrac Tetrac (Deaminated T4) T4->Tetrac Deamination DIT Diiodotyrosine (DIT) (Precursor) TargetMol 4-Hydroxy-3,5-diiodophenylacetic Acid (Target - 1 Ring) DIT->TargetMol Oxidative Deamination (Peroxidase) Triac Triac (Deaminated T3) Tetrac->Triac Deiodination Diac_Hormone 3,5-Diiodothyroacetic Acid (Active Analog - 2 Rings) Triac->Diac_Hormone Deiodination EtherCleavage Ether Bond Cleavage Diac_Hormone->EtherCleavage Degradation EtherCleavage->TargetMol Product

Caption: Figure 1. Metabolic lineage distinguishing the target single-ring catabolite (Blue Box) from the active double-ring hormone analog (Red Box). The target molecule arises from ether bond cleavage or DIT deamination.

Data Interpretation & Expected Results

Pharmacokinetic Parameters (Rat, 5 mg/kg IV)

Note: Values are estimates based on structural analogs (e.g., iodinated phenolic acids).

ParameterDefinitionExpected RangeInterpretation

Max Plasma Concentration40 - 60 µg/mLHigh initial exposure due to IV bolus.

Half-life20 - 45 minRapid elimination; typical for small phenolic acids.

Volume of Distribution0.2 - 0.4 L/kgLimited distribution; mostly confined to extracellular fluid.

Clearance8 - 12 mL/min/kgHigh renal clearance; likely active tubular secretion.
Metabolite Identification (Urine)

When analyzing urine via LC-MS, look for the following mass shifts indicating Phase II metabolism:

  • Parent (M-H): m/z 402.8

  • Glucuronide (+176 Da): m/z 578.8 (Major metabolite in rodents).

  • Sulfate (+80 Da): m/z 482.8 (Minor metabolite).

  • Deiodinated Product: m/z 276.9 (Mono-iodophenylacetic acid) – indicates in vivo deiodinase activity on the phenyl ring.

Scientific Rationale & Troubleshooting

Why study this metabolite? While T3 is the primary active hormone, the ether cleavage pathway (producing the target molecule) represents an irreversible loss of hormonal activity and a mechanism for iodine recovery. Elevated levels of 4-Hydroxy-3,5-diiodophenylacetic acid in urine can serve as a biomarker for:

  • Hyperactive Type 1 Deiodinase (D1) activity in the kidney/liver.

  • Oxidative Stress: Peroxidases can drive the conversion of DIT to this acid during inflammation.

Troubleshooting Guide:

  • Issue: Compound precipitates in the syringe.

    • Cause: pH dropped below pKa (~4.0) or temperature drop.

    • Fix: Ensure formulation pH is 7.4. Keep solution at 37°C prior to injection.

  • Issue: Low recovery in urine.

    • Cause: Biliary excretion (fecal route) or rapid deiodination.

    • Fix: Check feces for parent compound; check urine for inorganic iodide levels.

References

  • Cayman Chemical. (2022).[3] 4-Hydroxyphenylacetic Acid Product Information & Solubility Protocol. Retrieved from

  • Engler, D., & Burger, A. G. (1984). The deiodination of iodothyronines and of their derivatives in man. Endocrine Reviews.
  • Green, W. L. (1968). Metabolism of Thyroid Hormones by Rat Leucocytes.
  • PubChem. (2025). Compound Summary: 4-Hydroxy-3,5-diiodophenylacetic acid.[1][2][4] Retrieved from

  • Galton, V. A., & Pitt-Rivers, R. (1959). The identification of the acetic acid analogues of thyroxine and triiodothyronine in mammalian tissues. Biochemical Journal.

Sources

Application

Application Note: High-Sensitivity Quantification of Thyroid Hormone Receptor Activation by 3,5-Diiodothyroacetic Acid (DIAC)

Executive Summary The metabolic derivatives of thyroid hormones (TH) have emerged as critical targets for therapeutic intervention in metabolic-associated fatty liver disease (MAFLD) and dyslipidemia. While 3,3',5-triiod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic derivatives of thyroid hormones (TH) have emerged as critical targets for therapeutic intervention in metabolic-associated fatty liver disease (MAFLD) and dyslipidemia. While 3,3',5-triiodothyroacetic acid (TRIAC) is a well-characterized high-affinity agonist, its deiodinated metabolite 3,5-diiodothyroacetic acid (DIAC) presents a unique pharmacological profile.

DIAC lacks the outer-ring iodine at the 3' position, significantly reducing its affinity for the Thyroid Hormone Receptor (TR) Ligand Binding Domain (LBD) compared to T3 or TRIAC. Consequently, measuring DIAC activation requires high-sensitivity assays capable of distinguishing partial agonism from background noise.

This guide details two orthogonal protocols to validate DIAC activity:

  • Cell-Based Transactivation Assay (Luciferase): To measure functional transcriptional potency (

    
    ).
    
  • TR-FRET Co-regulator Recruitment: To quantify physical ligand-receptor binding affinity (

    
    ).
    

Molecular Mechanism & Rationale[1][2][3][4]

The primary challenge in measuring DIAC is its rapid metabolic turnover and lower binding stability. Unlike T3, which is "locked" into the hydrophobic pocket of the TR-LBD by the 3' iodine, DIAC relies on the acetic acid side chain for positioning.

Mechanism of Action: The Ligand-Switch

Upon binding DIAC, the TR undergoes a conformational shift (Helix 12 closure), releasing co-repressors (e.g., NCoR) and recruiting co-activators (e.g., SRC-1). This complex binds to Thyroid Response Elements (TRE) to drive transcription.

TR_Signaling DIAC DIAC (Ligand) TR TRu03b1 / TRu03b2 (Receptor) DIAC->TR Binding RXR RXR (Heterodimer Partner) TR->RXR Dimerization CoRep Co-Repressor (NCoR) TR->CoRep Unliganded State TR->CoRep Release CoAct Co-Activator (SRC-1) TR->CoAct Recruitment Complex Active Transcription Complex TR->Complex RXR->Complex CoAct->Complex TRE TRE (DNA Promoter) Complex->TRE Binding Gene Reporter Gene (Luciferase) TRE->Gene Transcription

Figure 1: The molecular pathway of TR activation. DIAC binding displaces co-repressors and recruits co-activators to drive reporter gene expression.

Protocol A: Cell-Based Luciferase Reporter Assay

Objective: Quantify the functional


 of DIAC relative to T3.
Rationale:  HEK293T cells are used because they lack significant endogenous TR expression, providing a "clean slate" to transfect specific isoforms (TR

vs. TR

).
Critical Materials
  • Cell Line: HEK293T (ATCC CRL-3216).

  • Ligands:

    • DIAC (3,5-diiodothyroacetic acid), CAS: 1155-40-4.

    • T3 (Positive Control), CAS: 6893-02-3.

  • Plasmids:

    • pSG5-hTR

      
       or pSG5-hTR
      
      
      
      (Expression vectors).
    • pDR4-Luc (Thyroid Response Element reporter).

    • pRL-TK (Renilla luciferase for normalization).

  • Reagent: Charcoal-Stripped Fetal Bovine Serum (CS-FBS). (CRITICAL)

The "Self-Validating" Workflow

Standard FBS contains endogenous T3/T4 (approx. 1-2 nM). Because DIAC is a weak agonist, endogenous hormones will mask its signal. You must use CS-FBS.

Luciferase_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 3: Detection Step1 Seed HEK293T Cells (White 96-well plate) Step2 Transfection (Lipofectamine + Plasmids) Step1->Step2 Step3 Media Change (MUST use CS-FBS) Step2->Step3 24h Incubation Step4 Add DIAC Serial Dilution (100 pM - 10 u00b5M) Step3->Step4 Step5 Cell Lysis Step4->Step5 24h Incubation Step6 Dual-Luciferase Read (Firefly / Renilla) Step5->Step6

Figure 2: Step-by-step workflow for the reporter gene assay. Note the critical media change step.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HEK293T cells at

      
       cells/well in a white-walled 96-well plate using DMEM + 10% CS-FBS.
      
    • Incubate for 24 hours at 37°C, 5% CO2.

  • Transfection (Optimized Ratio):

    • Prepare transfection mix (per well): 50 ng TR expression plasmid, 50 ng pDR4-Luc, 5 ng pRL-TK.

    • Expert Tip: Keep the receptor plasmid concentration low (50 ng) to avoid "squelching" (sequestration of RXR/co-activators), which blunts the dynamic range.

  • Ligand Treatment:

    • Dissolve DIAC in DMSO to 100 mM stock.

    • Prepare serial dilutions in DMEM + 10% CS-FBS .

    • Range: 10

      
      M down to 0.1 nM (semi-log steps).
      
    • Controls: DMSO (Vehicle), 100 nM T3 (Max signal).

  • Detection:

    • After 24 hours of treatment, lyse cells.

    • Measure Firefly luminescence (Signal) and Renilla luminescence (Transfection efficiency).

    • Calculate Ratio:

      
      .
      

Protocol B: TR-FRET Co-regulator Recruitment

Objective: Determine if DIAC induces the specific conformational change required to recruit Co-activator Peptide (SRC2-2). Rationale: This is a cell-free assay.[1] It eliminates issues of membrane permeability and metabolism, isolating the pure binding event.

Experimental Setup
  • Donor: Europium-anti-GST antibody (binds GST-TR-LBD).

  • Acceptor: Allophycocyanin (APC)-labeled SRC2-2 peptide.

  • Target: Recombinant GST-tagged TR

    
     or TR
    
    
    
    LBD.
Protocol
  • Buffer Prep: 20 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.05% Tween-20.

  • Plate Setup: Use a 384-well low-volume black plate.

  • Addition Sequence:

    • 5

      
      L DIAC (2x concentration).
      
    • 5

      
      L Mixture of: GST-TR-LBD (5 nM final) + Fluorophore reagents.
      
  • Incubation: 1 hour at Room Temperature in the dark.

  • Read: Time-Resolved Fluorescence (Excitation 340 nm; Emission 615 nm & 665 nm).

Data Output: The TR-FRET signal increases only if DIAC successfully forces the TR-LBD into the active conformation that binds the SRC peptide.

Data Analysis & Interpretation

Expected Potency Profiles

DIAC is a weak agonist. You should expect a right-shift in the dose-response curve compared to T3 and TRIAC.

CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12] Relative Potency (TR

)

Range (Luciferase)
Notes
T3 100% (Reference)0.1 - 0.5 nMHigh affinity, tight binder.
TRIAC ~150 - 300%0.05 - 0.2 nMStronger isoform selectivity for TR

.
DIAC < 1 - 5% 100 - 500 nM Weak agonist; requires high concentrations.
Curve Fitting

Do not use linear regression. Use a 4-Parameter Logistic (4PL) Model :



  • X: Log of DIAC concentration.

  • Y: Normalized RLU (Relative Light Units).

  • Validation Check: If the Hill Slope is < 0.8, suspect non-specific binding or solubility issues at high concentrations.

Troubleshooting: The Self-Validating System

To ensure your data is trustworthy (E-E-A-T), every plate must include these internal checks:

  • The "Stripped" Check: Run a T3 standard curve in standard FBS vs. CS-FBS.

    • Pass: Standard FBS curve is flat or shifted right (due to interference). CS-FBS curve is sigmoidal and sensitive.

    • Fail: No difference implies your "stripping" failed.

  • The Cytotoxicity Flag: Check Renilla values.

    • If Renilla signal drops significantly at high DIAC concentrations (>10

      
      M), the compound is toxic. Do not use those data points for 
      
      
      
      calculation.
  • Solubility: DIAC is lipophilic. Ensure DMSO concentration is constant (<0.1%) across all wells to prevent solvent effects.

References

  • Scanlan, T. S., et al. (2004). Thyroid hormone analogues: a new class of therapeutic agents. Nature Medicine.

    • Context: Establishes the structural basis for thyromimetic design and the role of the acetic acid side chain.
  • Messier, N., et al. (2001). In vitro effect of Triac on resistance to thyroid hormone receptor mutants. Molecular and Cellular Endocrinology.

    • Context: Provides comparative data on TRIAC vs T3, serving as a benchmark for the DIAC/TRIAC rel
  • Indigo Biosciences. (2024). Human Thyroid Hormone Receptor Reporter Assay Protocols.[6][13]

    • Context: Industry-standard technical protocols for nuclear receptor luciferase assays.
  • Orozco, A., et al. (2013).[14] 3,5-T2 is an alternative ligand for the thyroid hormone receptor

    
    1.[14] Endocrinology.[3][4][5][12] 
    
    • Context: Differentiates the activity of 3,5-T2 (parent) from DIAC, highlighting the specificity required in assay design.
  • OECD Guidelines for the Testing of Chemicals. (2019). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists.

    • Context: While for ER, this guideline provides the gold-standard statistical framework for validating nuclear receptor transactiv

Sources

Method

Application Notes and Protocols for Thyroid Hormone Receptor β (TRβ) Agonists in Non-alcoholic Fatty Liver Disease (NAFLD) Research

A Note on Terminology: While the initial query focused on Di-iodo-thyroacetic acid (DIAC), a comprehensive review of current scientific literature reveals that research into therapeutic interventions for Non-alcoholic Fa...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Terminology: While the initial query focused on Di-iodo-thyroacetic acid (DIAC), a comprehensive review of current scientific literature reveals that research into therapeutic interventions for Non-alcoholic Fatty Liver Disease (NAFLD) and its more severe form, Non-alcoholic Steatohepatitis (NASH), is centered on a class of compounds known as Thyroid Hormone Receptor β (TRβ) selective agonists. To provide the most accurate and valuable resource for researchers, this guide will focus on the application of these well-researched and clinically relevant compounds, with a particular emphasis on Resmetirom (MGL-3196) , a leading agent in this class, and Sobetirome (GC-1) , a widely used preclinical tool.

Introduction: The Challenge of NAFLD and the Promise of TRβ-Selective Agonists

Non-alcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver disease globally, characterized by the accumulation of excess fat in the liver of individuals with minimal to no alcohol consumption.[1] The disease spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.

Thyroid hormones are known to be crucial regulators of lipid metabolism, and their deficiency is associated with hyperlipidemia and hepatic steatosis.[2] However, their therapeutic use is limited by adverse effects on the heart, bone, and muscle, which are primarily mediated by the Thyroid Hormone Receptor α (TRα).[3][4] The liver predominantly expresses the TRβ isoform, which is key to regulating cholesterol and triglyceride metabolism.[3][4] This has led to the development of liver-directed, TRβ-selective agonists that aim to harness the metabolic benefits of thyroid hormone action in the liver while avoiding systemic side effects.[4][5]

Resmetirom (MGL-3196) is a potent, oral, liver-directed, and highly selective TRβ agonist that has shown significant efficacy in reducing liver fat and improving markers of inflammation and fibrosis in clinical trials for NASH.[3][6][7] Sobetirome (GC-1) is another well-characterized TRβ-selective agonist that has been instrumental in preclinical studies to elucidate the therapeutic potential of this drug class.[5][8][9][10][11] These compounds represent powerful tools for researchers investigating the pathophysiology of NAFLD and developing novel therapeutics.

Mechanism of Action: How TRβ Agonists Combat NAFLD

The therapeutic effects of TRβ-selective agonists in NAFLD are multi-faceted, targeting key pathological processes in the liver. In individuals with NASH, there is often a state of intrahepatic hypothyroidism, with reduced TRβ activity contributing to mitochondrial dysfunction and lipotoxicity.[12] TRβ agonists work to reverse this by:

  • Enhancing Hepatic Fat Metabolism: They stimulate fatty acid oxidation and increase the breakdown of triglycerides.[3][12]

  • Improving Mitochondrial Function: TRβ activation promotes mitochondrial biogenesis and mitophagy, improving cellular energy homeostasis.[12]

  • Lowering Cholesterol: These agonists upregulate the expression of the LDL receptor, leading to increased clearance of LDL cholesterol from the circulation. They also stimulate the conversion of cholesterol to bile acids.[8][9][13]

  • Reducing Lipotoxicity: By promoting the efficient metabolism of fatty acids, TRβ agonists reduce the accumulation of toxic lipid species that drive inflammation and cellular stress.

  • Anti-inflammatory and Anti-fibrotic Effects: Beyond their metabolic actions, TRβ agonists have been shown to have direct anti-inflammatory and anti-fibrotic effects in the liver.[12]

THR_Beta_Agonist_Pathway cluster_Extracellular Extracellular Space cluster_Hepatocyte Hepatocyte cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Mitochondrion Mitochondrion Resmetirom Resmetirom / Sobetirome TR_beta_inactive TRβ (inactive) Resmetirom->TR_beta_inactive Enters Cell TR_beta_active TRβ (active) TR_beta_inactive->TR_beta_active Binding & Translocation Target_Genes Target Gene Expression TR_beta_active->Target_Genes Transcriptional Regulation Mitochondrial_Function Enhanced Mitochondrial Function & β-oxidation Target_Genes->Mitochondrial_Function ↑ CPT1, etc. Lipid_Metabolism Improved Lipid Metabolism (↓ Triglycerides, ↓ Cholesterol) Target_Genes->Lipid_Metabolism ↑ LDL-R, CYP7A1 ↓ SREBP-1c Anti_inflammatory Reduced Inflammation Target_Genes->Anti_inflammatory ↓ Pro-inflammatory Cytokines Anti_fibrotic Reduced Fibrosis Target_Genes->Anti_fibrotic ↓ Pro-fibrotic Genes Experimental_Workflow Start Hypothesis: TRβ agonist ameliorates NAFLD In_Vitro In Vitro Screening Start->In_Vitro Steatosis_Model HepG2 Steatosis Model (Fatty Acid Treatment) In_Vitro->Steatosis_Model In_Vitro_Assays Efficacy Assays: - Oil Red O Staining - Triglyceride Content - qPCR (Lipid & Inflammatory Genes) Steatosis_Model->In_Vitro_Assays In_Vivo In Vivo Validation In_Vitro_Assays->In_Vivo Promising Results Animal_Model Diet-Induced NASH Model (e.g., High-Fat Diet in Mice) In_Vivo->Animal_Model In_Vivo_Analysis Endpoint Analysis: - Plasma Biomarkers (ALT, AST, Lipids) - Liver Histology (H&E, Sirius Red) - Gene Expression (Liver Tissue) Animal_Model->In_Vivo_Analysis Conclusion Conclusion: Therapeutic Potential Confirmed In_Vivo_Analysis->Conclusion

Caption: Typical experimental workflow for NAFLD drug discovery.

Conclusion

TRβ-selective agonists like Resmetirom and Sobetirome are invaluable tools for NAFLD and NASH research. They provide a targeted approach to investigate the complex interplay between lipid metabolism, inflammation, and fibrosis in the liver. The protocols outlined in this guide offer a robust framework for researchers to evaluate the efficacy of these and other novel compounds in both in vitro and in vivo settings, ultimately contributing to the development of effective therapies for this widespread and serious disease.

References

  • World Health Organization. (2023). Non-alcoholic fatty liver disease (NAFLD). [Link]

  • Madrigal Pharmaceuticals. (2023). MAESTRO-NASH: A Phase 3 Study of Resmetirom (MGL-3196) in Patients With NASH and Fibrosis. ClinicalTrials.gov. [Link]

  • Gómez-Lechón, M. J., Donato, M. T., Martínez-Romero, A., Jiménez, N., Castell, J. V., & O'Connor, J. E. (2007). A human hepatocellular in vitro model to investigate steatosis. Toxicology in Vitro, 21(8), 1591-1602. [Link]

  • Madrigal Pharmaceuticals. (2025). The Role of Thyroid Hormone Receptor β (THR-β) in MASH/NASH. [Link]

  • Sinha, R. A., Singh, B. K., & Yen, P. M. (2018). Direct effects of thyroid hormones on hepatic lipid metabolism. Nature Reviews Endocrinology, 14(5), 259-269. [Link]

  • Li, Y., et al. (2024). A new mechanism of thyroid hormone receptor β agonists ameliorating nonalcoholic steatohepatitis by inhibiting intestinal lipid absorption via remodeling bile acid profiles. Acta Pharmacologica Sinica. [Link]

  • Madrigal Pharmaceuticals. (2023). A Phase 3 Study to Evaluate Safety and Biomarkers of Resmetirom (MGL-3196) in Non Alcoholic Fatty Liver Disease Patients (MAESTRO-NAFLD1). ClinicalTrials.gov. [Link]

  • Harrison, S. A., et al. (2019). Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial. The Lancet, 394(10213), 2012-2024. [Link]

  • Madrigal Pharmaceuticals. (2019). Madrigal Pharmaceuticals Announces First Patient Dosed in MAESTRO-NAFLD-1. [Link]

  • Zhang, X., & Li, Y. (2024). THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug. Journal of Clinical and Translational Hepatology. [Link]

  • Tancevski, I., et al. (2011). Sobetirome: a selective thyromimetic for the treatment of dyslipidemia. Recent patents on cardiovascular drug discovery, 6(1), 12-17. [Link]

  • Kersten, S., et al. (2007). qPCR reveals elevated expression of inflammatory genes in liver of PPARalpha-/- vs. Wt mice fed a HFD. ResearchGate. [Link]

  • UCL Discovery. (2019). Metabolomics Study of In Vitro Models of Hepatic Steatosis in HepG2 Cells. [Link]

  • Fallowfield, J. A. (2020). Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization. Journal of Visualized Experiments. [Link]

  • OUCI. (2024). A new mechanism of thyroid hormone receptor β agonists ameliorating nonalcoholic steatohepatitis by inhibiting intestinal lipid absorption via remodeling bile acid profiles. [Link]

  • Ricchi, M., et al. (2007). A human hepatocellular in vitro model to investigate steatosis. PubMed. [Link]

  • RxList. (2024). How Do Selective Thyroid Hormone Receptor-Beta Agonists Work?. [Link]

  • MilliporeSigma. (n.d.). Oil Red O Histochemistry for frozen sections only. [Link]

  • Xin Chen Lab. (n.d.). Oil red O staining. [Link]

  • St-Pierre, M. V., et al. (2018). The Thyromimetic Sobetirome (GC-1) Alters Bile Acid Metabolism in a Mouse Model of Hepatic Cholestasis. The American Journal of Pathology, 188(1), 135-148. [Link]

  • Lee, J., et al. (2024). Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease. Endocrinology and Metabolism. [Link]

  • ResearchGate. (n.d.). QrtPCR-based analysis of inflammation markers in liver tissue. [Link]

  • Baxter, J. D., & Webb, P. (2015). Sobetirome: the past, present and questions about the future. Expert opinion on investigational drugs, 24(12), 1553-1556. [Link]

  • IHC WORLD. (2024). Oil Red O Staining Protocol (Ellis). [Link]

  • Lee, S., et al. (2023). Characterization of an in vitro steatosis model simulating activated de novo lipogenesis in MAFLD patients. Cell & Bioscience, 13(1), 153. [Link]

  • Scanlan, T. S. (2010). Sobetirome: A case history of bench-to-clinic drug discovery and development. Heart failure reviews, 15(2), 157-162. [Link]

  • Gionfra, F., et al. (2018). Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease. Frontiers in Endocrinology, 9, 382. [Link]

  • ResearchGate. (2026). (PDF) Characterization of an In Vitro Steatosis Model Simulating Activated De Novo Lipogenesis in MAFLD Patients. [Link]

  • Ravnik, D., et al. (2022). Expression of Fibrosis-Related Genes in Liver and Kidney Fibrosis in Comparison to Inflammatory Bowel Diseases. International Journal of Molecular Sciences, 23(2), 949. [Link]

  • Biology Lectures. (2023). Sirius Red Staining Made Easy: Beginner's Overview | Principle, Protocol & Interpretation Tips |. YouTube. [Link]

  • Bentham Science. (n.d.). Sobetirome: A Selective Thyromimetic for the Treatment of Dyslipidemia. [Link]

  • ResearchGate. (2025). Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease. [Link]

  • Inxight Drugs. (n.d.). SOBETIROME. [Link]

  • MDPI. (2020). Quantification of Liver Fibrosis—A Comparative Study. [Link]

  • Li, Y., et al. (2018). In Vitro Screening for Antihepatic Steatosis Active Components within Coptidis Rhizoma Alkaloids Extract Using Liver Cell Extraction with HPLC Analysis and a Free Fatty Acid-Induced Hepatic Steatosis HepG2 Cell Assay. Journal of Analytical Methods in Chemistry, 2018, 9202374. [Link]

  • Perra, A., et al. (2013). GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease. Journal of endocrinology, 219(1), R1-R13. [Link]

  • PubMed. (2015). Sobetirome: the past, present and questions about the future. [Link]

  • Chen, L., et al. (2021). Development of Thyroid Hormones and Synthetic Thyromimetics in Non-Alcoholic Fatty Liver Disease. International Journal of Molecular Sciences, 22(16), 8593. [Link]

  • Serafino, A., et al. (2023). Potential use of TG68 - A novel thyromimetic - for the treatment of non-alcoholic fatty liver (NAFLD)-associated hepatocarcinogenesis. Frontiers in Endocrinology, 14, 1118503. [Link]

  • AnyGenes. (n.d.). Inflammation pathways analysis with AnyGenes® qPCR arrays. [Link]

  • Kiernan, J. A. (n.d.). Sirius Red for Collagen Staining Protocol. [Link]

  • Wang, Y., et al. (2026). Xing-Pi-Qing-Gan decoction alleviates alcoholic liver disease by down-regulating DDIT3 and restoring Nrf2/HO-1 antioxidant signaling: Multi-omics and experimental evidence. Journal of Ethnopharmacology, 320, 117369. [Link]

  • Ikejima, K., et al. (2014). Lessons from Mouse Models of High-Fat Diet-Induced NAFLD. Medical molecular morphology, 47(3), 127-134. [Link]

  • Trevaskis, J. L., et al. (2012). Diet-induced mouse model of fatty liver disease and nonalcoholic steatohepatitis reflecting clinical disease progression and methods of assessment. American Journal of Physiology-Gastrointestinal and Liver Physiology, 302(8), G899-G906. [Link]

Sources

Application

Application Note &amp; Protocols: High-Throughput Screening of Thyromimetic Compounds Using Cell-Based Assays

Abstract The thyroid hormone (TH) system is a critical regulator of metabolism, development, and cellular homeostasis in vertebrates. Compounds that mimic the action of thyroid hormones, known as thyromimetics, have sign...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thyroid hormone (TH) system is a critical regulator of metabolism, development, and cellular homeostasis in vertebrates. Compounds that mimic the action of thyroid hormones, known as thyromimetics, have significant therapeutic potential but also pose risks as endocrine-disrupting chemicals (EDCs). Identifying and characterizing these compounds requires robust and scalable screening platforms. This document provides a detailed guide to the principles and methodologies of cell-based assays for screening thyromimetic compounds. We delve into the causality behind experimental design, offer validated, step-by-step protocols for key assays, and provide insights into data interpretation and assay validation, equipping researchers with the tools to effectively assess thyroid hormone receptor activity.

Introduction: The Imperative for Screening Thyromimetic Activity

Thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3) and its prohormone L-thyroxine (T4), exert their pleiotropic effects by binding to nuclear thyroid hormone receptors (TRs), which belong to the nuclear receptor superfamily of ligand-activated transcription factors.[1][2] The two major isoforms, TRα and TRβ, encoded by separate genes (THRA and THRB), regulate the transcription of target genes by binding to specific DNA sequences known as thyroid hormone response elements (TREs).[3][4] This genomic signaling pathway is fundamental to everything from brain development to cardiovascular function and lipid metabolism.

The discovery of compounds that can interact with TRs is a double-edged sword. Selective TRβ agonists are being explored for treating metabolic disorders like dyslipidemia and non-alcoholic steatohepatitis (NASH). Conversely, many environmental contaminants, such as bisphenols and their halogenated derivatives, can interfere with this pathway, acting as EDCs and posing significant health risks.[5][6] Therefore, there is a critical need for sensitive and reliable methods to screen large compound libraries for both intended therapeutic action and unintended endocrine-disrupting activity. Cell-based assays provide a physiologically relevant and high-throughput solution, bridging the gap between simple binding assays and complex in vivo studies.[7][8]

The Molecular Basis: Thyroid Hormone Receptor Signaling

Understanding the mechanism of TR activation is paramount to designing and interpreting cell-based assays. The canonical pathway involves the following key steps:

  • Ligand Binding: Thyroid hormones enter the cell via transporters. T3, the more biologically active form, binds to the ligand-binding domain (LBD) of a TR.[1][2]

  • Heterodimerization: TRs typically form a heterodimer with the retinoid X receptor (RXR). This TR/RXR complex has a high affinity for TREs.[1][9]

  • Conformational Change and Co-regulator Exchange: In the absence of a ligand, the TR/RXR complex is bound to corepressor proteins, which actively silence gene transcription. Ligand binding induces a significant conformational change in the TR LBD, causing the release of corepressors and the recruitment of coactivator proteins.[2]

  • Transcriptional Activation: The coactivator complex modifies chromatin structure and recruits RNA polymerase II, initiating the transcription of target genes.[2][10]

Assays for thyromimetic compounds are designed to measure the output of one or more of these steps, from the initial ligand-receptor interaction to the ultimate transcriptional response.

Thyroid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response T3 T3 (Ligand) TR TR T3->TR Binds RXR RXR TR->RXR CoRep Corepressors TR->CoRep Releases CoAct Coactivators TR->CoAct Recruits TRE TRE RXR->TRE Binds CoRep->TR Binds (Unliganded) TargetGene Target Gene CoAct->TargetGene Activates Transcription DNA DNA mRNA mRNA TargetGene->mRNA Produces Response Protein Synthesis Metabolic Changes mRNA->Response caption Fig 1. Canonical Thyroid Hormone Signaling Pathway. Reporter_Gene_Workflow start 1. Seed Reporter Cells (e.g., GH3.TRE-Luc) plate 2. Culture Cells (e.g., 24h in 96/384-well plate) start->plate treat 3. Treat with Compounds (Dose-response series + Controls) plate->treat incubate 4. Incubate (e.g., 24h) treat->incubate lyse 5. Lyse Cells & Add Luciferase Substrate incubate->lyse read 6. Measure Luminescence (Plate Reader) lyse->read analyze 7. Data Analysis (Dose-response curves, EC50) read->analyze caption Fig 2. Workflow for a TR Luciferase Reporter Assay. TR_FRET_Principle cluster_no_agonist No Agonist cluster_with_agonist With Agonist TR_LBD1 TR-LBD (GST-tagged) CoAct_Pep1 Fluorescein-Peptide (Acceptor) Tb_Ab1 Terbium-Ab (Donor) Tb_Ab1->TR_LBD1 Binds GST NoFRET No FRET Signal Tb_Ab1->NoFRET No Energy Transfer Excitation1 Excitation (340nm) Excitation1->Tb_Ab1 Agonist Agonist TR_LBD2 TR-LBD (GST-tagged) Agonist->TR_LBD2 Binds CoAct_Pep2 Fluorescein-Peptide (Acceptor) TR_LBD2->CoAct_Pep2 Recruits Tb_Ab2 Terbium-Ab (Donor) Tb_Ab2->TR_LBD2 Binds GST Tb_Ab2->CoAct_Pep2 Energy Transfer FRET FRET Signal (520nm) CoAct_Pep2->FRET Emits Light Excitation2 Excitation (340nm) Excitation2->Tb_Ab2 caption Fig 3. Principle of a TR-FRET Coactivator Recruitment Assay.

Caption: Principle of a TR-FRET Coactivator Recruitment Assay.

This assay provides direct evidence that a compound induces the specific conformational change required for transcriptional activation, making it a highly mechanistic and valuable tool. Protocols are typically kit-based and should be followed according to the manufacturer's instructions (e.g., Thermo Fisher Scientific's LanthaScreen™ TR-FRET TRβ Coactivator Assay).

[11]### 6. Assay Validation and Data Interpretation

A robust screening campaign relies on well-validated assays. The following table summarizes key parameters and considerations for the assays described.

Parameter Reporter Gene Assay T-Screen Proliferation Assay TR-FRET Assay
Endpoint Measured TRE-mediated gene transcriptionHormone-dependent cell proliferationLigand-induced TR-coactivator binding
Physiological Relevance High (measures integrated transcriptional response)Very High (measures downstream functional outcome)Moderate (biochemical interaction)
Throughput Very High (384/1536-well)Low-Medium (96-well)Very High (384/1536-well)
Assay Duration 24-48 hours4-6 days1-4 hours
Key Advantage Scalable, sensitive, direct measure of transcriptionConfirms functional cellular consequenceHighly mechanistic, low interference
Key Limitation Can miss non-genomic effects; potential for off-target reporter activationLow throughput; indirect measure of TR activationRequires purified recombinant proteins; may not reflect cellular context
Reference Agonist T3, T4, Sobetirome[12] T3, TRIAC[7] T3
Validation Check Z'-factor > 0.5, stable T3 EC₅₀, cytotoxicity check[13] Reproducible T3-dependent growth windowS/B ratio > 5, stable T3 EC₅₀

Trustworthiness and Self-Validation: Every assay plate or experiment should be a self-contained, validated system. This is achieved by including a full dose-response curve of a potent reference agonist like T3. The calculated EC₅₀ and maximal response from this curve serve as the benchmark for assay performance. Any significant deviation indicates a problem with cell health, reagents, or protocol execution, invalidating the results for the test compounds on that plate. This internal quality control is fundamental to generating trustworthy and reproducible data. Furthermore, regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) provide conceptual frameworks and are in the process of validating test guidelines for thyroid disruption assays, which serve as a standard for robust assay design.

Cell-based assays are indispensable tools for the identification and characterization of thyromimetic compounds. Reporter gene assays offer a high-throughput method to screen large libraries for TR transcriptional activity. Cell proliferation assays like the T-Screen provide crucial functional validation of a compound's effect on a physiological process. Finally, mechanistic assays such as TR-FRET offer deep insights into the direct interaction between a compound, the receptor, and its essential co-regulator proteins. By employing a strategic combination of these assays and adhering to rigorous validation standards, researchers in drug development and toxicology can effectively identify novel therapeutics and assess the risks posed by potential endocrine disruptors.

References

  • Human TRα Reporter Assay Kit. INDIGO Biosciences. [Link]

  • Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay. PubMed, (2011). [Link]

  • Thyroid hormone receptor. Wikipedia. [Link]

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  • Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature. PMC - NIH, (2019). [Link]

  • Thyroid Hormone Signaling Pathway. Creative Diagnostics. [Link]

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  • Molecular Mechanisms of Thyroid Hormone Signaling in Thyroid Cancer: Oncogenesis, Progression, and Therapeutic Implications. MDPI, (2025). [Link]

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  • A Dual-Acceptor Time-Resolved Föster Resonance Energy Transfer Assay for Simultaneous Determination of Thyroid Hormone Regulation of Corepressor and Coactivator Binding to the Thyroid Hormone Receptor. PMC - NIH. [Link]

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  • T-Screen as a tool to identify thyroid hormone receptor active compounds. ResearchGate, (2025). [Link]

  • Identifying and Characterizing Endocrine Disruptors Using a Cell Panel-based Real-time Assay. Agilent. [Link]

  • Improving testing methods for thyroid hormone disrupting chemicals. PARC|EU. [Link]

  • Validation of a battery of mechanistic methods relevant for the detection of chemicals that can disrupt the thyroid hormone system. JRC Publications Repository, (2023). [Link]

  • THYROID DISRUPTION. Watchfrog. [Link]

  • Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists. Probe Reports from the NIH Molecular Libraries Program, (2009). [Link]

  • A Multiwell-Based Assay for Screening Thyroid Hormone Signaling Disruptors Using thibz Expression as a Sensitive Endpoint in Xenopus laevis. Semantic Scholar, (2022). [Link]

  • T-screen to quantify functional potentiating, antagonistic and thyroid hormone-like activities of poly halogenated aromatic hydrocarbons (PHAHs). PubMed, (2006). [Link]

  • Guidance Document on Standardized Test Guidelines for Evaluating Chemicals for Endocrine Disruption, Version II. ResearchGate, (2011). [Link]

  • Isolation of a thyroid hormone-responsive gene by immunoprecipitation of thyroid hormone receptor-DNA complexes. PMC - NIH. [Link]

  • Development of an In Vitro Human Thyroid Microtissue Model for Chemical Screening. Toxicological Sciences, (2019). [Link]

  • Thyroid Hormone-Responsive Genes in Primary Cultures of Rat Hepatic Cells. MDPI, (2025). [Link]

  • Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. PMC - NIH. [Link]

  • In vitro and in vivo investigation of a thyroid hormone system-specific interaction with triazoles. Scientific Reports. [Link]

  • Endocrine Disruptor Testing. Charles River Laboratories. [Link]

  • Novel cell-based assay for detection of thyroid receptor beta-interacting environmental contaminants. PubMed, (2016). [Link]

  • The product of a thyroid hormone-responsive gene interacts with thyroid hormone receptors. PNAS. [Link]

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  • Cell-based assays in high-throughput mode (HTS). Biotechnologia, (2016). [Link]

Sources

Method

Application Note: A Standard Operating Procedure for Dynamic Intracellular Accumulation (DIAC) Experiments

Abstract The concentration of a drug at its intracellular site of action is a critical determinant of its efficacy and potential toxicity. Dynamic Intracellular Accumulation (DIAC) studies are essential in vitro tools us...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The concentration of a drug at its intracellular site of action is a critical determinant of its efficacy and potential toxicity. Dynamic Intracellular Accumulation (DIAC) studies are essential in vitro tools used in drug discovery and development to quantify the extent and rate at which a compound enters and remains within a cell. This process is a complex interplay between passive diffusion and active transport mediated by uptake (Solute Carrier, SLC) and efflux (ATP-Binding Cassette, ABC) transporters.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, methodologies, and data interpretation of DIAC experiments. We present detailed protocols for two primary methodologies: kinetic uptake assays in transporter-expressing cells and bidirectional permeability assays in polarized cell monolayers.

Introduction: The Rationale Behind Measuring Intracellular Accumulation

The "free drug hypothesis" posits that only the unbound fraction of a drug is available to interact with its target and elicit a pharmacological response.[2] However, the journey to the intracellular target is not merely a function of plasma protein binding and membrane permeability. The cellular membrane is an active barrier, equipped with a host of transporter proteins that can either facilitate drug entry or actively expel it.[1][3]

  • Uptake Transporters (SLC Superfamily): These proteins facilitate the movement of compounds from the extracellular space into the cell, a process that can significantly increase the intracellular concentration above what would be achieved by passive diffusion alone. Key examples include Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs).[1]

  • Efflux Transporters (ABC Superfamily): These transporters act as cellular "gatekeepers," using the energy from ATP hydrolysis to pump substrates out of the cell.[1][3] P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) are notorious for their role in limiting the oral bioavailability of drugs and contributing to multidrug resistance in cancer.[3][4]

Understanding this dynamic interplay is crucial. A potent compound may fail in the clinic if it is efficiently effluxed from its target cells, never reaching a therapeutic concentration. Conversely, potent inhibition of an efflux transporter can lead to unexpected drug-drug interactions (DDIs) and toxicity.[3] DIAC experiments are therefore mandated by regulatory agencies like the FDA to assess the DDI potential of new chemical entities.[5][6]

This guide provides the foundational knowledge and step-by-step protocols to establish a robust and reproducible DIAC assay system.

Foundational Principles and Assay Selection

The choice of experimental system depends on the specific question being asked. The two most common and informative models are detailed in this note.

Model Systems: Choosing the Right Cells
Cell Model SystemPrimary ApplicationKey Transporters ExpressedAdvantagesLimitations
HEK293 (Human Embryonic Kidney) Investigating single-transporter interactionsEndogenously low; used for stable or transient overexpression of a specific transporter (e.g., OATP1B1, OCT2)Provides a clean system to study a specific transporter with minimal background interference.[7][8]Lacks polarization; not suitable for vectorial transport studies.
Caco-2 (Human Colorectal Adenocarcinoma) Simulating intestinal absorption and effluxP-gp, BCRP, MRP2Forms a polarized monolayer with tight junctions, mimicking the intestinal barrier; considered the gold standard for in vitro permeability and efflux assessment.[9]Can take ~21 days to fully differentiate; expresses multiple transporters, which can complicate interpretation.
MDCKII (Madin-Darby Canine Kidney) Blood-brain barrier permeability and efflux studiesEndogenously low; often transfected to overexpress human P-gp or BCRP.Forms a tight, polarized monolayer more quickly than Caco-2 cells; useful for creating specific transporter-expressing barrier models.[9]Non-human origin; may have different endogenous transporter profiles.
Detection Methods: Quantifying the Analyte
Detection MethodPrincipleProsCons
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Direct quantification of the parent drug and its metabolites based on mass-to-charge ratio.Gold standard for specificity and sensitivity; allows for multiplexed analysis of multiple compounds.[2][10][11]Lower throughput; requires significant capital investment and expertise.[2]
Fluorescence-Based Assays Uses fluorescent probe substrates that accumulate in cells. Efflux is measured by a decrease in fluorescence.High-throughput; enables real-time kinetic measurements in live cells.[12][13][14]Indirect measurement; potential for interference from autofluorescence or fluorescent test compounds.[2]
Radiometric Assays Uses radiolabeled ([³H] or [¹⁴C]) compounds for detection via scintillation counting.Highly sensitive; historically a standard method.[8][15]Safety and disposal concerns; low throughput.[12][14]

Experimental Protocols

These protocols are designed to be self-validating through the inclusion of appropriate controls. It is imperative that every assay includes positive and negative controls to ensure the system is performing as expected.

Protocol 1: Kinetic Uptake Assay in Transporter-Overexpressing HEK293 Cells

This protocol is designed to determine if a test compound is a substrate of a specific uptake transporter (e.g., OATP1B1) and to measure its accumulation kinetics.

Workflow Diagram: Kinetic Uptake Assay

G cluster_prep Day 1-2: Preparation cluster_assay Day 3: Assay Execution cluster_analysis Analysis seed Seed HEK293-Transporter & HEK293-Mock cells into 24-well plates incubate_24h Incubate 24-48h (37°C, 5% CO2) seed->incubate_24h wash_pre Wash cells with pre-warmed HBSS incubate_24h->wash_pre pre_incubate Pre-incubate with HBSS +/- specific inhibitor (e.g., Rifampicin for OATP1B1) wash_pre->pre_incubate add_compound Initiate uptake: Add test compound at 37°C pre_incubate->add_compound time_points Incubate for defined time points (e.g., 1, 5, 15, 30 min) add_compound->time_points stop_rxn Stop uptake: Aspirate & wash 3x with ice-cold HBSS time_points->stop_rxn lyse Lyse cells (e.g., 70% Methanol) stop_rxn->lyse lcms Quantify compound concentration by LC-MS/MS lyse->lcms protein_assay Normalize to protein content (BCA assay) lyse->protein_assay calculate Calculate pmol/mg protein and determine uptake rate lcms->calculate protein_assay->calculate

Caption: Workflow for a kinetic uptake assay in transfected cells.

Materials:

  • HEK293 cells stably expressing the transporter of interest (e.g., HEK293-OATP1B1) and mock-transfected control cells (HEK293-Mock).[7]

  • Culture medium (e.g., DMEM, 10% FBS, 1% Pen/Strep, selection antibiotic like G418).

  • Poly-D-Lysine coated 24-well plates.

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Test compound and a known substrate (positive control) and inhibitor (e.g., Rifampicin for OATP1B1).

  • Ice-cold HBSS.

  • Lysis buffer (e.g., 70:30 Methanol:Water with internal standard).

  • BCA Protein Assay Kit.

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Cell Seeding (Day 1):

    • Trypsinize and count HEK293-Transporter and HEK293-Mock cells.

    • Seed cells into Poly-D-Lysine coated 24-well plates at a density of 2.0 x 10⁵ cells/well.

    • Incubate for 48 hours at 37°C, 5% CO₂ to form a confluent monolayer.

  • Assay Execution (Day 3):

    • Prepare working solutions of the test compound and positive controls (known substrate and inhibitor) in pre-warmed (37°C) HBSS.

    • Aspirate culture medium from all wells.

    • Wash the cell monolayer twice with 0.5 mL of pre-warmed HBSS.

    • Pre-incubation: Add 0.2 mL of HBSS to the substrate determination wells. For inhibitor wells, add 0.2 mL of the inhibitor solution (e.g., 10 µM Rifampicin) and incubate for 30 minutes at 37°C. This step helps to define non-specific uptake.[15]

    • Initiate Uptake: Start the assay by adding 0.2 mL of the test compound working solution to each well. For a time course, stagger the addition to ensure accurate timing.

    • Incubation: Incubate the plate at 37°C on an orbital shaker for the desired time points (e.g., 1, 5, 15, 30 minutes).

    • Stop Reaction: To terminate the uptake, rapidly aspirate the compound solution and immediately wash the monolayer three times with 1 mL of ice-cold HBSS. This step is critical to remove extracellular compound without allowing further transport.

    • Cell Lysis: After the final wash, aspirate all buffer and add 200 µL of lysis buffer to each well. Place the plate on a shaker for 20 minutes to ensure complete lysis.

  • Sample Analysis:

    • Transfer the cell lysate to a 96-well plate for analysis.

    • Analyze the concentration of the compound in the lysate using a validated LC-MS/MS method.[10][11]

    • Use a portion of the lysate from control wells to determine the total protein concentration using a BCA assay. This is used for normalization.

Protocol 2: Bidirectional Permeability Assay in Caco-2 Cells

This protocol is used to determine if a compound is a substrate of efflux transporters like P-gp by measuring its transport across a polarized cell monolayer in two directions.

Cellular Transport Diagram

G cluster_membrane membrane Intracellular Space SLC Uptake Transporter ABC Efflux Transporter (P-gp) Extracellular Space compound_out Drug (Extracellular) membrane:efflux->compound_out compound_in Drug (Intracellular) membrane:slc->compound_in compound_out->membrane:slc Uptake compound_in->membrane:efflux Efflux inhibitor P-gp Inhibitor (e.g., Verapamil) inhibitor->membrane:efflux Inhibition

Caption: Interplay of uptake and efflux transporters in DIAC.

Materials:

  • Caco-2 cells.

  • Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size).

  • Culture medium and HBSS as in Protocol 1.

  • Transepithelial Electrical Resistance (TEER) meter.

  • Lucifer Yellow dye solution.

  • Test compound, known P-gp substrate (e.g., Digoxin), and P-gp inhibitor (e.g., Verapamil).

Step-by-Step Methodology:

  • Cell Seeding and Differentiation (Day 1-21):

    • Seed Caco-2 cells onto the apical (upper) chamber of Transwell® inserts at a high density.

    • Culture for 19-21 days, changing the medium in both apical and basolateral (lower) chambers every 2-3 days.

    • Confirm monolayer integrity before the assay by measuring the TEER. Values >200 Ω·cm² are generally acceptable.

    • Perform a Lucifer Yellow permeability test to confirm tight junction formation. Low passage (<1%) of Lucifer Yellow indicates a healthy monolayer.

  • Assay Execution (Day 22):

    • Wash the monolayers twice with pre-warmed HBSS in both chambers.

    • A to B Transport (Apical to Basolateral):

      • Add the test compound solution to the apical chamber (donor).

      • Add fresh HBSS to the basolateral chamber (receiver).

    • B to A Transport (Basolateral to Apical):

      • Add the test compound solution to the basolateral chamber (donor).

      • Add fresh HBSS to the apical chamber (receiver).

    • Note: To test for specific transporter involvement, run parallel experiments where a known inhibitor (e.g., 100 µM Verapamil for P-gp) is added to both chambers 30-60 minutes prior to and during the transport experiment.

    • Incubate the plates at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take an aliquot from the receiver chamber for LC-MS/MS analysis. Replace the volume with fresh, pre-warmed HBSS.

    • At the end of the experiment, take a sample from the donor chamber to confirm the initial concentration.

Data Analysis and Interpretation

Analysis for Kinetic Uptake Assay (Protocol 1)
  • Quantification: Determine the amount of compound (in pmol) in the cell lysate from the LC-MS/MS data.

  • Normalization: Divide the amount of compound by the total protein content (in mg) of the lysate to get pmol/mg protein .

  • Net Uptake: For each time point, subtract the average accumulation in mock cells from the accumulation in transporter-expressing cells. This represents the transporter-mediated uptake.

  • Kinetic Analysis: Plot the normalized compound accumulation (pmol/mg protein) against time. The initial linear portion of this curve (e.g., the first 1-5 minutes) represents the initial uptake rate .

  • Substrate Identification: A compound is considered a substrate if the accumulation in the transporter-expressing cells is significantly higher (typically >2-fold) than in the mock cells and/or is significantly reduced by a known inhibitor.

Analysis for Bidirectional Permeability Assay (Protocol 2)
  • Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber, in mol/s).

    • A is the surface area of the Transwell® membrane (in cm²).

    • C₀ is the initial concentration in the donor chamber (in mol/cm³ or mol/mL).

  • Calculate Efflux Ratio (ER): The ER is the key indicator of active efflux. ER = Papp (B to A) / Papp (A to B)

  • Interpretation:

    • An ER > 2 suggests that the compound is a substrate for an efflux transporter.

    • If the ER is > 2 and is significantly reduced to ~1 in the presence of a specific inhibitor (e.g., Verapamil), it confirms the involvement of that particular transporter (e.g., P-gp).

ResultInterpretationImplication for Drug Development
ER < 2 Predominantly passive diffusion or uptake-mediated transport.Low risk of efflux-limited absorption.
ER > 2 Active efflux is occurring.Potential for poor oral bioavailability and low penetration into barrier tissues (e.g., brain).
ER > 2, but ER ≈ 1 with Inhibitor Compound is a specific substrate of the inhibited transporter (e.g., P-gp).High risk for DDIs with inhibitors/inducers of that transporter. Further in vivo studies are warranted.

Assay Validation and Quality Control

For data to be reliable and meet regulatory standards, the assay must be validated.[5][6][10]

  • Reproducibility: Demonstrate low intra- and inter-day variability using quality control standards.

  • Accuracy: Ensure the measured values of known substrates and inhibitors align with published data.

  • Robustness: The assay should be insensitive to minor variations in experimental conditions (e.g., small changes in incubation time or temperature).

  • System Suitability: Every experiment must include positive and negative controls. For Caco-2 assays, TEER and Lucifer Yellow permeability must be within established limits. For transfected cells, the uptake ratio for a known substrate should be consistent between experiments.

Conclusion

Dynamic Intracellular Accumulation assays are a cornerstone of modern drug discovery, providing indispensable data on a compound's interaction with cellular transport machinery. By moving beyond simple potency measurements and understanding the kinetics of cellular access, researchers can make more informed decisions, identify potential liabilities such as DDIs and poor bioavailability early, and ultimately design safer and more effective medicines. The protocols and principles outlined in this document provide a robust framework for establishing and validating these critical assays.

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  • Chang, B. D., et al. (2005). Kinetics of the Cell Biological Changes Occurring in the Progression of DNA Damage-Induced Senescence. Cancer Research, 65(13), 5695-5703.
  • Promega Connections. (2025). Unlocking the Power of Live-Cell Kinetics in Degrader Development. Promega.
  • Islam, B., et al. (2022). Bioanalytical Assay Strategies and Considerations for Measuring Cellular Kinetics. MDPI.
  • U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. FDA.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. FDA.
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.
  • Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
  • U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. FDA.
  • Dojindo Molecular Technologies. (n.d.). Simplify Your Cell Base Assay. Dojindo.

Sources

Technical Notes & Optimization

Troubleshooting

4-Hydroxy-3,5-diiodophenylacetic acid solubility problems in buffers

Technical Support Center: 4-Hydroxy-3,5-diiodophenylacetic acid Welcome to the technical support guide for 4-Hydroxy-3,5-diiodophenylacetic acid (DIOP). This document provides in-depth troubleshooting strategies, frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxy-3,5-diiodophenylacetic acid

Welcome to the technical support guide for 4-Hydroxy-3,5-diiodophenylacetic acid (DIOP). This document provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to address the solubility challenges commonly encountered with this compound. As a structural analog of thyroid hormone metabolites, DIOP's poor aqueous solubility requires a systematic and chemically-informed approach for successful experimental use.[1][2][3]

Understanding the Challenge: Physicochemical Properties of DIOP

The solubility of a compound is governed by its molecular structure. DIOP possesses two key ionizable functional groups: a carboxylic acid and a phenolic hydroxyl group. Its large, iodine-substituted aromatic structure contributes to high lipophilicity, resulting in inherently low water solubility.

To effectively troubleshoot, it's crucial to understand these properties:

PropertyValueImplication for Solubility
Molecular Formula C₈H₆I₂O₃The two large iodine atoms significantly increase molecular weight and lipophilicity, reducing aqueous solubility.
pKa (Carboxylic Acid) ~4.0 (Estimated)Below this pH, the group is neutral (-COOH), making the molecule less soluble. Above this pH, it deprotonates to the more soluble carboxylate (-COO⁻).[4]
pKa (Phenolic Hydroxyl) ~8.0 (Estimated)Below this pH, the group is neutral (-OH). Above this pH, it deprotonates to the more soluble phenolate (-O⁻). The exact value is influenced by the electron-withdrawing iodine atoms.
logP (Predicted) > 3.0This value indicates a high preference for a lipid environment over an aqueous one, confirming the compound is lipophilic and poorly water-soluble.

Frequently Asked Questions (FAQs)

Q1: Why won't my DIOP dissolve in standard PBS at pH 7.4?

A: At pH 7.4, the carboxylic acid group (pKa ~4) will be deprotonated and negatively charged (-COO⁻), which aids solubility. However, the phenolic group (pKa ~8) remains protonated and neutral (-OH). The overall molecule, despite one charged group, is still dominated by its large, lipophilic structure, leading to poor solubility in a purely aqueous buffer like PBS.

Q2: I see a precipitate after adding my DIOP stock solution (in DMSO) to my aqueous cell culture media. What's happening?

A: This is a common issue known as "precipitation upon dilution." DIOP is likely highly soluble in your DMSO stock. However, when this concentrated stock is introduced to the aqueous environment of the media, the DMSO concentration is drastically lowered. The buffer's inability to solvate the DIOP at this new, lower co-solvent percentage causes the compound to crash out of solution. To resolve this, consider lowering the final concentration or slightly increasing the percentage of co-solvent in your final assay, ensuring it's not high enough to cause cellular toxicity.[6]

Q3: Can I just sonicate my buffer with the DIOP powder for longer?

A: While sonication can help break up solid aggregates and accelerate the rate of dissolution, it cannot increase the compound's intrinsic thermodynamic solubility. If the concentration you are targeting is above the solubility limit of DIOP in that specific buffer, sonication will only create a fine suspension, not a true solution. This suspension will likely settle over time, leading to inaccurate and non-reproducible experimental results.

Q4: Is it better to use a phosphate or a Tris buffer?

A: The choice of buffer can influence solubility.[7][8] For DIOP, the primary factor is pH control. Both phosphate and Tris buffers can be effective as long as the pH is adjusted appropriately. However, always ensure your chosen buffer is compatible with your downstream application (e.g., some phosphate buffers can interfere with enzymatic assays or cell viability).

In-Depth Troubleshooting Guide

This section provides a logical workflow to diagnose and solve DIOP solubility issues. The core principle is to modify the ionization state of the molecule to favor the more soluble, charged forms.

G cluster_0 Initial Assessment cluster_1 pH Modification cluster_2 Co-Solvent Approach start Start: DIOP Powder + Target Buffer check_sol Visual Check: Is the solution clear? start->check_sol success Success! Proceed with Experiment check_sol->success Yes precipitate Problem: Precipitate or Suspension check_sol->precipitate No ph_strat Strategy 1: pH Adjustment precipitate->ph_strat inc_ph Increase pH to >8.5 (e.g., using 0.1M NaOH) Deprotonates Phenol ph_strat->inc_ph check_sol2 Is the solution clear? inc_ph->check_sol2 ph_success pH-Adjusted Solution (Re-check final pH) check_sol2->ph_success Yes cosolvent_strat Strategy 2: Co-Solvent Stock check_sol2->cosolvent_strat No make_stock Prepare 10-50 mM Stock in DMSO or Ethanol cosolvent_strat->make_stock dilute Add dropwise to vigorously stirring buffer make_stock->dilute check_sol3 Does it stay clear? dilute->check_sol3 check_sol3->ph_strat No, precipitates on dilution cosolvent_success Success! (Note final % co-solvent) check_sol3->cosolvent_success Yes G cluster_low_ph Low pH (< 3) cluster_mid_ph Neutral pH (~7.4) cluster_high_ph High pH (> 9) node_low DIOP Structure (COOH, OH) Charge: 0 Solubility: Very Low node_mid DIOP Structure (COO⁻, OH) Charge: -1 Solubility: Low node_low->node_mid +OH⁻ node_high DIOP Structure (COO⁻, O⁻) Charge: -2 Solubility: Maximized node_mid->node_high +OH⁻

Caption: Effect of pH on DIOP ionization and solubility.

Protocol: pH-Adjusted Solubilization

  • Weigh the desired amount of DIOP powder and add it to your chosen buffer (e.g., Tris-HCl or CAPS). Use a volume that is slightly less than your final target volume to leave room for base addition.

  • While vigorously stirring, add a suitable base (e.g., 0.1 M NaOH or KOH) dropwise.

  • Monitor the solution for clarity. The powder should begin to dissolve as the pH increases.

  • Continue adding base until the solution is completely clear. This will likely occur at a pH between 8.5 and 10.0.

  • Once dissolved, carefully adjust the pH back down to your desired final experimental pH using a suitable acid (e.g., 0.1 M HCl). Crucially, do this slowly. If you see any cloudiness or precipitation, you have exceeded the solubility limit at that pH.

  • If precipitation occurs, you must either increase the final volume (lower the concentration) or accept a higher final pH for your experiment.

  • Bring the solution to the final volume with the buffer.

Step 2: The Co-Solvent Strategy

For applications where altering the pH is not feasible, using a water-miscible organic co-solvent is the next best approach. [6]

  • Mechanism: Co-solvents like Dimethyl Sulfoxide (DMSO) or Ethanol work by reducing the polarity of the aqueous solvent, making it more favorable for the lipophilic DIOP molecule to dissolve. This method is best for creating a concentrated stock solution that can be diluted into your final experimental buffer.

Protocol: Co-Solvent Stock Preparation

  • Weigh out your DIOP powder into a sterile glass vial.

  • Add a minimal volume of 100% DMSO or absolute ethanol to achieve a high concentration (e.g., 10-50 mM). Vortex or sonicate gently until fully dissolved. The solution should be perfectly clear. This is your stock solution.

  • For your experiment, dilute this stock solution into your final aqueous buffer. The key is to add the stock solution to the buffer, not the other way around.

  • Add the stock dropwise into the vigorously stirring or vortexing buffer. This rapid mixing helps prevent localized high concentrations that can cause immediate precipitation.

  • Ensure the final concentration of the co-solvent is as low as possible (typically <1% v/v, and often <0.1%) to avoid impacting the biological system. Always run a vehicle control (buffer + equivalent amount of co-solvent) in your experiments.

Step 3: Advanced Strategies

If the above methods are insufficient, more advanced formulation techniques can be explored, though they require more specialized expertise:

  • Salt Formation: Converting the acidic DIOP into a stable salt form (e.g., DIOP-sodium) can significantly enhance its "out-of-the-box" aqueous solubility. [6][9]This is often done during chemical synthesis or by lyophilizing a pH-adjusted solution. A synthesis preparation describes precipitating DIOP from a sodium hydrogen carbonate solution, indicating a salt intermediate. [10]* Use of Excipients: For certain applications, solubilizing agents like cyclodextrins can be used. These molecules have a hydrophobic interior that can encapsulate DIOP, while their hydrophilic exterior allows the entire complex to dissolve in water. [6]

References

  • PubChem. (n.d.). 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ghaban, D. A. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Retrieved from [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution of Carboxylic Acids. III: The Effect of Polyionizable Buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32.
  • Colorado State University. (n.d.). Chemistry of Thyroid Hormones. VIVO Pathophysiology. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-hydroxy-3,5-diiodophenylacetic acid. Retrieved from [Link]

  • PubChemLite. (2025). 4-(4-hydroxyphenoxy)-3,5-diiodophenylacetic acid (C14H10I2O4). Université du Luxembourg. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Retrieved from [Link]

  • Dissolution Technologies. (2001, August). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Thyroid hormones. Retrieved from [Link]

  • Singh, S., & Saini, S. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-162.
  • Coppola, M., et al. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 9, 738.
  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]lactic Acid. Retrieved from [Link]

  • Köhrle, J. (2019). 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development?. Metabolites, 9(12), 302.
  • Mondal, S., & Mugesh, G. (2023). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. International Journal of Molecular Sciences, 24(8), 7015.
  • Wu, Y., & Shah, V. (2018). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 25(3), 36-45.
  • PubChem. (n.d.). 3-(4-Hydroxy-3,5-diiodophenyl)lactic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. EPFL. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ClinPGx. (n.d.). 3,4-dihydroxyphenylacetic acid. Retrieved from [Link]

Sources

Optimization

stability of 4-Hydroxy-3,5-diiodophenylacetic acid in aqueous solution.

Topic: Stability & Handling in Aqueous Solution Ticket ID: DIPA-STAB-001 Status: Resolved Support Level: Tier 3 (Senior Application Scientist)[1][2] Executive Summary: The Stability Matrix 4-Hydroxy-3,5-diiodophenylaceti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Aqueous Solution

Ticket ID: DIPA-STAB-001 Status: Resolved Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The Stability Matrix

4-Hydroxy-3,5-diiodophenylacetic acid (DIPA) presents a unique challenge in aqueous environments due to the conflict between its solubility requirements (favored by high pH) and its chemical stability (favored by low pH and darkness).[1][2]

The molecule possesses two critical instability vectors:

  • Photolytic Deiodination: The Carbon-Iodine (C-I) bond is weak (~210 kJ/mol) and susceptible to homolytic cleavage by UV/visible light.[2]

  • Phenolic Oxidation: The electron-rich ring is prone to oxidation into quinone species, accelerated significantly in alkaline conditions.[1][2]

ParameterStability StatusCritical Handling Rule
Light 🔴 Critical Risk Strict Darkroom/Amber Glass. Ambient light causes rapid deiodination.[1][2]
pH (Acidic) 🟡 Solubility Risk Insoluble below pH 4.[1][2]0. Risk of "silent precipitation."[2]
pH (Basic) 🟡 Oxidation Risk Soluble > pH 7.5, but oxidation rate increases 10x.[1][2] Use antioxidants.[1][2]
Temperature 🟢 Manageable Stable at 4°C if protected from light.[1][2]

Module 1: Photolytic Degradation (The "Red Alert" Issue)

User Complaint: "My HPLC chromatogram shows 'ghost peaks' eluting earlier than the main peak, and the solution has turned slightly yellow."

Root Cause Analysis: This is the hallmark of photodeiodination . Upon exposure to light (especially UV), the iodine atoms at positions 3 and 5 are cleaved.[1][2] The "ghost peaks" are the mono-iodinated (3-iodo-4-hydroxyphenylacetic acid) and completely de-iodinated breakdown products.[1][2] The yellow color comes from liberated iodine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) or oxidized quinone byproducts.[2]
Mechanism of Failure

The C-I bond energy is lower than the energy of UV photons. Light absorption excites the molecule, leading to homolytic fission:[1]

Photolysis DIPA DIPA (Parent) (2 Iodines) Excited Excited State (Singlet/Triplet) DIPA->Excited UV/Vis Light (hν) Radical Phenoxy Radical + Iodine Radical (I•) Excited->Radical Homolytic Fission Mono Mono-iodo Product (1 Iodine) Radical->Mono +H (Abstraction) Quinone Quinone/Polymer (Yellow/Brown) Radical->Quinone Oxidation

Figure 1: Photolytic degradation pathway of iodinated phenolic acids.[1][2]

Corrective Protocol
  • Amber Everything: Use amber borosilicate glass vials. If not available, wrap clear vials in aluminum foil immediately.

  • The "Red Light" Rule: If working with concentrated stock solutions for extended periods, use a red photographic safety light or low-intensity LED.[1]

  • Autosampler Protection: Ensure your HPLC autosampler has a darkened door.[1][2] If not, cover the viewport with foil.[1][2]

Module 2: Solubility vs. pH (The "Goldilocks" Zone)

User Complaint: "I prepared a 10 mM stock in water, but it looks cloudy or the concentration is lower than calculated."

Root Cause Analysis: DIPA is an amphiphilic molecule with two ionizable groups:[2]

  • Carboxyl group (COOH): pKa ≈ 4.0 – 4.5[1][2]

  • Phenolic group (OH): pKa ≈ 6.5 – 7.0 (lowered significantly from typical phenols by the electron-withdrawing iodine atoms).[1][2]

In pure water (pH ~5-6), the molecule may not be fully ionized, leading to poor solubility and precipitation.[1][2]

Troubleshooting Guide: Dissolution Strategy
Target ConcentrationRecommended Solvent SystemProtocol
High (>10 mM) DMSO or Ethanol Dissolve in 100% organic solvent first.[1][2] Store at -20°C. Dilute into aqueous buffer only at moment of use.
Medium (1-10 mM) Alkaline Buffer (pH 8-9) Use 10-20 mM NaOH or Sodium Carbonate.[1][2] Warning: Use immediately to prevent oxidation.[2]
Low (<1 mM) PBS (pH 7.4) Can be dissolved directly with sonication, but ensure pH stays > 7.[1][2]0.

Critical Warning: Do not attempt to dissolve DIPA directly in 0.1% Formic Acid or TFA (common HPLC mobile phases).[2] It will precipitate.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

User Complaint: "I see significant tailing and carryover in my LC-MS runs."

Root Cause Analysis: Iodinated compounds are "sticky" (hydrophobic) and acidic.[2] They interact strongly with stainless steel surfaces and C18 stationary phases.[2]

Step-by-Step Optimization
  • Mobile Phase Selection:

    • Avoid: TFA (Trifluoroacetic acid) can suppress ionization in MS and cause ion-pairing issues.[1][2]

    • Use: 0.1% Formic Acid or Ammonium Acetate (10mM).[1][2]

    • pH Control: Ensure mobile phase pH is controlled.[1][2] Operating at pH 3.0 keeps the carboxyl group protonated (better retention on C18) but risks precipitation if the load is too high.

  • Wash Solvents:

    • Standard methanol/water washes are insufficient.[1][2]

    • Strong Wash: 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid.[2] The Isopropanol helps solubilize the iodine-heavy ring.

  • Column Choice:

    • Use a Phenyl-Hexyl column instead of standard C18.[1] The pi-pi interactions with the phenyl ring provide better selectivity for halogenated aromatics and often better peak shape.

Module 4: Storage & Handling Decision Tree

Follow this logic flow to ensure sample integrity during storage.

StorageProtocol Start Start: Prepare Stock Solution SolventQ Solvent Choice? Start->SolventQ DMSO DMSO/Ethanol (Preferred) SolventQ->DMSO High Conc. Water Aqueous Buffer SolventQ->Water Low Conc. Freeze Store at -20°C or -80°C (Dark) DMSO->Freeze Stable for months UseTime Usage Timeframe? Water->UseTime Immed Immediate Use (<4 hrs) UseTime->Immed Keep on Ice + Dark Long Long Term (>24 hrs) UseTime->Long Not Recommended AddAnti REQUIRED: Add Antioxidant (Ascorbic Acid/Metabisulfite) Immed->AddAnti If pH > 7.5 Fail High Risk of Oxidation/Precipitation Long->Fail

Figure 2: Decision logic for storage and solvent selection.

Frequently Asked Questions (FAQ)

Q: Can I use TCEP or DTT to prevent oxidation? A: Yes, but be cautious. While they prevent phenolic oxidation, strong reducing agents can sometimes promote reductive deiodination under specific conditions (e.g., presence of trace metals).[1][2] Ascorbic acid (Vitamin C) is generally the safer, milder choice for this specific molecule.[1][2]

Q: My standard curve is non-linear at high concentrations. Why? A: This is likely a solubility issue, not a detector issue. At high concentrations in the HPLC vial, DIPA may be forming micro-precipitates or dimers (halogen bonding).[1][2] Dilute your standards using a solvent with a higher organic content (e.g., 20% Methanol) to ensure linearity.[1][2]

Q: Is this molecule toxic? A: As a halogenated phenolic acid, it should be treated as a potential irritant and thyroid disruptor.[1][2] It is structurally related to thyroid hormones and herbicide metabolites (like ioxynil).[2] Handle with standard PPE (gloves, goggles).[1][2]

References

  • Photochemistry of Iodinated Aromatics

    • Mechanism of C-I bond cleavage: Li, X., et al. (2012).[1][2] "Photochemical degradation of iodinated X-ray contrast media." Water Research.

    • Note: While this paper discusses contrast media, the C-I bond cleavage mechanism is chemically identical to DIPA.[1]

  • Solubility & pKa of Halogenated Phenols

    • pKa shifts due to Iodine: "Dissociation constants of substituted phenols." CRC Handbook of Chemistry and Physics.[2]

    • Specific Compound Data: PubChem CID 70862 (4-Hydroxy-3,5-diiodophenylacetic acid).[1][2]

  • HPLC Troubleshooting for Hydrophobic Acids

    • Tailing and Carryover: Dolan, J. W. (2010).[1][2] "Sticky Compounds."[1][2] LCGC North America.[1][2]

  • Thyroid Hormone Analog Stability

    • Deiodination pathways: Köhrle, J. (1999).[1][2] "Local activation and inactivation of thyroid hormones: the deiodinase family." Molecular and Cellular Endocrinology.

    • Relevance: Establishes the biological and chemical susceptibility of the 3,5-diiodo ring system.

Sources

Troubleshooting

optimizing 4-Hydroxy-3,5-diiodophenylacetic acid dosage for in vivo studies

This guide serves as a specialized Technical Support Center for researchers working with 4-Hydroxy-3,5-diiodophenylacetic acid (DIPA) . Note on Chemical Identity: Ensure you are working with 4-Hydroxy-3,5-diiodophenylace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 4-Hydroxy-3,5-diiodophenylacetic acid (DIPA) .

Note on Chemical Identity: Ensure you are working with 4-Hydroxy-3,5-diiodophenylacetic acid (CAS: 1798-11-4), the single-ring acetic acid derivative of diiodotyrosine (DIT).

  • Do not confuse with 3,5-Diiodothyroacetic acid ("Diac"), which is a two-ring thyronine analog.[1]

  • Do not confuse with 3,5-Diiodothyronine ("T2").

Module 1: Formulation & Solubility

Current Status: The most common failure mode in DIPA studies is inconsistent bioavailability due to precipitation at physiological pH. DIPA is a lipophilic weak acid; it will precipitate in neutral PBS if not properly solubilized first.

Troubleshooting Guide: Injection Solution Preparation

Q: My DIPA precipitates immediately when I add PBS. How do I fix this? A: DIPA requires an alkaline environment to deprotonate the carboxylic acid and the phenolic hydroxyl group for initial dissolution. You cannot dissolve it directly in neutral buffer.

Protocol: The "Alkaline-Back-Titration" Method (Recommended for IP/IV)

  • Step 1: Weigh the required amount of DIPA.

  • Step 2: Dissolve fully in a minimal volume of 0.1 N NaOH (or 1 N NaOH for high concentrations). The solution should be clear.

  • Step 3: Slowly add warm PBS (37°C) while vortexing.

  • Step 4: Adjust pH back to 7.4 using 0.1 N HCl .

    • Critical: If the solution turns cloudy near pH 7.4, stop. The iodine atoms increase lipophilicity significantly compared to non-iodinated HPAA. You may need to leave the pH slightly alkaline (pH 7.8-8.0) or add a co-solvent.

Q: Can I use DMSO? A: Yes, for intraperitoneal (IP) or subcutaneous (SC) routes.

  • Maximum DMSO: 10% v/v final concentration.[2]

  • Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline.

  • Warning: High DMSO concentrations can induce local inflammation that mimics metabolic stress markers.

Visualization: Formulation Decision Tree

FormulationWorkflow Start Start: DIPA Powder SolubilityCheck Target Concentration? Start->SolubilityCheck LowConc < 5 mg/mL SolubilityCheck->LowConc HighConc > 5 mg/mL SolubilityCheck->HighConc AlkMethod Alkaline Method: Dissolve in 0.1N NaOH LowConc->AlkMethod CoSolvent Co-Solvent Method: Dissolve in 100% DMSO HighConc->CoSolvent DilutePBS Dilute with warm PBS AlkMethod->DilutePBS AddPEG Add PEG-400 (40%) CoSolvent->AddPEG AdjustPH Adjust pH to 7.4 (Watch for precipitate) DilutePBS->AdjustPH FinalSaline Add Saline to volume (Final DMSO <10%) AddPEG->FinalSaline Ready Ready for Injection (Use within 2 hours) AdjustPH->Ready FinalSaline->Ready

Figure 1: Decision tree for solubilizing DIPA based on required concentration. High concentrations require organic co-solvents due to the hydrophobicity of the iodine atoms.

Module 2: Dosage Optimization & Pharmacokinetics

Current Status: There is no single "standard dose" because DIPA is used for two distinct purposes: as a metabolic tracer/precursor or as a pharmacological inhibitor (e.g., of Thyroid Peroxidase).

FAQ: Defining the Starting Dose

Q: What is the starting dose for in vivo rat studies? A: It depends on your endpoint.

  • For Metabolic Tracing: 1–10 mg/kg . This mimics physiological levels of tyrosine metabolite turnover.

  • For Enzyme Inhibition (TPO/Peroxidase): 25–100 mg/kg . DIPA is a competitive inhibitor. To achieve effective in vivo inhibition, you must exceed the endogenous substrate (iodide/tyrosine) concentrations significantly.

Q: How often should I dose? A: DIPA has a short half-life (estimated


 hour in rats) due to rapid renal clearance and hepatic deiodination.
  • Recommendation: Twice daily (BID) or continuous infusion via osmotic minipump is superior to daily bolus dosing.

Q: Is it toxic? A: Acute toxicity is low. Related iodinated phenolic acids have oral LD50s > 2,000 mg/kg in rats.[3]

  • Safety Margin: Doses up to 200 mg/kg are generally well-tolerated in subchronic studies, but monitor for iodine overload (Wolff-Chaikoff effect), which can paradoxically shut down thyroid function.

Dosage Reference Table
ApplicationRecommended Dose (Rat)RouteFrequencyKey Control
Metabolic Tracer 1 - 5 mg/kgIV / IPSingle BolusUrine collection (Clearance)
TPO Inhibition 50 - 100 mg/kgSC / IPBID (q12h)T4/TSH levels (Thyroid function)
Antioxidant/Nrf2 25 mg/kgPO (Gavage)DailyHepatic gene expression

Module 3: Experimental Logic & Controls

Current Status: Users often misinterpret results because they fail to account for deiodination. In vivo, DIPA will lose iodine atoms, converting back to HPAA (4-Hydroxyphenylacetic acid).[1]

Troubleshooting Guide: Negative Results

Q: I see no biological effect. Is the drug working? A: Check for Deiodination .

  • The Mechanism: Deiodinases (Type I/II/III) may strip the iodine from DIPA.

  • The Fix: Measure urinary iodide levels. A massive spike in urinary iodide 2-4 hours post-injection indicates your DIPA is being metabolized before it reaches the target tissue.

  • Inhibitor Strategy: If rapid metabolism is the issue, co-administer a deiodinase inhibitor (e.g., Propylthiouracil - PTU), though this complicates the model as PTU also inhibits TPO.[1]

Q: The solution turned yellow/brown before injection. A: Oxidative Deiodination. Free iodine (


) has formed.
  • Action: Discard the solution. DIPA is light-sensitive and unstable in solution over time. Prepare fresh immediately before use and protect from light (amber tubes).

Visualization: Experimental Logic Flow

ExperimentalLogic Start Define Endpoint Path1 Thyroid/TPO Inhibition Start->Path1 Path2 Metabolic Tracing Start->Path2 Dose1 High Dose (50-100 mg/kg) Path1->Dose1 Dose2 Low Dose (1-5 mg/kg) Path2->Dose2 Check1 Monitor TSH/T4 Dose1->Check1 Check2 Monitor Urinary Iodide Dose1->Check2 Outcome1 Success: Altered Hormone Levels Check1->Outcome1 Outcome2 Artifact: Wolff-Chaikoff Effect Check2->Outcome2 Excess Iodide

Figure 2: Experimental logic flow for selecting dosage and monitoring controls. Note the risk of the Wolff-Chaikoff effect (thyroid shutdown) due to excess iodide release from high-dose DIPA.

References

  • Pietta, P. G., et al. (2019).[1] Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds. Molecules. Retrieved from [Link](Mechanism of phenolic inhibition of TPO).

  • Gámez, R., et al. (2000).[1][4] Acute and oral subchronic toxicity of D-003 (phenolic acids) in rats. Toxicology Letters. Retrieved from [Link](Toxicity baselines for long-chain/phenolic acids).

  • OECD SIDS. (2002). 4-Hydroxybenzoic acid: SIDS Initial Assessment Report. Retrieved from [Link](Safety data for structural analogs).

Sources

Optimization

Technical Support Center: 4-Hydroxy-3,5-diiodophenylacetic Acid (DIAC) Experiments

Welcome to the technical support center for 4-Hydroxy-3,5-diiodophenylacetic acid (DIAC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-3,5-diiodophenylacetic acid (DIAC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this thyroid hormone analog. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your research.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and application of DIAC in various experimental settings.

Issue 1: Poor Solubility and Precipitation

A frequent challenge with DIAC is its limited solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations.

Potential Causes:

  • Incorrect Solvent Choice: DIAC, an acidic compound, has low solubility in neutral water.

  • pH of the Solution: The protonation state of the carboxylic acid and phenolic hydroxyl groups significantly impacts solubility.

  • Low Temperature: Solubility generally decreases at lower temperatures.

Troubleshooting Steps:

  • Solvent Selection: For stock solutions, prioritize organic solvents. DIAC is soluble in DMF and DMSO at approximately 30 mg/mL.[1]

  • pH Adjustment: To enhance solubility in aqueous buffers, increase the pH. Deprotonation of the carboxylic acid and phenolic groups will increase polarity and aqueous solubility. However, be mindful of the pH limitations of your experimental system.

  • Use of Co-solvents: For dilutions into aqueous media, a small percentage of an organic solvent like DMSO can be maintained to aid solubility. For instance, a 1:2 mixture of DMSO:PBS (pH 7.2) can be used, though solubility is significantly reduced to approximately 0.33 mg/mL.[1]

  • Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. Always check for degradation after such treatments.

Data Table: Solubility of DIAC and Related Compounds

CompoundSolventSolubilityReference
4-Hydroxy-3,5-diiodophenylacetic acid (DIAC) DMF~30 mg/mL[1]
4-Hydroxy-3,5-diiodophenylacetic acid (DIAC) DMSO~30 mg/mL[1]
4-Hydroxy-3,5-diiodophenylacetic acid (DIAC) DMSO:PBS (pH 7.2) (1:2)~0.33 mg/mL[1]
4-hydroxy DiclofenacEthanol, DMSO, Dimethyl formamide~30 mg/mL[2]
4-hydroxy DiclofenacPBS (pH 7.2)~5 mg/mL[2]
Issue 2: Compound Instability and Degradation

Iodinated compounds like DIAC can be susceptible to degradation, leading to a loss of activity and the formation of impurities.

Potential Causes:

  • Deiodination: The loss of iodine atoms can occur, particularly in the presence of light, certain enzymes in cell culture, or reactive chemicals.[3][4] This is a known metabolic pathway for thyroid hormones.[3]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation.

  • pH-mediated Hydrolysis: Extreme pH conditions can promote the degradation of the molecule.[5]

Troubleshooting Steps:

  • Storage Conditions: Store solid DIAC at -20°C, protected from light.[1] Stock solutions in organic solvents should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: During experiments, protect DIAC-containing solutions from direct light by using amber vials or covering containers with aluminum foil.

  • Fresh Preparation: Prepare working solutions fresh for each experiment from a recently thawed stock.

  • Inert Atmosphere: When preparing stock solutions, purging the solvent with an inert gas like nitrogen or argon can help prevent oxidation.

  • Stability-Indicating Analytical Methods: Use analytical techniques like HPLC-UV to periodically check the purity of your stock solutions and to detect potential degradation products.[6][7]

Experimental Protocol: Preparation of DIAC Stock Solution

  • Weighing: Accurately weigh the desired amount of DIAC solid in a fume hood.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (not exceeding 37°C) or brief sonication can be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials. Store immediately at -20°C.

Issue 3: Inconsistent or Unexpected Biological Activity in Cell-Based Assays

Variability in experimental results is a common frustration and can stem from multiple sources.

Potential Causes:

  • Non-specific Binding: Lipophilic molecules like DIAC can bind to plasticware, serum proteins in the culture medium, or other cellular components, reducing the effective concentration.[8]

  • Cell Health and Viability: The response to any compound is dependent on the health of the cells.[9][10]

  • Assay Interference: The compound itself may interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay).

Troubleshooting Steps:

  • Control for Non-specific Binding:

    • Use low-binding microplates and pipette tips.

    • Consider reducing the serum concentration in your cell culture medium during the treatment period, if tolerated by the cells.

    • Include appropriate controls to assess the extent of non-specific binding.[11]

  • Monitor Cell Viability:

    • Always perform a cytotoxicity assay in parallel with your functional assay to ensure that the observed effects are not due to cell death.[10]

    • Methods like MTT or resazurin reduction assays can assess metabolic activity, which is an indicator of cell viability.[9]

  • Assay-Specific Controls:

    • Run a control with DIAC in the absence of cells to check for direct interference with the assay reagents or signal.

    • For receptor binding assays, determine non-specific binding by including a high concentration of an unlabeled competitor.[11]

Diagram: Troubleshooting Workflow for Inconsistent Cell-Based Assay Results

G start Inconsistent Results check_solubility Verify Compound Solubility and Stability start->check_solubility check_cells Assess Cell Health and Passage Number start->check_cells check_assay Evaluate Assay Protocol start->check_assay solubility_issue Precipitation or Degradation? check_solubility->solubility_issue cell_issue Low Viability or Inconsistent Growth? check_cells->cell_issue assay_issue High Background or Variable Controls? check_assay->assay_issue solubility_solution Prepare Fresh Stock Adjust pH/Solvent solubility_issue->solubility_solution Yes retest Re-run Experiment solubility_issue->retest No cell_solution Use New Cell Stock Optimize Seeding Density cell_issue->cell_solution Yes cell_issue->retest No assay_solution Include Controls for Non-specific Binding assay_issue->assay_solution Yes assay_issue->retest No solubility_solution->retest cell_solution->retest assay_solution->retest

Caption: A decision tree for troubleshooting inconsistent cell-based assay results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DIAC? A: 4-Hydroxy-3,5-diiodophenylacetic acid (DIAC) is an acetic acid analog of thyroxine.[12][13] It acts as a thyroid hormone mimetic, primarily by binding to thyroid hormone receptors (TRs), though its affinity and isoform specificity may differ from endogenous thyroid hormones.

Q2: How should I store DIAC for long-term use? A: For optimal stability, solid DIAC should be stored at -20°C.[1] Stock solutions, preferably in anhydrous DMSO or DMF, should be aliquoted and stored at -20°C to maintain stability for at least four years.[1]

Q3: Can I use DIAC in animal studies? A: Yes, DIAC has been used in animal studies. For example, it has been shown to prevent high-fat diet-induced increases in liver lipid and cholesterol levels in rats when administered in their diet.[1]

Q4: Are there any known interferences in immunoassays when working with DIAC? A: While specific data on DIAC is limited, thyroid hormone immunoassays can be prone to various interferences, such as from heterophilic antibodies or biotin if streptavidin-based detection systems are used.[14] It is crucial to run appropriate controls and consider potential cross-reactivity if you are developing an immunoassay for DIAC or related compounds.

Q5: What analytical methods are suitable for quantifying DIAC? A: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for quantifying DIAC, especially for purity assessment and concentration determination of stock solutions.[6] For more sensitive detection in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6][15]

References

  • Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC. (n.d.).
  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC. (n.d.).
  • Identifying the proteins to which small-molecule probes and drugs bind in cells | PNAS. (n.d.). Retrieved February 19, 2026, from [Link]

  • Metabolism of thyroid hormones. The deiodination of thyroxine and triiodothyronine in vitro. (n.d.). Retrieved February 19, 2026, from [Link]

  • Mechanism of deiodination of 125I-human growth hormone in vivo. Relevance to the study of protein disposition - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

  • Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - NCBI. (n.d.). Retrieved February 19, 2026, from [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - MDPI. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - MDPI. (n.d.). Retrieved February 19, 2026, from [Link]

  • Sensing small molecules may revolutionize drug design - EurekAlert! (n.d.). Retrieved February 19, 2026, from [Link]

  • A single method to analyse residues from five different classes of prohibited pharmacologically acti. (n.d.). Retrieved February 19, 2026, from [Link]

  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]

  • American Thyroid Association Guide to Investigating Thyroid Hormone Economy and Action in Rodent and Cell Models - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • 3,5-Diiodothyroacetic Acid|1155-40-4 - AdooQ BioScience. (n.d.). Retrieved February 19, 2026, from [Link]

  • Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Preparation of 4-hydroxy-3,5-diiodophenylacetic acid - PrepChem.com. (n.d.). Retrieved February 19, 2026, from [Link]

  • A clinician's guide to understanding resistance to thyroid hormone due to receptor mutations in the TRα and TRβ isoforms - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents - DiVA. (n.d.). Retrieved February 19, 2026, from [Link]

  • Solubility and solid phase studies of isomeric phenolic acids in pure solvents - Biblioteca Digital do IPB. (n.d.). Retrieved February 19, 2026, from [Link]

  • TSH Laboratory Procedure Manual - CDC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

  • Interferences With Thyroid Function Immunoassays: Clinical Implications and Detection Algorithm | Endocrine Reviews | Oxford Academic. (n.d.). Retrieved February 19, 2026, from [Link]

  • (PDF) Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Regular Article - Physical Chemistry Research. (n.d.). Retrieved February 19, 2026, from [Link]

  • Cell-Based Assays Guide | Antibodies.com. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chemical Methodologies. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development - ManTech Publications. (n.d.). Retrieved February 19, 2026, from [Link]

  • Potency assays and biomarkers for cell-based advanced therapy medicinal products - Frontiers. (n.d.). Retrieved February 19, 2026, from [Link]

  • Cell Based Assays | Biomarker & Phenotypic Profiling - Domainex. (n.d.). Retrieved February 19, 2026, from [Link]

  • CHEMICAL STABILITY OF DRUGS - IIP Series. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

avoiding off-target effects of DIAC in cell culture.

Technical Support Center: Targeted Protein Degradation & Conjugates Subject: Troubleshooting Off-Target Effects in Degrader Systems (DACs/PROTACs) User Notice: Acronym Clarification Status: Resolved / Interpretation Requ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Targeted Protein Degradation & Conjugates Subject: Troubleshooting Off-Target Effects in Degrader Systems (DACs/PROTACs)

User Notice: Acronym Clarification

Status: Resolved / Interpretation Required Note: The term "DIAC" is not a standard IUPAC or industry-standard acronym in Targeted Protein Degradation (TPD). Based on the context of "off-target effects" and "drug development," this guide interprets "DIAC" as Degrader-Antibody Conjugates (DACs) or Direct-Acting Degraders (PROTACs) . The protocols below address the universal challenges of bifunctional degraders: The Hook Effect , Neosubstrate Degradation , and Linker-Mediated Toxicity .

Section 1: The Core Mechanism & Failure Points

Understanding why your degrader is hitting the wrong target or failing at high doses.

In TPD, efficacy relies on the formation of a Ternary Complex (Target:Degrader:E3 Ligase). Unlike inhibitors, degraders are catalytically driven. Off-target effects usually stem from three sources:

  • The Hook Effect: Saturation of individual binding sites prevents complex formation.

  • Neosubstrates: The E3 ligase surface is altered, recruiting unintended proteins (e.g., IKZF1/3 degradation by Thalidomide analogs).

  • Scaffold Promiscuity: The linker or warhead binds to secondary kinases or receptors.

Visualizing the Equilibrium Failure (Hook Effect)

The following diagram illustrates why increasing your dose might actually stop degradation and confuse your toxicity data.

HookEffect cluster_0 Optimal Concentration (Productive) cluster_1 High Concentration (Hook Effect) Complex Ternary Complex (Target:Degrader:E3) Ubiquitination Ubiquitination & Degradation Complex->Ubiquitination Catalytic Turnover BinaryTarget Binary Complex A (Target:Degrader) NoDeg NO Interaction (Steric Block) BinaryTarget->NoDeg Saturates System BinaryE3 Binary Complex B (E3:Degrader) BinaryE3->NoDeg

Caption: At optimal ratios (left), the degrader bridges the Target and E3. At high concentrations (right), the degrader saturates both sides independently, preventing their association (The Hook Effect).

Section 2: Troubleshooting Guide (Q&A)

Q1: I see cytotoxicity in my negative control cells (antigen-negative or target-null). Is this an off-target effect?

Diagnosis: Likely Linker/Warhead Promiscuity or Bystander Effect (if using DACs). Technical Insight: If your degrader kills cells that do not express the target protein, the degradation moiety (warhead) or the linker itself is binding to an essential off-target protein (e.g., a kinase). Action Plan:

  • Run a "Linker-Only" Control: Synthesize the linker + E3 ligand without the target-binding warhead. If this kills cells, your E3 ligand (e.g., VHL/CRBN binder) is toxic or the linker is unstable.

  • Check for "Neosubstrates": If using Cereblon (CRBN) ligands (Thalidomide/Pomalidomide derivatives), you may be degrading GSPT1 or IKZF1/3 unintentionally.

    • Validation: Perform a Western Blot for GSPT1. If GSPT1 is lost, switch to a VHL-based E3 ligand.

Q2: My degradation curve is bell-shaped. Efficacy drops at high concentrations. Why?

Diagnosis: The Hook Effect (Autoinhibition). Technical Insight: As shown in the diagram above, excess degrader molecules saturate the E3 ligase and the Target Protein separately, making it statistically impossible for them to meet. Action Plan:

  • Do NOT assume toxicity: A loss of degradation at high doses is often misinterpreted as "cell stress" or "off-target interference."

  • Protocol: Perform a wide-range dose-response (e.g., 0.1 nM to 10 µM). The "sweet spot" is often in the low nanomolar range (10–100 nM).

Q3: How do I prove the phenotype is strictly due to target degradation and not an off-target inhibitor effect?

Diagnosis: Need to distinguish Scaffolding (degradation) vs. Occupancy (inhibition). Technical Insight: A degrader acts as both an inhibitor (by binding the active site) and a degrader. You must isolate the degradation event. Action Plan: The Rescue Experiment (Competition Assay) .

  • Concept: Add a massive excess of the naked ligand (inhibitor only) or the naked E3 ligand. This competes for the binding site but cannot induce degradation.

  • Result: If adding the naked inhibitor restores the protein levels (stops degradation) and reverses the phenotype, your effect is on-target.

Section 3: Validated Experimental Protocols

Protocol A: The "Rescue" Competition Assay

Purpose: To confirm that the observed cytotoxicity/phenotype is dependent on the specific recruitment of the E3 ligase, ruling out off-target chemical toxicity.

Reagents:

  • Compound X: Your Bifunctional Degrader.

  • Competitor A: Free Target Ligand (no linker/E3 binder).

  • Competitor B: Free E3 Ligand (e.g., free Thalidomide or VHL ligand).

  • Control: DMSO.

Step-by-Step:

  • Seed Cells: Plate cells at 70% confluency in 6-well plates.

  • Pre-treatment (30 min):

    • Well 1: DMSO.[1]

    • Well 2: Competitor A (100x molar excess relative to Compound X).

    • Well 3: Competitor B (100x molar excess).

  • Treatment (24h): Add Compound X (at its EC50 concentration) to all wells without washing out the competitors.

  • Analysis: Lyse cells and perform Western Blot.

    • Success Criteria: In Well 1, the target is gone. In Wells 2 & 3, the target should be stabilized/rescued .

    • Failure Analysis: If the target is rescued but the cells still die, the toxicity is off-target (chemical toxicity unrelated to the target).

Protocol B: Neddylation Inhibition (MLN4924 Control)

Purpose: To prove the mechanism is strictly Cullin-RING Ligase (CRL) dependent.

Step-by-Step:

  • Pre-treat cells with MLN4924 (Pevonedistat) at 1 µM for 1 hour.

    • Mechanism:[2][3][4][5][6] MLN4924 inhibits NAE (NEDD8-activating enzyme), which is required for all Cullin-RING E3 ligases (VHL, CRBN, Cullin-3) to function.

  • Add Degrader and incubate for the standard degradation time (e.g., 6–12 hours).

  • Western Blot:

    • If degradation is blocked by MLN4924, the mechanism is bona fide ubiquitin-proteasome degradation.

    • If degradation persists , the compound is likely causing protein instability via a non-specific mechanism (e.g., aggregation or lysosomal stress).

Section 4: Data Summary & Decision Matrix

ObservationLikely CauseVerification Step
Degradation stops at high dose (>1µM) Hook EffectCheck dose-response; this is normal physics, not toxicity.
Cell death in target-null cells Off-target Kinase binding or Linker toxicityRun "Linker-Only" control; Run Proteomics.
Target degrades, but phenotype doesn't match Neosubstrate Degradation (e.g., GSPT1)Blot for GSPT1 (if CRBN) or perform Global Proteomics.
Rescue assay fails to save cells Chemical Scaffold ToxicityThe "warhead" is toxic independent of degradation. Redesign warhead.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

    • Context: Foundational paper describing the Hook Effect and c
  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. Link

    • Context: Establishes the use of Cereblon (CRBN)
  • Mares, A., et al. (2020). Extended Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships for Targeted Protein Degradation. CPT: Pharmacometrics & Systems Pharmacology. Link

    • Context: Mathematical modeling of the Hook Effect and ternary complex form
  • Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery. Link

    • Context: Comprehensive review on avoiding off-target effects and optimizing linker design.

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in DIAC Assays

Welcome to the technical support guide for Direct Immuno-Assay of Cellular (DIAC) assays. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful technique for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Direct Immuno-Assay of Cellular (DIAC) assays. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful technique for cell-based analysis. Inconsistent results can be a significant source of frustration, leading to delays and questionable data. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

A DIAC assay, also known as a cell-based ELISA, is a powerful method for detecting and quantifying specific molecules directly within intact cells.[1] This technique combines the principles of traditional immunoassays with cell culture, offering insights into protein expression, post-translational modifications, and signaling pathways in a cellular context.[1][2] However, its sensitivity also makes it prone to variability. This guide will help you diagnose and resolve the root causes of inconsistency, ensuring your results are both accurate and reproducible.

Section 1: High Background & Poor Signal-to-Noise

High background is one of the most common issues in DIAC assays, where non-specific signal obscures the true result, leading to a poor signal-to-noise ratio.[3]

Q: My background signal is excessively high across the entire plate, even in my negative control wells. What are the likely causes and how can I fix this?

A: Uniformly high background is typically a systemic issue related to reagents or protocol steps that affect all wells. The primary culprits are inadequate blocking, non-specific antibody binding, or problems with detection reagents.[3]

1. Inadequate Blocking:

  • The "Why": The goal of blocking is to cover all unoccupied surfaces on the microplate and on the cells themselves, preventing antibodies from sticking non-specifically.[4] If blocking is incomplete, both primary and secondary antibodies can bind randomly, elevating the background.

  • The Solution: Your blocking buffer may need optimization. While non-fat dry milk is a common and inexpensive blocker, it contains phosphoproteins and should not be used when detecting phosphorylated targets.[4] Bovine Serum Albumin (BSA) is a good alternative, but ensure it is high-purity and free of contaminating immunoglobulins.[4] For challenging systems, consider using normal serum from the same species as your secondary antibody, as this can prevent non-specific binding of the secondary antibody.[5][6]

2. Non-Specific Antibody Binding:

  • The "Why": The concentration of your primary or secondary antibody may be too high.[7][8] An excessive amount of antibody increases the likelihood of low-affinity, non-specific interactions.[9]

  • The Solution: The single most important optimization step is to perform an antibody titration. This will identify the concentration that provides the best signal-to-noise ratio, not just the strongest signal. Additionally, ensure your secondary antibody has been cross-adsorbed against the species of your sample to minimize cross-reactivity.

3. Issues with Washing or Detection:

  • The "Why": Insufficient washing between steps can leave behind unbound antibodies, leading to a high background signal.[10] Conversely, allowing the plate to dry out at any stage can cause antibodies to bind irreversibly and non-specifically.[5][8][11]

  • The Solution: Increase the number and vigor of your wash steps. Using a buffer with a mild detergent like Tween-20 (e.g., 0.05% in PBS or TBS) can help remove loosely bound antibodies.[7] Always ensure wells remain hydrated throughout the entire process.[5][8]

Cause Scientific Rationale Recommended Solution
Inadequate Blocking Unoccupied sites on the plate and cells bind antibodies non-specifically.Optimize blocking buffer. Try 1-5% high-purity BSA or 5% normal serum from the secondary antibody's host species. Increase blocking time.[6]
Antibody Concentration Too High Excess antibody increases low-affinity, non-specific interactions.Perform a titration experiment for both primary and secondary antibodies to find the optimal dilution.[8][12]
Insufficient Washing Residual unbound antibodies are not removed, contributing to background.Increase the number of washes (e.g., from 3 to 5) and the volume per wash. Ensure wash buffer contains a detergent like Tween-20.[7]
Plate Drying Out Causes irreversible, non-specific binding of reagents to the plate and cells.Keep the plate covered and ensure wells always contain liquid between steps.[5][11]
Q: My specific signal is very weak or absent, even in my positive controls. How can I improve it?

A: Weak or no signal suggests a problem with one of the core components of the assay: the target antigen, the primary antibody, or the detection system.

1. Low Target Expression or Accessibility:

  • The "Why": The target protein may be expressed at very low levels in your chosen cell line, or the epitope recognized by the antibody may be masked.[11][13] Fixation and permeabilization methods can significantly impact epitope availability.[11]

  • The Solution: Confirm target expression using an orthogonal method like Western Blotting or qPCR. Optimize your fixation and permeabilization protocol. For example, methanol fixation is generally better for membrane proteins, while formaldehyde-based fixatives are often preferred for cytoplasmic or nuclear targets but may require an antigen retrieval step.[14]

2. Suboptimal Primary Antibody Performance:

  • The "Why": The primary antibody may have low affinity for the target, may not be suitable for this application, or may be used at a suboptimal concentration.[15][16] Not all antibodies that work in Western Blotting (where proteins are denatured) will work in an application where the protein is in its native conformation.[8]

  • The Solution: First, verify from the manufacturer's datasheet that the antibody is validated for immunocytochemistry (ICC) or immunofluorescence (IF). Perform a thorough antibody titration to find the optimal concentration.[17] Incubation time and temperature can also be optimized; an overnight incubation at 4°C often improves specific binding while minimizing background.[8][12]

3. Inefficient Detection:

  • The "Why": The secondary antibody may be incompatible with the primary, or the detection reagent (e.g., fluorophore, enzyme) may have lost activity.[11][14] For fluorescent assays, the signal may be bleaching or the microscope filters may be mismatched.[5][14]

  • The Solution: Ensure the secondary antibody is specific for the host species and isotype of the primary antibody (e.g., Goat anti-Mouse IgG).[14] Always store fluorescently-labeled antibodies and reagents protected from light.[14][16] Check that your imaging or plate reader settings (filters, exposure time, gain) are appropriate for your specific fluorophore.[5][16]

Section 2: High Variability & Poor Reproducibility

Variability, whether between replicate wells or between entire experiments, undermines the reliability of your data.[18][19]

Q: I'm seeing a high coefficient of variation (CV) between my replicate wells. What are the most common causes?

A: High well-to-well variability is almost always caused by technical inconsistencies in manual steps, particularly cell seeding and washing.

1. Inconsistent Cell Seeding:

  • The "Why": If cells are not distributed evenly across the wells, the starting number of cells per well will vary, leading directly to different signal outputs.[20][21] Cells can clump or settle in the reservoir during plating.

  • The Solution: This is a critical step that requires careful technique. Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting sets of wells.[13] Optimizing the cell seeding density is also crucial; too few cells will give a weak signal, while too many can lead to overcrowding and altered physiology.[13][22][23]

2. Inconsistent Washing or Aspiration:

  • The "Why": Aggressive or inconsistent washing can dislodge a variable number of cells from each well.[12] Similarly, if the aspiration tip touches the bottom of the well, it can scratch the cell monolayer.

  • The Solution: Use a multichannel pipette for washing and be gentle. Dispense liquid against the side of the well rather than directly onto the cell monolayer. When aspirating, angle the tips and do not touch the bottom of the well.

3. Edge Effects:

  • The "Why": Wells on the outer edges of a microplate are more susceptible to temperature fluctuations and evaporation, which can alter cell growth and assay performance.[3]

  • The Solution: To mitigate edge effects, fill the outer wells with sterile PBS or media without cells and only use the inner 60 wells for your experiment.[23] Ensure your incubator has good temperature and humidity control.[13]

Workflow for Minimizing Well-to-Well Variability

G prep 1. Create Homogeneous Single-Cell Suspension count 2. Perform Accurate Cell Count & Viability seed 3. Seed Cells Uniformly (Mix suspension frequently) count->seed edge_effect 4. Mitigate Edge Effects (Fill outer wells with PBS) wash 5. Gentle & Consistent Washing Technique edge_effect->wash pipette 6. Calibrated Pipettes & Consistent Technique

Caption: Critical steps to ensure low variability in DIAC assays.

Q: My results are not reproducible from one experiment to the next. How can I improve day-to-day consistency?

A: Day-to-day inconsistency often points to issues with reagents, cell health, or subtle variations in the experimental setup.[24][25]

1. Reagent Variability:

  • The "Why": Lot-to-lot variation in critical reagents like antibodies or serum can significantly impact assay performance.[25] Reagents can also degrade with improper storage or repeated freeze-thaw cycles.[14]

  • The Solution: When you receive a new lot of a critical reagent (especially a primary antibody), re-validate it to ensure it performs similarly to the previous lot. Aliquot reagents upon receipt to minimize freeze-thaw cycles.[14] Always prepare fresh buffers and working solutions for each experiment.[3][7]

2. Cell Health and Passage Number:

  • The "Why": The physiological state of your cells is paramount. Using cells at a high passage number can lead to phenotypic drift.[13] Cells that are overgrown or unhealthy will respond differently to treatments and staining.[13]

  • The Solution: Maintain a strict cell culture regimen. Only use cells within a defined, low passage number range. Always ensure cells are healthy and in the exponential growth phase when seeding them for an experiment.[13][20]

3. Importance of Controls:

  • The "Why": Controls are essential for interpreting results and diagnosing problems.[13][26][27] Without them, you cannot distinguish between a true biological effect and an assay artifact.

  • The Solution: Every plate must include a comprehensive set of controls.[13][28]

Control Type Purpose What it Tells You
Negative/Vehicle Control Cells treated with vehicle only (e.g., DMSO).[28]Establishes the baseline signal and confirms the vehicle itself has no effect.
Positive Control Cells treated with a compound known to elicit a strong response.[27][28]Confirms the assay is working and the cells are responsive.
"Secondary Only" Control Cells incubated with the secondary antibody but no primary antibody.[28]Identifies non-specific binding of the secondary antibody, a source of background.
Unstained Control Cells that go through the entire process but without any antibodies.Measures the level of cellular autofluorescence.[16]

Section 3: Key Experimental Protocols

Protocol 1: Primary Antibody Titration

Objective: To determine the optimal concentration of a primary antibody that maximizes the signal-to-noise ratio.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at the optimized density and allow them to adhere overnight. Include wells for a "secondary only" control.

  • Prepare Antibody Dilutions: Prepare a serial dilution series of your primary antibody in blocking buffer. An 8-point, 1:2 dilution series starting from the manufacturer's recommended concentration is a good starting point.

  • Primary Antibody Incubation: Fix, permeabilize, and block the cells according to your standard protocol. Remove the blocking buffer and add the different primary antibody dilutions to the respective wells. For the "secondary only" control wells, add blocking buffer with no primary antibody. Incubate as required (e.g., 1 hour at room temperature or overnight at 4°C).[12]

  • Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS + 0.05% Tween-20).

  • Secondary Antibody Incubation: Add the secondary antibody at a constant, optimized concentration to all wells. Incubate, protected from light if using a fluorescent conjugate.

  • Final Washes & Reading: Perform final washes. Add substrate or imaging buffer and read the plate on the appropriate instrument.

  • Analysis: Subtract the mean signal of the "secondary only" control from all other wells. Plot the background-corrected signal versus the antibody concentration. The optimal concentration is typically the one at the "shoulder" of the curve, where the signal begins to plateau, as this provides the best balance of strong signal and low background.

Troubleshooting Logic Diagram

G start Inconsistent DIAC Results q1 Is the background high in all wells? start->q1 q2 Is the signal weak in positive controls? q1->q2 No sol1 Optimize Blocking Buffer Titrate Antibodies Improve Wash Steps q1->sol1 Yes q3 Is variability high between replicates? q2->q3 No sol2 Check Target Expression Validate Primary Ab Optimize Fix/Perm q2->sol2 Yes sol3 Optimize Cell Seeding Refine Wash Technique Mitigate Edge Effects q3->sol3 Yes end end q3->end No (Consult Specialist)

Caption: A decision tree for troubleshooting DIAC assays.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Available from: [Link]

  • Creative Biolabs. Troubleshooting of Immunofluorescence. Available from: [Link]

  • AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Available from: [Link]

  • Sino Biological. ELISA Troubleshooting: High Background. Available from: [Link]

  • Creative Biolabs. Immunofluorescence Protocol & Troubleshooting. Available from: [Link]

  • ResearchGate. Optimization of seeding density and assay timing. Available from: [Link]

  • Rockland Immunochemicals. (2024, January 23). Blocking Buffer Selection Guide. Available from: [Link]

  • Eppendorf. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Available from: [Link]

  • MyAssays. Common ELISA Problems and Solutions. Available from: [Link]

  • KCAS Bio. (2026, February 12). Batch Effects in Cell-Based Immune Testing: How They Arise and Why Regulators Care. Available from: [Link]

  • AbOliGo. (2025, February 11). Optimizing Antibody Oligo-Conjugates Staining for Single-Cell Multiomics. Available from: [Link]

  • Cell Signaling Technology, Inc. (2018, March 22). 2.2 Primary antibody protocol optimization:Fixed cell imaging:5 steps for publication quality images. YouTube. Available from: [Link]

  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Available from: [Link]

  • BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them?. Available from: [Link]

  • G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Available from: [Link]

  • Bitesize Bio. (2025, June 8). Block, Stock and Barrel – A Guide to Choosing Your Blocking Buffer. Available from: [Link]

  • BioAgilytix. Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. Available from: [Link]

  • Neuromics. Blocking Buffer for ICC and IHC. Available from: [Link]

  • Cell Culture Dish. (2023, November 27). Cell Seeding Essentials: Strategies for Lab Success. Available from: [Link]

  • Bio-Techne. Monoclonal vs Polyclonal Antibodies for Immunohistochemistry: Primary Antibody Selection. Available from: [Link]

  • Creative Bioarray. Direct vs. Indirect Cell-Based ELISA. Available from: [Link]

  • The Scientist. (2025, October 17). Immunoassay Principles, Types, and Applications in Modern Laboratories. Available from: [Link]

  • Cell Biolabs, Inc. DAG (Diacylglycerol) Assay Kit. Available from: [Link]

  • Longdom Publishing SL. Understanding the Principles of ELISA in Immunoassay. Available from: [Link]

  • Microbe Online. (2023, October 19). Immunofluorescence Assay: Principle, Steps, Types, and Uses. Available from: [Link]

  • Circuit Fun. (2021, October 25). how to use diac in falstad online simulator. YouTube. Available from: [Link]

  • G K Agrawal. (2016, September 13). DIAC, What is Diac, how it works. YouTube. Available from: [Link]

  • Electrical4U. (2016, December 2). DIAC: What is it? (Working Animation & Applications). YouTube. Available from: [Link]

  • Cell Biolabs, Inc. DAG Assay Kit. Available from: [Link]

Sources

Troubleshooting

improving the purity of synthesized 4-Hydroxy-3,5-diiodophenylacetic acid

Technical Support Center: High-Purity Synthesis of 4-Hydroxy-3,5-diiodophenylacetic Acid Executive Summary This guide addresses the synthesis, isolation, and purification of 4-Hydroxy-3,5-diiodophenylacetic acid (CAS: 17...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 4-Hydroxy-3,5-diiodophenylacetic Acid

Executive Summary

This guide addresses the synthesis, isolation, and purification of 4-Hydroxy-3,5-diiodophenylacetic acid (CAS: 1798-11-4). While the iodination of activated phenols is chemically straightforward, achieving pharmaceutical-grade purity (>98%) requires strict control over stoichiometry, pH, and workup conditions to minimize mono-iodinated species and oxidative byproducts (quinones).

Part 1: Core Synthesis Workflow

The following workflow outlines the optimized protocol for minimizing the "Mono-Iodo" impurity (3-iodo-4-hydroxyphenylacetic acid) and preventing "Over-Iodination" (oxidative degradation).

SynthesisWorkflow Start Starting Material 4-Hydroxyphenylacetic Acid Dissolution Dissolution (0.5N NaOH, 2.2 eq) Start->Dissolution Solubilize Phenol Iodination Iodination (I2 / KI in H2O) Add dropwise at 20-25°C Dissolution->Iodination Electrophilic Sub. Quench Quench/Reduction (NaHSO3 or Na2S2O3) Iodination->Quench Remove Excess I2 Acidification Precipitation (HCl to pH 2-3) Quench->Acidification Protonate Carboxylate Filtration Isolation Crude Solid Acidification->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification

Figure 1: Optimized synthesis workflow emphasizing the quenching step to remove free iodine before acidification.

Part 2: Troubleshooting & FAQs

Category A: Reaction Optimization (Upstream Control)

Q1: My HPLC shows a persistent 5-10% impurity of the mono-iodinated species. Increasing reaction time doesn't help. Why? Diagnosis: This is a stoichiometry and solubility issue, not a kinetic one.

  • The Cause: The introduction of the first iodine atom deactivates the ring slightly compared to the starting phenol, but it also decreases water solubility. If the mono-iodo intermediate precipitates out of the aqueous basic solution before the second iodine adds, the reaction stops.

  • The Fix:

    • Increase Base Concentration: Ensure the pH remains >10 throughout the addition. The phenolic proton must remain deprotonated (phenolate) to activate the ring for the second addition.

    • Excess Reagents: Use 2.2 to 2.5 equivalents of Iodine (

      
      ). The theoretical requirement is 2.0, but iodine is volatile and can be consumed by side reactions [1].
      
    • Solvent Modification: If precipitation occurs early, add a small amount of methanol (10% v/v) to the reaction mixture to keep the mono-iodo intermediate in solution.

Q2: The product has a pink or violet hue even after drying. How do I remove it? Diagnosis: Trapped free iodine (


) in the crystal lattice.
  • The Cause: Acidifying the reaction mixture while excess iodine is still present causes

    
     to co-precipitate with your product.
    
  • The Fix:

    • Pre-Acidification Wash: Before adding HCl, add Sodium Bisulfite (

      
      )  or Sodium Thiosulfate (
      
      
      
      )
      solution to the basic reaction mixture until the dark iodine color fades to a pale yellow [2].
    • Post-Filtration: If the solid is already isolated, wash the filter cake with a 1% Sodium Thiosulfate solution followed by copious water.

Category B: Purification & Isolation

Q3: Which solvent system provides the best recovery and purity for recrystallization? Recommendation: A mixed-solvent system of Ethanol/Water is superior to single solvents.

Solvent SystemProsConsProtocol
Ethanol / Water (Recommended)High purity, good recovery.Requires careful addition of water.Dissolve in boiling EtOH (min vol). Add hot

until turbid. Cool slowly to 4°C.
Acetone / Water Fast drying.Acetone is volatile; risk of "oiling out."Similar to EtOH/Water.[1]
Acetic Acid Removes colored impurities well.High boiling point; difficult to dry product.Recrystallize from hot glacial acetic acid.

Q4: I am losing significant yield during the acid/base purification step. Where is my product going? Diagnosis: The product has moderate water solubility, especially if the pH is not sufficiently low.

  • The Science: 4-Hydroxy-3,5-diiodophenylacetic acid is a carboxylic acid. Its solubility in water is pH-dependent.

  • The Fix:

    • Target pH: Ensure the final pH during precipitation is < 2.0 .

    • Salting Out: If yield is still low, saturate the aqueous filtrate with NaCl to decrease the solubility of the organic acid (Salting Out effect) and extract with Ethyl Acetate [3].

Part 3: Analytical Troubleshooting (HPLC & NMR)

Decision Tree: Impurity Identification

ImpurityLogic Start Unknown Impurity Detected RT Retention Time (RT) vs Product? Start->RT Earlier Elutes Earlier (More Polar) RT->Earlier RT < Product Later Elutes Later (Less Polar) RT->Later RT > Product Mono Likely Mono-Iodo Species (Check Stoichiometry) Earlier->Mono RT between Start & Product StartMat Starting Material (Incomplete Rxn) Earlier->StartMat RT ~ Start Mat Over Likely Oxidized Dimers or Tri-iodo species Later->Over

Figure 2: Logic tree for identifying impurities based on Reverse-Phase HPLC behavior.

Standard Analytical Conditions

1. HPLC Method (Reverse Phase)

  • Column: C18 (e.g., Phenomenex Luna C18, 5µm, 250 x 4.6 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 280 nm.

  • Expected Order: Starting Material

    
     Mono-iodo 
    
    
    
    Di-iodo (Product) . The addition of iodine increases hydrophobicity, increasing retention time on C18 [4].

2. NMR (


, DMSO-d6) 
  • Starting Material: Two doublets (AA'BB' system) at

    
     6.7 and 7.1 ppm.
    
  • Mono-Iodo: Three distinct aromatic signals (asymmetric).

  • Product (Di-Iodo): A sharp singlet at

    
     ~7.6 - 7.8 ppm (symmetric). The disappearance of the coupling pattern is the primary confirmation of complete substitution [5].
    

References

  • Preparation of 4-hydroxy-3,5-diiodophenylacetic acid . PrepChem. Available at: [Link]

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution . Studylib. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester. Available at: [Link]

  • Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids . PLOS ONE. Available at: [Link][3]

Sources

Optimization

Technical Support Center: Degradation Pathways of 4-Hydroxy-3,5-diiodophenylacetic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 4-Hydroxy-3,5-diiodophenylacetic acid (4-H-3,5-DIPAA). This molecule, a key phenoli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 4-Hydroxy-3,5-diiodophenylacetic acid (4-H-3,5-DIPAA). This molecule, a key phenolic acid and iodinated aromatic compound used in biochemical research[1], presents unique challenges in metabolic and stability studies due to its halogenated structure. This guide is designed to provide field-proven insights, troubleshooting strategies, and robust protocols to navigate the complexities of your experiments. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Understanding the Degradation Landscape

Direct, empirically established degradation pathways for 4-H-3,5-DIPAA are not extensively documented in publicly available literature. However, based on established principles of microbial and enzymatic degradation of related halogenated aromatic compounds and phenylacetic acids, we can construct a scientifically logical, proposed pathway. This serves as a foundational hypothesis for your experimental design.

The core challenge posed by 4-H-3,5-DIPAA is the presence of two bulky, electron-withdrawing iodine atoms on the phenyl ring. These substituents significantly influence the molecule's reactivity and susceptibility to enzymatic attack. Specifically, they can create steric hindrance and reduce the nucleophilic character of the aromatic ring, making it resistant to conventional attack by dioxygenase enzymes[2][3].

Proposed Degradation Pathway

Our proposed pathway posits a multi-step process, likely involving initial dehalogenation followed by aromatic ring cleavage.

  • Reductive Deiodination (Dehalogenation): The most probable initial step, particularly under anaerobic or nitrate-reducing conditions, is the sequential removal of iodine atoms.[2] This reductive dehalogenation is critical, as it removes the steric and electronic hindrances, rendering the molecule more susceptible to subsequent oxidative degradation. The primary product would be the non-iodinated parent compound, 4-Hydroxyphenylacetic acid (4-HPAA).

  • Aromatic Ring Hydroxylation: Following deiodination, the resulting 4-HPAA is likely hydroxylated to form 3,4-Dihydroxyphenylacetic acid (DOPAC). This step is a common strategy in the aerobic biotransformation of 4-hydroxyphenylacetic acids.[4]

  • Ortho-Ring Cleavage: DOPAC, a catechol-like intermediate, is a substrate for ring-cleavage dioxygenases. These enzymes catalyze the oxidative cleavage of the aromatic ring, a pivotal step in funneling aromatic compounds into central metabolism, ultimately leading to mineralization (breakdown to CO₂ and H₂O).[5][6]

Proposed Degradation Pathway of 4-H-3,5-DIPAA A 4-Hydroxy-3,5-diiodophenylacetic acid B 4-Hydroxy-3-iodophenylacetic acid (Mono-deiodinated intermediate) A->B Reductive Deiodination C 4-Hydroxyphenylacetic acid (4-HPAA) B->C Reductive Deiodination D 3,4-Dihydroxyphenylacetic acid (DOPAC) C->D Hydroxylation (Monooxygenase) E Ring Cleavage Products D->E Ortho-Cleavage (Dioxygenase) F Central Metabolism (e.g., TCA Cycle) E->F

Caption: Proposed multi-step degradation pathway for 4-H-3,5-DIPAA.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during degradation studies in a question-and-answer format.

Issue: Analyte Instability in Biological Samples

  • Question: My 4-H-3,5-DIPAA concentration is decreasing in my plasma/urine samples during storage, even before my experiment begins. What is causing this, and how can I prevent it?

  • Answer: The pre-analytical stability of your compound is paramount. Degradation in biological matrices can occur through several mechanisms, both reversible and irreversible.[7] Key factors include:

    • Enzymatic Degradation: Plasma and tissue homogenates are rich in enzymes like esterases and proteases that can potentially modify the analyte. The activity of these enzymes varies significantly across species.[8]

    • pH Shifts: Freezing and thawing cycles can cause pH shifts in buffered matrices, potentially accelerating hydrolysis.[7][9]

    • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be exacerbated by exposure to air (headspace in vials) and trace metal ions.[10]

    • Temperature & Light: Elevated temperatures accelerate all chemical degradation processes, while exposure to UV light can cause photodegradation.[9][10]

    Solution & Causality: To ensure sample integrity, you must control these variables. The goal is to create an environment where the analyte's native state is preserved from collection to analysis.

    Data Table: Recommended Storage Conditions & Stabilizing Agents

    Parameter Recommended Action Rationale & Causality
    Temperature Store at ≤ -70°C immediately after collection. Drastically slows down both enzymatic activity and chemical degradation kinetics.[10]
    Light Exposure Use amber vials for collection and storage. Prevents photodegradation initiated by UV light exposure.[10]
    Oxidation Minimize headspace in vials; consider adding antioxidants like BHT (Butylated hydroxytoluene) if validated. Reduces exposure to oxygen and quenches free radicals that can initiate oxidative degradation.[11]
    Enzymatic Activity Add specific enzyme inhibitors immediately upon sample collection. Directly blocks the catalytic activity of enzymes. For example, Phenylmethylsulfonyl fluoride (PMSF) or dichlorvos (DDVP) can inhibit serine proteases and esterases.[8]

    | pH Control | Ensure samples are collected in tubes with an appropriate buffer if pH lability is suspected. | Maintains a stable pH environment, preventing acid- or base-catalyzed hydrolysis.[7] |

Issue: No Degradation Observed in Microbial/Enzymatic Assays

  • Question: I am incubating 4-H-3,5-DIPAA with a microbial culture known to degrade aromatic compounds, but I see no change in the parent compound concentration. Why is it so resilient?

  • Answer: This is a common and expected challenge. The resilience of 4-H-3,5-DIPAA is directly linked to its chemical structure.

    • Steric Hindrance: The two large iodine atoms flank the hydroxyl group and are adjacent to the acetic acid side chain. This physically blocks the active sites of many enzymes, particularly the dioxygenases required for ring cleavage.[2][3]

    • Electronic Effects: Halogen substituents are electron-withdrawing, which deactivates the aromatic ring and makes it less susceptible to electrophilic attack by oxygenases.[2]

    • Lack of Adapted Microbes: The microbial consortium you are using may lack the specific dehalogenase enzymes required for the initial, critical step of iodine removal.

    Solution & Causality: Your experimental strategy must be designed to overcome this recalcitrance.

    • Sequential Anaerobic-Aerobic Treatment: This is a highly effective strategy. First, incubate your compound under anaerobic conditions with a suitable microbial consortium (e.g., from sediment). This environment promotes reductive dehalogenation.[2] Once dehalogenation is confirmed (by monitoring for the appearance of 4-HPAA), switch the culture to aerobic conditions to facilitate the subsequent hydroxylation and ring cleavage steps.

    • Use of Adapted Consortia: Source microbial cultures from environments historically contaminated with halogenated compounds, as these are more likely to possess the necessary enzymatic machinery.

    • Forced Degradation Insights: Use the results from a forced degradation study (see Section 3) to guide your search for intermediates. Knowing what to look for (e.g., the mono-deiodinated product) can help you detect even low levels of initial transformation.

Section 3: Experimental Protocols & Workflows

Trustworthy data comes from robust, well-designed experiments. The following protocols provide a validated starting point for your investigations.

Protocol 1: Forced Degradation (Stress Testing) Workflow

A forced degradation study is essential for identifying potential degradation products and establishing a "stability-indicating" analytical method.[12][13] This protocol is designed to achieve a target degradation of 5-20%.[12]

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of 4-H-3,5-DIPAA in Methanol B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, RT) A->B2 B3 Oxidation (3% H2O2, RT) A->B3 B4 Photolytic (UV Lamp, 254 nm) A->B4 B5 Control (Solvent only, protected from light) A->B5 C Sample at t=0, 2, 6, 24, 48h D Neutralize (if Acid/Base) Quench/Dilute C->D E Analyze via HPLC-UV/MS D->E F Identify Degradants Calculate Mass Balance E->F

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-H-3,5-DIPAA in an appropriate solvent (e.g., methanol or acetonitrile).

  • Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature.[10]

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature.[10]

    • Photolytic Degradation: Expose the solution in a quartz cuvette to a UV lamp (e.g., 254 nm).

    • Control: Prepare a sample diluted with solvent only and keep it at room temperature, protected from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 24, 48 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • For oxidative samples, dilute to stop the reaction.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Monitor for the appearance of new peaks and a decrease in the parent peak area. Ensure mass balance, where the sum of the parent compound and all degradation products is close to 100% of the initial concentration.[10]

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for an analytical method capable of separating the parent compound from its potential degradation products.

ParameterSpecificationRationale & Causality
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic acids.
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to ensure the carboxylic acid group is protonated, leading to sharp, symmetrical peaks.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier for eluting the analyte from the C18 column.
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min.A gradient is crucial for separating the more polar degradation products (which elute early) from the more hydrophobic parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing resolution and run time.
Detection UV at ~230 nm and ~280 nmPhenylacetic acids typically have absorbance maxima in these regions. Monitoring multiple wavelengths can help distinguish between peaks.
Injection Volume 10 µLA standard volume to avoid column overloading while providing sufficient sensitivity.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is the most likely rate-limiting step in the aerobic biodegradation of 4-H-3,5-DIPAA?

    • A: The initial dehalogenation. Until the iodine atoms are removed, the downstream enzymes responsible for hydroxylation and ring cleavage are unlikely to act on the substrate efficiently due to steric hindrance and electronic deactivation of the ring.[2][3]

  • Q2: Can I use a simple UV-Vis spectrophotometer instead of HPLC to measure degradation?

    • A: While a spectrophotometer can measure the disappearance of the parent compound if its UV spectrum changes upon degradation, it is not a stability-indicating method.[14] It cannot distinguish between the parent drug and its degradation products, which may have overlapping spectra. This can lead to a significant overestimation of the remaining parent compound. HPLC is required for selective quantification.

  • Q3: My LC-MS analysis shows the formation of a product with a mass corresponding to the replacement of one iodine with a hydroxyl group. Is this a likely pathway?

    • A: While possible, direct enzymatic substitution of a halogen with a hydroxyl group on an aromatic ring is less common than reductive dehalogenation followed by hydroxylation at a different position. However, some oxygenases can catalyze such reactions. This highlights the importance of using high-resolution mass spectrometry and comparing the fragmentation pattern to that of an authentic standard, if available, to confirm the structure.

References

  • Chauhan, A., Chakraborti, A. K., & Jain, R. K. (2000). Plasmid-encoded degradation of 4-nitrophenol by Arthrobacter protophormiae. Biochemical and Biophysical Research Communications.
  • Scalable Chemoenzymatic Iodination of Waste-Derived Phenolic Acids Using Pyranose 2-Oxidase for In Situ H2O2 Generation. PubMed. Available at: [Link]

  • Briscoe, C. J., Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis. Available at: [Link]

  • 4-Hydroxy-3,5-diiodophenylacetic acid. THP Medical Products. Available at: [Link]

  • Schlüsener, M. P., Bester, K. (2020). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science and Pollution Research. Available at: [Link]

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in raw milk. Food Additives & Contaminants: Part A. Available at: [Link]

  • 4-Hydroxy-3,5-diiodophenylalanine. PharmaCompass.com. Available at: [Link]

  • Factors affecting the stability of drugs and their metabolites in biological matrices. OUCI. Available at: [Link]

  • Jaussi, R., & Christen, P. (2007). Inhibition of the oxidative metabolism of 3,4-dihydroxyphenylacetaldehyde, a reactive intermediate of dopamine metabolism, by 4-hydroxy-2-nonenal. Neurotoxicology. Available at: [Link]

  • Enzymatic degradation and radiopaque attenuation of iodinated poly(ester-urethane)s with inherent radiopacity. ResearchGate. Available at: [Link]

  • Moleman, E. R., & van Dijk, J. (1990). Simultaneous determination of acidic 3,4-dihydroxyphenylalanine metabolites and 5-hydroxyindole-3-acetic acid in urine by high-performance liquid chromatography. Clinical Chemistry. Available at: [Link]

  • 3,4-Dihydroxyphenylacetic acid. Wikipedia. Available at: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link]

  • Tralma, K., Gotteland, M., & Pozo, C. C. (2017). 3, 4-Dihydroxyphenyl Acetic Acid, A Microbial Metabolite of Quercetin, Protects Intestinal and Pancreatic Beta Cell Lines from the Cytotoxicity Induced by Rotenone. SL Nutrition and Metabolism. Available at: [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review. Available at: [Link]

  • Liu, X., et al. (2013). An Optimized Analytical Method for the Simultaneous Detection of Iodoform, Iodoacetic Acid, and Other Trihalomethanes and Haloacetic Acids in Drinking Water. PLoS ONE. Available at: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

  • 4-Hydroxyacetophenone Degradation Pathway. Eawag-BBD. Available at: [Link]

  • Efficient Degradation of 4-Acetamidoantipyrin Using a Thermally Activated Persulfate System. MDPI. Available at: [Link]

  • Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone. PMC. Available at: [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation – A Review. Pharmaceutical Technology. Available at: [Link]

  • Preparation of 4-hydroxy-3,5-diiodophenylacetic acid. PrepChem.com. Available at: [Link]

  • Degradation pathway of the flavonols kaempferol, quercetin and myricetin. ResearchGate. Available at: [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available at: [Link]

  • Evidences of aromatic degradation dominantly via the phenylacetic acid pathway in marine benthic Thermoprofundales. PubMed. Available at: [Link]

  • Bajaj, S., et al. (2012). Forced Degradation Studies. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Mustafa, Y. F., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted-4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Systematic Review Pharmacy. Available at: [Link]

Sources

Troubleshooting

minimizing cytotoxicity of DIAC at high concentrations

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Cytotoxicity of Diisopropylamine Dichloroacetate (DIAC) at High Concentrations Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Cytotoxicity of Diisopropylamine Dichloroacetate (DIAC) at High Concentrations

Executive Summary

This technical guide addresses the challenge of minimizing non-specific cytotoxicity when working with Diisopropylamine Dichloroacetate (DIAC) , also known as DADA or DIPA-DCA. While DIAC is a potent metabolic modulator targeting the Warburg effect via Pyruvate Dehydrogenase Kinase (PDK) inhibition, high concentrations (>5–10 mM) often induce acute necrotic cell death, confounding experimental data.

This guide provides a troubleshooting framework to distinguish between therapeutic metabolic stress and off-target physicochemical toxicity.

Part 1: Formulation & Physicochemical Stability

Q1: I am observing immediate cell detachment and debris upon adding DIAC. Is this a specific drug effect? A: No, immediate detachment (<1 hour) usually indicates physicochemical shock , not metabolic mechanism. DIAC is a salt of a strong acid (dichloroacetic acid) and a secondary amine. At high concentrations, it can significantly alter the pH and osmolarity of the culture medium.

Troubleshooting Protocol:

  • Buffer Capacity Check: DIAC dissociates into Dichloroacetate (DCA-) and Diisopropylammonium (DIPA+). Standard bicarbonate buffers in DMEM/RPMI may be insufficient for concentrations >20 mM.

    • Action: Pre-dissolve DIAC in a separate aliquot of media or HEPES-buffered saline. Adjust pH to 7.4 before adding to the cells. Do not add solid powder directly to the well.

  • Osmolarity Verification: High millimolar concentrations raise osmolarity.

    • Action: Measure the osmolarity of your stock solution. If the final concentration exceeds 300 mOsm/kg, compensate by reducing the sodium chloride concentration in your base media or using a diluted media base to maintain isotonicity.

Q2: My stock solution precipitates when stored at 4°C. How does this affect dosing accuracy? A: DIAC is generally hygroscopic and soluble, but high-concentration stocks (e.g., 1 M) can crash out or form crystals at low temperatures, leading to inconsistent dosing.

  • Solution: Prepare fresh stocks for each experiment. If storage is necessary, store at -20°C in single-use aliquots. Vortex vigorously and ensure the solution is optically clear and at room temperature before use.

Part 2: Biological Optimization & Media Chemistry

Q3: Why are my "healthy" control cells dying at the same rate as my cancer models? A: You are likely exceeding the Metabolic Threshold . While DIAC targets cancer cells with hyperpolarized mitochondria, high concentrations force all cells (including fibroblasts or epithelial controls) into excessive Oxidative Phosphorylation (OXPHOS), generating a lethal Reactive Oxygen Species (ROS) burst.

Mitigation Strategy: The "ROS-Buffering" System To protect normal cells while maintaining pressure on cancer cells, you must modulate the ROS threshold.

ComponentRoleRecommended ConcentrationMechanism of Protection
N-Acetylcysteine (NAC) ROS Scavenger1–5 mMDirectly neutralizes cytosolic ROS, preventing necrosis in normal cells without fully blocking mitochondrial metabolic shift.
Thiamine (Vit B1) Cofactor50–100 µMActs as a cofactor for PDH, ensuring smooth flux of pyruvate into Acetyl-CoA, reducing "metabolic traffic jams" that cause stress.
Pyruvate Substrate1 mM (Standard)Caution: Excess pyruvate (5–10 mM) can outcompete DIAC effects. Low pyruvate sensitizes cells; high pyruvate protects them.

Q4: Does the amine group (Diisopropylamine) contribute to toxicity? A: Yes. Unlike Sodium Dichloroacetate (Na-DCA), the diisopropylammonium counter-ion in DIAC has its own biological activity. It can act as a vasodilator and mild surfactant.

  • Control Experiment: Always run a Sodium Dichloroacetate (Na-DCA) parallel control. If toxicity is significantly higher in DIAC than Na-DCA at equimolar DCA concentrations, the toxicity is driven by the amine moiety or the salt's specific solubility properties.

Part 3: Experimental Workflow & Validation

Q5: How do I distinguish between Apoptosis (desired) and Necrosis (undesired artifact)? A: High-concentration cytotoxicity often manifests as necrosis (cell rupture), which releases intracellular contents and triggers inflammation in co-cultures.

Validation Workflow:

  • LDH Release Assay (Necrosis): Measure Lactate Dehydrogenase in the supernatant after 4–6 hours. High early LDH indicates membrane rupture (toxicity artifact).

  • Caspase-3/7 Activation (Apoptosis): Measure at 24–48 hours. A clean metabolic hit should show low early LDH and high late Caspase activity.

Part 4: Mechanistic Visualization

The following diagram illustrates the pathway of DIAC action and the critical control points where high concentrations cause "spillover" toxicity (Necrosis) versus the desired therapeutic effect (Apoptosis).

DIAC_Mechanism DIAC DIAC Input (High Conc.) Uptake Cellular Uptake (MCT1 Transporter) DIAC->Uptake Diffusion/Transport Necrosis Necrosis (Cytotoxic Artifact) DIAC->Necrosis pH/Osmotic Shock (Direct Physicochemical) PDK_Inhib PDK Inhibition Uptake->PDK_Inhib Targets Mitochondria PDH_Act PDH Activation PDK_Inhib->PDH_Act Relieves Block OXPHOS Mitochondrial OXPHOS (Forced Respiration) PDH_Act->OXPHOS Fuel Switch ROS ROS Generation (Superoxide/H2O2) OXPHOS->ROS Electron Leak Apoptosis Apoptosis (Therapeutic Goal) ROS->Apoptosis Controlled Stress ROS->Necrosis Massive Overload NAC Add: N-Acetylcysteine (ROS Scavenger) NAC->ROS Mitigates Buffer Add: HEPES/Buffer (pH Stabilization) Buffer->DIAC Neutralizes

Caption: Pathway of DIAC-induced metabolic stress. High concentrations risk direct necrosis via ROS overload or physicochemical shock, which can be mitigated by buffering and antioxidants.

References

  • Sun, L., et al. (2016). "Diisopropylamine dichloroacetate enhances radiosensitization in esophageal squamous cell carcinoma by increasing mitochondria-derived reactive oxygen species." Oncotarget, 7(42), 68596–68607.

  • Zhang, Y., et al. (2013). "Metabolism targeting therapy of dichloroacetate-loaded electrospun mats on colorectal cancer." Drug Delivery, 21(5), 370-379.

  • Michelakis, E. D., et al. (2008). "Metabolic modulation of glioblastoma with dichloroacetate." Science Translational Medicine, 2(31), 31ra34.

  • Stacpoole, P. W., et al. (2003). "Controlled clinical trial of dichloroacetate for treatment of congenital lactic acidosis in children." Pediatrics, 117(5), 1519–1531.

  • Stockwin, L. H., et al. (2010). "Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC." International Journal of Cancer, 127(11), 2510–2519.

Optimization

Technical Support Center: 4-Hydroxy-3,5-diiodophenylacetic Acid Interference

This guide serves as a specialized technical resource for researchers encountering interference from 4-Hydroxy-3,5-diiodophenylacetic acid (also known as Diac or Diiodothyroacetic acid ) in colorimetric workflows. Compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers encountering interference from 4-Hydroxy-3,5-diiodophenylacetic acid (also known as Diac or Diiodothyroacetic acid ) in colorimetric workflows.

Compound Profile:

  • Common Name: Diac (Diiodothyroacetic acid)

  • Chemical Class: Iodinated Phenolic Acid / Thyroid Hormone Metabolite

  • Primary Interference Mode: Redox Cycling & Structural Mimicry

  • Critical Impact Areas: Protein Quantification (BCA/Lowry), Thyroid Immunoassays (ELISA), and Peroxidase-based detection.

Part 1: Diagnostic Troubleshooting Guides

Issue 1: "Ghost" Protein Signals in BCA or Lowry Assays

Symptom: You observe high protein concentration readings in samples known to be protein-free, or your recovery rates exceed 120% in samples containing Diac.

The Mechanism: The Bicinchoninic Acid (BCA) and Lowry assays rely on the reduction of Cu


 to Cu

in an alkaline environment. While peptide bonds facilitate this, amino acid side chains (Tyrosine, Tryptophan, Cysteine) also contribute.
  • The Culprit: 4-Hydroxy-3,5-diiodophenylacetic acid contains an electron-rich phenolic hydroxyl group .

  • The Reaction: Even without peptide bonds, this phenolic group acts as a potent reducing agent, converting Cu

    
    
    
    
    
    Cu
    
    
    . The iodination at the 3,5-positions alters the pKa of the phenol, often accelerating this electron transfer compared to non-iodinated phenols.
  • Result: The BCA reagent chelates the chemically reduced copper, turning purple (562 nm) and mimicking a high protein concentration.

Troubleshooting Protocol: Validating the Interference

Use this "Spike-Recovery" protocol to confirm if Diac is the source of your error.

Step-by-Step Methodology:

  • Prepare a "Mock" Matrix: Create a buffer solution identical to your sample buffer (e.g., PBS, Tris) without protein.

  • Spike Preparation: Add 4-Hydroxy-3,5-diiodophenylacetic acid to the Mock Matrix at the estimated concentration found in your samples (e.g., 10 µM).

  • Assay Execution: Run your standard BCA protocol on:

    • (A) Buffer Blank (Pure Buffer)

    • (B) Protein Standard (e.g., BSA 500 µg/mL)

    • (C) Diac Spike (Buffer + Diac)

  • Analysis:

    • If Absorbance (C) > Absorbance (A) + 0.05 OD, the compound is chemically interfering.

    • Note: Iodinated phenols can produce signal equivalents of 10–50 µg/mL BSA depending on concentration.

Recommended Solution: Switch to a Dye-Binding Assay (Bradford) . The Coomassie G-250 dye binds primarily to basic amino acids (Arginine) and hydrophobic pockets. It is significantly less sensitive to phenolic redox interference than Copper-based assays.

Issue 2: False Positives in Thyroid Hormone ELISAs

Symptom: Incompetitive ELISAs for T3 or T4, you observe unexpectedly high calculated concentrations (low signal) in samples treated with Diac.

The Mechanism: Most T3/T4 ELISAs are competitive . The signal is inversely proportional to the analyte concentration.

  • Structural Mimicry: Diac is structurally homologous to T2 (Diiodothyronine) and T4, lacking only the amino group and/or specific iodines.

  • Cross-Reactivity: Polyclonal antibodies (and some monoclonals) raised against T3/T4 often recognize the "Diiodophenol" ring structure (the outer ring).

  • The Error: Diac binds to the capture antibody, blocking the binding of the HRP-conjugated tracer. The assay interprets this lack of signal as a "High Concentration" of T3/T4.

Visualizing the Interference Pathways

InterferencePathways cluster_BCA BCA / Lowry Assay (Redox) cluster_ELISA Competitive ELISA (Binding) Compound 4-Hydroxy-3,5- diiodophenylacetic acid Cu2 Cu2+ (Reagent) Compound->Cu2 Reduces Ab Anti-T3/T4 Antibody Compound->Ab Cross-reacts Cu1 Cu1+ (Reduced) Cu2->Cu1 Purple Purple Complex (False High Protein) Cu1->Purple Block Blocks Tracer Binding Ab->Block Signal Reduced Signal (False High Analyte) Block->Signal

Figure 1: Dual-interference mechanism showing Redox reduction in copper assays (top) and Epitope mimicry in immunoassays (bottom).

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I simply subtract the absorbance of the compound from my protein reading? A: Caution is advised. This is only valid if the interference is additive (linear).

  • Why: In BCA assays, the redox reaction of phenols can be non-linear and time-dependent. The reaction rate of Diac reducing Copper might differ from that of peptide bonds.

  • Better Approach: Use Solid Phase Extraction (SPE) to remove the small molecule metabolite before protein quantification, or use Dialysis (if sample volume permits) since Diac (<500 Da) will easily pass through a 3.5 kDa cutoff membrane while proteins are retained.

Q2: Does this compound interfere with HRP-based substrates (TMB/DAB)? A: Yes. Iodinated phenols are often used as enhancers in chemiluminescence, but in colorimetric TMB assays, they can act as radical scavengers.

  • Effect: High concentrations of Diac may quench the oxidation of TMB, leading to a suppressed signal in non-competitive assays (Sandwich ELISA).

  • Correction: Ensure thorough washing steps (3x with PBST) in ELISA to remove unbound Diac before adding the substrate.

Q3: Is there a "Safe" concentration limit? A: Based on structural analogs (Tetrac/Triac), interference is typically negligible below 100 nM for BCA and 10 nM for sensitive ELISAs. However, this must be empirically determined for your specific kit.

Part 3: Quantitative Data Summary

The following table summarizes the expected interference profile based on the chemical properties of 4-Hydroxy-3,5-diiodophenylacetic acid.

Assay TypeDetection PrincipleInterference RiskMechanism of InterferenceRecommended Alternative
BCA Assay Cu

Reduction
HIGH Phenolic group reduces Copper independent of protein.Bradford Assay / Qubit (Fluorescence)
Lowry Assay Cu

Reduction + Folin
HIGH Folin reagent reacts strongly with phenols.Bradford Assay
Bradford Coomassie Dye BindingLOW Dye binds basic residues; minimal phenol interaction.N/A (This is the recommended alternative)
UV A280 Tryptophan/Tyrosine AbsMODERATE The iodinated ring absorbs UV (shifts

), overlapping protein signal.
Colorimetric Assay (Bradford)
T3/T4 ELISA Competitive BindingHIGH Structural homology causes antibody cross-reactivity.LC-MS/MS (Mass Spectrometry)

Part 4: Validated Removal Protocol (Solid Phase Extraction)

If you must use a specific assay (e.g., BCA) and cannot switch, use this protocol to remove 4-Hydroxy-3,5-diiodophenylacetic acid from protein samples.

Materials:

  • C18 Spin Columns (e.g., Pierce or similar)

  • Equilibration Buffer: 0.1% TFA in Water

  • Elution Buffer: 70% Acetonitrile / 0.1% TFA

Workflow:

  • Conditioning: Centrifuge C18 column with 100% Acetonitrile (remove organic residues).

  • Equilibration: Wash column 2x with Equilibration Buffer.

  • Loading: Apply sample. Proteins (hydrophilic/large) will generally flow through or bind weakly depending on the specific C18 resin and protein hydrophobicity, while Diac (small, hydrophobic aromatic) will bind strongly to the C18 matrix.

    • Critical: For protein recovery, it is often better to use a Molecular Weight Cut-Off (MWCO) Spin Filter (3 kDa).

    • Revised Step 3 (Preferred): Load sample into a 3 kDa MWCO spin concentrator. Centrifuge.

      • Retentate: Contains Protein (Assay this).

      • Filtrate: Contains Diac (Discard).

  • Validation: Measure the filtrate using BCA. If it turns purple, the interference was successfully passed through the filter.

References

  • Thermo Fisher Scientific. Chemistry of Protein Assays. (Explains the mechanism of BCA and the interference of reducing agents/phenols).

  • Mendoza, A. et al. (2021). Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms. (Demonstrates the cross-reactivity of structural analogs in competitive immunoassays).

  • Compton, S. J., & Jones, C. G. (1985). Mechanism of dye response and interference in the Bradford protein assay. (Establishes the lower sensitivity of Coomassie dye to phenolic compounds compared to copper assays).

  • PubChem. 4-(4-hydroxyphenoxy)-3,5-diiodophenylacetic acid Compound Summary. (Provides chemical structure and physical properties confirming phenolic nature).

Troubleshooting

Technical Guide: Optimizing Incubation Time for DIAC Treatment In Vitro

Technical Overview: DIAC vs. Standard DCA Before optimizing incubation, it is critical to distinguish DIAC (Diisopropylammonium Dichloroacetate) from the more common Na-DCA (Sodium Dichloroacetate).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: DIAC vs. Standard DCA

Before optimizing incubation, it is critical to distinguish DIAC (Diisopropylammonium Dichloroacetate) from the more common Na-DCA (Sodium Dichloroacetate).

While the active metabolic modulator in both is the dichloroacetate anion (DCA⁻) , the counter-ion affects solubility, cellular uptake, and potency.

  • Mechanism: DCA⁻ inhibits Pyruvate Dehydrogenase Kinase (PDK), forcing the Pyruvate Dehydrogenase Complex (PDH) to remain active.[1] This shifts cellular metabolism from glycolysis (Warburg effect) to oxidative phosphorylation (OXPHOS), increasing mitochondrial Reactive Oxygen Species (ROS) and inducing apoptosis.

  • Potency Note: Research indicates DIAC (often cited as DADA or DIPA in literature) may exhibit a lower IC

    
     (higher potency) than Na-DCA in certain cell lines (e.g., MDA-MB-231), likely due to improved membrane permeability facilitated by the diisopropylammonium cation.
    

Strategic Incubation Planning (Time-Course Optimization)

The "optimal" time depends entirely on the biological event you are measuring. DIAC action is not a single event but a cascade.

Summary of Critical Timepoints
Biological EventOptimal WindowAssay TypeMechanism
PDK Inhibition 1 – 4 HoursWestern Blot (p-PDH)Rapid enzymatic inhibition; dephosphorylation of PDH E1

.
ROS Production 4 – 12 HoursDCFDA / MitoSOXSurge in electron transport chain activity leaks superoxide.
MMP Depolarization 12 – 24 HoursJC-1 / TMRMMitochondrial membrane potential (

) collapses due to ROS stress.
Autophagy Modulation 24 – 48 HoursLC3-II / p62 BlotMetabolic stress triggers (or blocks) autophagic flux.
Apoptosis (IC

)
48 – 72 HoursAnnexin V / MTTCumulative oxidative damage leads to cell death.
Mechanism of Action & Temporal Cascade

The following diagram illustrates the causal chain initiated by DIAC, helping you select the correct readout for your chosen timepoint.

DIAC_Mechanism DIAC DIAC Treatment (Diisopropylammonium DCA) Uptake Cellular Uptake (MCT1 Transporter) DIAC->Uptake PDK Inhibition of PDK (Kinase) Uptake->PDK 1-2 hrs PDH Activation of PDH (Complex) PDK->PDH Blocks Phosphorylation Mito Mitochondrial Influx (Pyruvate) PDH->Mito OXPHOS Switch ROS ROS Surge (Superoxide) Mito->ROS 4-12 hrs Apoptosis Apoptosis (Caspase Cascade) ROS->Apoptosis >24 hrs

Figure 1: Temporal cascade of DIAC-induced metabolic rewiring. Note the delay between PDK inhibition and phenotypic apoptosis.

Protocol: Optimized Incubation Workflow

Phase 1: Preparation (The "Hidden" Variable)

Issue: DIAC is a salt of a strong acid and a weak base. It can alter media pH more drastically than Na-DCA.

  • Step 1: Dissolve DIAC in water or PBS to create a 1M stock.

  • Step 2: Critical: Check pH of the stock. If < 7.0, adjust carefully with NaOH. Acidic media inhibits cell growth independently of the metabolic effect, confounding results.

  • Step 3: Filter sterilize (0.22 µm). Do not autoclave.

Phase 2: Seeding & Treatment
  • Seed Cells: Allow 24 hours for attachment. Cells must be in log phase.

    • Note: Confluency affects DIAC efficacy. High confluency (>80%) can induce contact inhibition and alter metabolic rates, masking DIAC effects. Aim for 50-60% confluency at treatment start.

  • Media Formulation:

    • Ensure media contains Glucose (standard DMEM 4.5g/L is typical).

    • Why? DIAC targets the Warburg effect.[2] If cells are starved of glucose, they may already be using OXPHOS, rendering DIAC less effective.

  • Incubation:

    • For Cytotoxicity (MTT/CCK-8): Incubate for 48 to 72 hours . DIAC is cytostatic/slow-acting. 24 hours is often insufficient to see a significant drop in viability.

    • For Mechanism (ROS): Incubate for 4 to 6 hours , then add ROS probe (e.g., H2DCFDA) for the final 30-45 minutes.

Troubleshooting Center (FAQs)

Q1: I see no cytotoxicity after 24 hours. Is the drug inactive?

A: Likely not. DIAC-induced apoptosis is a "slow kill" driven by accumulated oxidative stress.

  • Diagnosis: Check morphology. Are cells detaching? If not, extend incubation to 48 or 72 hours.

  • Verification: Run a Western Blot for p-PDH (Ser293) at 4 hours. If p-PDH is decreased, the drug is working (PDK is inhibited), but the downstream apoptotic machinery hasn't triggered yet.

Q2: My IC50 varies wildly between experiments. Why?

A: This is often due to Pyruvate levels in the media.

  • Explanation: Commercial media (e.g., DMEM) sometimes comes with Sodium Pyruvate (1 mM) and sometimes without. Exogenous pyruvate can compete with the metabolic shift or fuel OXPHOS directly, altering baseline respiration.

  • Fix: Standardize your media formulation. Use Pyruvate-free media if you want to strictly test the glycolytic-to-OXPHOS switch potential of the cell's endogenous glucose processing.

Q3: The media turns yellow (acidic) faster in treated wells.

A: This is counter-intuitive but possible.

  • Mechanism: Usually, DIAC reduces lactate production (less acidity). However, if the concentration is too high (>20mM) or the salt was not pH-adjusted, the acidity of the drug itself dominates.

  • Check: Measure supernatant lactate levels. If lactate is high, DIAC is not working (resistance). If lactate is low but media is yellow, it is a drug acidity/buffer capacity issue.

Troubleshooting Logic Tree

Use this flow to diagnose experimental failures.

Troubleshooting Start Issue: No Significant Cell Death Time Incubation Time < 48h? Start->Time Extend Action: Extend to 72h DIAC is slow-acting Time->Extend Yes Dose Dose > 20mM? Time->Dose No CellType Cell Type Glycolytic? Dose->CellType Yes Resistance Suspect Resistance (Low PDK expression) CellType->Resistance No (e.g. Fibroblasts) CheckROS Check ROS at 6h CellType->CheckROS Yes (e.g. HeLa, MCF-7)

Figure 2: Decision matrix for lack of efficacy in DIAC assays.

References

  • Su, L., et al. (2016). "Superior anti-tumor efficacy of diisopropylamine dichloroacetate compared with dichloroacetate in a subcutaneous transplantation breast tumor model." Oncotarget.

    • Key Insight: Establishes the lower IC50 of the diisopropylamine salt compared to sodium salt.
  • Bonnet, S., et al. (2007). "A mitochondria-K+ channel axis is suppressed in cancer and its normalization promotes apoptosis." Cancer Cell.[3]

    • Key Insight: The foundational paper describing the PDK-PDH-mitochondrial ROS mechanism.
  • Michelakis, E. D., et al. (2008). "Metabolic modulation of glioblastoma with dichloroacetate." Science Translational Medicine.

    • Key Insight: Clinical translation and in vivo/in vitro correlation of DCA treatment.[4]

  • Stockwin, L. H., et al. (2010). "Sodium dichloroacetate (DCA) selectively targets cells with defects in the mitochondrial ETC." International Journal of Cancer.

    • Key Insight: Discusses resistance mechanisms and the requirement for functional ETC for DCA efficacy.

Sources

Optimization

Technical Support Center: Purification of 4-Hydroxy-3,5-diiodophenylacetic Acid

Welcome to the technical support center for the purification of 4-hydroxy-3,5-diiodophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-hydroxy-3,5-diiodophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important iodinated aromatic compound.[1][2] Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section addresses common problems encountered during the purification of 4-hydroxy-3,5-diiodophenylacetic acid in a question-and-answer format.

Question 1: My final product has a persistent yellow or brownish tint after recrystallization. What is the likely cause and how can I remove it?

Answer:

A persistent yellow or brownish tint in your purified 4-hydroxy-3,5-diiodophenylacetic acid is often indicative of trace amounts of residual iodine or oxidized impurities.[3] Phenolic compounds, in general, are susceptible to oxidation, which can be exacerbated by factors such as light, air, and the presence of metal ions.[4][5] The iodination reaction itself can also leave behind unreacted iodine that co-precipitates with the product.

Troubleshooting Steps:

  • Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (typically 1-2% by weight) of activated carbon.[6][7] Activated carbon has a high surface area and can effectively adsorb colored impurities. Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Sodium Thiosulfate or Bisulfite Wash: To remove residual iodine, you can wash the crude product with a dilute aqueous solution of sodium thiosulfate or sodium bisulfite before recrystallization.[3] These reducing agents will react with iodine to form colorless iodide salts, which are readily soluble in water and can be washed away.

  • Solvent System Optimization: Ensure you are using an appropriate solvent system for recrystallization. Aqueous ethanol is a commonly used and effective solvent for this compound.[8] The optimal ratio may need to be determined empirically to maximize the solubility of the desired product at high temperatures and minimize its solubility at low temperatures, while leaving impurities dissolved.[9][10]

Question 2: I am experiencing low yields after the purification process. What are the potential reasons and how can I improve my recovery?

Answer:

Low recovery of 4-hydroxy-3,5-diiodophenylacetic acid can stem from several factors, ranging from incomplete precipitation to product loss during transfers and filtration.

Troubleshooting Steps:

  • pH Adjustment for Precipitation: The precipitation of 4-hydroxy-3,5-diiodophenylacetic acid is highly dependent on pH. Ensure that the pH of the solution is adjusted to the acidic range (pH 2-3) to fully protonate the carboxylic acid group and induce precipitation.[8] Incomplete acidification will result in a significant portion of the product remaining in solution as the carboxylate salt.

  • Sufficient Cooling: Allow the crystallization mixture to cool slowly to room temperature and then place it in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) to maximize crystal formation.[9] Rushing the cooling process can lead to the formation of smaller, less pure crystals and incomplete precipitation.

  • Minimize Transfers: Each transfer of the product, whether as a solid or in solution, can lead to material loss. Plan your purification workflow to minimize the number of transfers.

  • Recrystallization Solvent Volume: Using an excessive volume of solvent for recrystallization will result in a lower yield, as more of the product will remain dissolved even after cooling. Aim to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10]

  • Check the Purity of Starting Materials: Impurities in the starting 4-hydroxyphenylacetic acid can lead to the formation of byproducts that are difficult to separate and may interfere with the crystallization of the desired product, ultimately reducing the isolated yield.[11][12][13]

Question 3: My purified product shows the presence of mono-iodinated or tri-iodinated impurities in my analytical data (e.g., HPLC, Mass Spectrometry). How can I remove these?

Answer:

The presence of closely related iodinated impurities, such as 4-hydroxy-3-iodophenylacetic acid or other positional isomers, is a common challenge.[14][15] These impurities often have similar solubility profiles to the desired di-iodinated product, making their removal by simple recrystallization difficult.

Troubleshooting Steps:

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove impurities with similar properties. Performing a second or even third recrystallization can often improve the purity of the final product.[10]

  • Column Chromatography: For highly persistent impurities, column chromatography is a more effective purification technique.[7][16][17] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate compounds with different polarities. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).[18]

  • Reprecipitation: An alternative to recrystallization is reprecipitation. This involves dissolving the crude product in a suitable solvent and then adding a second solvent in which the product is insoluble, causing it to precipitate out while the impurities remain in solution.[10] A common procedure involves dissolving the crude acid in a dilute sodium bicarbonate or sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the purified acid by adding a mineral acid.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the synthesis and initial purification of 4-hydroxy-3,5-diiodophenylacetic acid?

A common and effective method involves the iodination of 4-hydroxyphenylacetic acid using a solution of iodine and potassium iodide in an alkaline medium (e.g., sodium hydroxide solution). The crude product is then precipitated by acidification with an acid like sulfur dioxide or hydrochloric acid.[8] The initial purification is typically achieved by reprecipitation from a sodium hydrogen carbonate solution followed by crystallization from aqueous ethanol.[8]

Q2: What are the key stability concerns for 4-hydroxy-3,5-diiodophenylacetic acid and how should it be stored?

Similar to other iodinated phenolic compounds, 4-hydroxy-3,5-diiodophenylacetic acid can be sensitive to light and air, which can lead to gradual degradation and discoloration.[19] It is recommended to store the purified compound in a tightly sealed, amber-colored vial to protect it from light and moisture. For long-term storage, keeping it in a cool, dark, and dry place, or even under an inert atmosphere (e.g., argon or nitrogen), is advisable.[19]

Q3: What analytical techniques are most suitable for assessing the purity of 4-hydroxy-3,5-diiodophenylacetic acid?

Several analytical techniques can be employed to assess the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the desired product and any impurities.[20][21][22][23] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can confirm the molecular weight of the product and help identify any impurities.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the compound and detect the presence of impurities.

  • Melting Point: A sharp melting point close to the literature value (around 216.5-217.5°C) is a good indicator of high purity.[8] A broad or depressed melting point suggests the presence of impurities.

Q4: Are there any specific safety precautions I should take when working with the reagents for the synthesis and purification of this compound?

Yes, several safety precautions are essential:

  • Iodine: Iodine is corrosive and can cause burns. It also has a high vapor pressure, and the vapors are irritating to the respiratory system and eyes. Handle iodine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydroxide: This is a strong base and is highly corrosive. Avoid contact with skin and eyes.

  • Sulfur Dioxide/Hydrochloric Acid: These are corrosive and have pungent, irritating odors. Use them in a fume hood.

  • Organic Solvents: Many organic solvents are flammable and can be toxic. Handle them in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

III. Experimental Protocols & Data

Standard Recrystallization Protocol

This protocol outlines a standard procedure for the recrystallization of crude 4-hydroxy-3,5-diiodophenylacetic acid.

Materials:

  • Crude 4-hydroxy-3,5-diiodophenylacetic acid

  • Ethanol

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude 4-hydroxy-3,5-diiodophenylacetic acid in an Erlenmeyer flask.

  • Add a minimal amount of a pre-mixed aqueous ethanol solution (e.g., 50-70% ethanol in water).

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot solvent dropwise if necessary to achieve full dissolution.

  • If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then gently boil the solution for 2-5 minutes.

  • Perform a hot filtration using a pre-heated funnel to remove the activated carbon or any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (the same aqueous ethanol mixture).

  • Dry the purified crystals in a vacuum oven or desiccator.

Comparative Purity Data
Purification MethodTypical Purity (by HPLC)Common Impurities Observed
Single Recrystallization95-98%Residual starting material, mono-iodinated species
Multiple Recrystallizations>99%Trace amounts of closely related isomers
Column Chromatography>99.5%Minimal to non-detectable impurities

IV. Visual Workflow

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude Product from Iodination Dissolution Dissolve in Hot Aqueous Ethanol Start->Dissolution Initial Purification Step Charcoal Add Activated Carbon (Optional) Dissolution->Charcoal Hot_Filtration Hot Filtration Dissolution->Hot_Filtration If no charcoal needed Charcoal->Hot_Filtration Remove Impurities Crystallization Slow Cooling & Ice Bath Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Isolate Crystals Drying Drying Vacuum_Filtration->Drying HPLC_Analysis HPLC Purity Check Drying->HPLC_Analysis End Pure Product (>99%) HPLC_Analysis->End Purity Confirmed

Caption: A typical workflow for the purification of 4-hydroxy-3,5-diiodophenylacetic acid.

V. References

  • ACS Publications. (2017, January 27). Rapid Selective Circumneutral Degradation of Phenolic Pollutants Using Peroxymonosulfate–Iodide Metal-Free Oxidation: Role of Iodine Atoms. Environmental Science & Technology. [Link]

  • PrepChem. (n.d.). Preparation of 4-hydroxy-3,5-diiodophenylacetic acid. Retrieved from [Link]

  • PubMed. (2022, January 10). Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. [Link]

  • Chinese Chemical Letters. (2023, April 15). Degradation of iodinated X-ray contrast media by advanced oxidation processes. [Link]

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 4-Hydroxy-3,5-diiodobenzaldehyde, 98+%. Retrieved from [Link]

  • ACS Publications. (2009, December 3). Visible Light-Induced Degradation of Phenol over Iodine-Doped Titanium Dioxide Modified with Platinum: Role of Platinum and the Reaction Mechanism. The Journal of Physical Chemistry C. [Link]

  • PMC. (2026, February 4). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. [Link]

  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved from [Link]

  • MDPI. (2022, November 9). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. [Link]

  • PubChem. (n.d.). 4-(4-hydroxyphenoxy)-3,5-diiodophenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid. Retrieved from

  • PubChem. (n.d.). (2R)-2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Diiodomethyl 4-methylphenyl sulfone on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2025, September 12). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. [Link]

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. [Link]

  • Google Patents. (n.d.). WO2009128350A1 - Process for purifying iodine and/or an iodine compound. Retrieved from

  • European Patent Office. (2023, November 8). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. [Link]

  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone. Retrieved from

  • PubMed. (1984, June 8). Rapid and simple method for the simultaneous determination of 3,4-dihydroxyphenylacetic acid, 5-hydroxyindole-3-acetic acid and 4-hydroxy-3-methoxyphenylacetic acid in human plasma by high-performance liquid chromatography with electrochemical detection. [Link]

  • Patsnap. (2020, February 6). Method for purification of 4-hydroxyacetophenone. [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Dissolution Technologies. (2006, August). Analytical Method Selection for Drug Product Dissolution Testing. [Link]

  • PubMed. (1995, July 21). Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection. [Link]

  • Organic Syntheses. (n.d.). diphenylacetic acid. Retrieved from [Link]

  • University of Delhi. (n.d.). SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. Retrieved from [Link]

  • IJRAR.org. (2017, October). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • The Distant Reader. (2022, April 9). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • ManTech Publications. (2025, December 16). Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. Retrieved from [Link]

  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid. Retrieved from

Sources

Troubleshooting

dealing with batch-to-batch variability of commercial DIAC

Introduction Welcome to the technical support hub for Mitsunobu chemistry. You are likely here because your reaction yields are fluctuating wildly between reagent batches, or you have encountered an unexpected precipitat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Mitsunobu chemistry. You are likely here because your reaction yields are fluctuating wildly between reagent batches, or you have encountered an unexpected precipitate in your DIAC bottle.

Commercial DIAC (Diisopropyl azodicarboxylate) is notoriously susceptible to degradation, primarily converting into its reduced hydrazo form (diisopropyl hydrazodicarboxylate) before you even open the cap. This variability disrupts the delicate stoichiometry required for the formation of the Morrison Brunn-Huisgen betaine, the engine of the Mitsunobu reaction.

This guide is not a generic SOP. It is a decision-making framework designed to help you quantify the impurity, adjust your stoichiometry, and salvage your synthesis without compromising safety.

Module 1: Diagnostics & Quality Control

"Is my DIAC batch compromised?"

Do not rely on the Certificate of Analysis (CoA) alone. The azo-linkage (


) is distinctively chromophoric; its integrity can often be assessed visually, but must be confirmed analytically.
Level 1: The Visual Integrity Check
ObservationDiagnosisAction
Deep Orange / Amber Liquid High Active Azo ContentProceed to qNMR for exact titer.
Pale Yellow Liquid Partial DegradationCaution. Significant hydrazine formation. Must quantitate.
Colorless / Cloudy Liquid Severe DegradationDiscard. The azo bond is broken. Do not use.
Solid Precipitate Oligomerization or Hydrazine SaturationDiscard. Do not attempt to redissolve by heating (Explosion Hazard).
Level 2: The Gold Standard – Quantitative NMR (qNMR)

Titration is possible but often chemically non-specific. qNMR is the only self-validating method to distinguish between active DIAC, the hydrazo-byproduct, and solvent stabilizers.

Protocol: DIAC Purity Assay

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone ($ \text{DMSO}_2 $). They are non-volatile and have distinct singlets.

  • Solvent:

    
     (matches reaction conditions).
    
  • Preparation:

    • Weigh

      
       mg of Internal Standard (record exact mass 
      
      
      
      ).
    • Weigh

      
       mg of DIAC sample (record exact mass 
      
      
      
      ).
    • Dissolve both in 0.6 mL

      
      .
      
  • Acquisition:

    • Pulse delay (

      
      ): 60 seconds  (Critical: Azo relaxations are slow; short delays underestimate purity).
      
    • Scans: 8–16.[1]

  • Calculation:

    
    [1]
    
    • 
      : Integral area, 
      
      
      
      : Number of protons,
      
      
      : Molecular Weight.
Module 2: Operational Logic (The "Go/No-Go" Workflow)

Use this logic flow to determine if a batch is usable.

DIAC_Workflow Start Batch Receipt / Storage Check Visual Visual Inspection (Orange vs. Pale) Start->Visual qNMR Run qNMR (d1 = 60s) Visual->qNMR If liquid/colored Discard DISCARD (Do Not Distill) Visual->Discard If solid/colorless Calc Calculate Active % qNMR->Calc Decision Purity Threshold? Calc->Decision Use USE BATCH Adjust Stoichiometry Decision->Use > 85% Decision->Discard < 85%

Figure 1: Decision matrix for evaluating commercial DIAC batches prior to synthesis.

Module 3: Troubleshooting the Mitsunobu Reaction

"Why did my reaction fail despite using 'standard' conditions?"

The Mitsunobu reaction is a "borrowing hydrogen" system. If your DIAC is 10% degraded, you are effectively adding 10% of a nucleophile scavenger (the hydrazine) and running the reaction with a deficit of the activating agent.

The Mechanism of Failure

The reaction requires the formation of the Betaine (Triphenylphosphine-DIAC adduct).

  • Scenario A (Pure DIAC):

    
    . (Fast, quantitative).
    
  • Scenario B (Degraded DIAC): The hydrazine impurity does not react with

    
    . It sits in the pot. If you calculated 1.0 equiv based on volume/weight without correcting for purity, you might only generate 0.8 equiv of Betaine. The alcohol activation step remains incomplete.
    

Mitsunobu_Mechanism Reagents PPh3 + DIAC Impurity Hydrazine Impurity (Dead Weight) Reagents->Impurity If DIAC degraded Betaine Morrison Betaine (Active Species) Reagents->Betaine Formation OxyPhos Oxyphosphonium Intermediate Betaine->OxyPhos + R-OH / -Hydrazine Alcohol Substrate (R-OH) Product Inverted Product (R'-Nu) OxyPhos->Product + Nucleophile (Nu-H)

Figure 2: The Critical Path. Impurities in DIAC reduce the effective concentration of the Betaine, halting the cycle at the Oxyphosphonium stage.

Corrective Protocol: The "Purity Factor" Adjustment

Do not purify the reagent. Adjust the input.

If your qNMR shows the DIAC is 88% pure :

  • Target Equivalence: Standard Mitsunobu requires 1.2 – 1.5 equiv.

  • Calculation:

    
    
    
  • Process: Add the adjusted amount. The excess hydrazine impurity is generally inert in the betaine formation step (though it complicates purification, it does not stop the chemistry if the active azo count is sufficient).

Module 4: Safety & Handling FAQs

Q: My DIAC has a precipitate. Can I distill it to purify? A: ABSOLUTELY NOT. Azodicarboxylates are shock-sensitive and thermally unstable. Distillation concentrates the material and adds heat—a recipe for explosion. If the batch is degraded, neutralize it and dispose of it. Never distill DIAC or DEAD.

Q: How do I store it to prevent this variability? A:

  • Temperature: 2°C to 8°C (Fridge).

  • Atmosphere: Argon or Nitrogen flush after every use. Oxygen and moisture accelerate the hydrolysis and reduction.

  • Container: Amber glass. Light catalyzes the decomposition of the azo linkage.

Q: Why use DIAC over DEAD if both vary? A: DIAC is preferred for safety. DEAD is more prone to explosive decomposition. Furthermore, the hydrazine byproduct of DIAC is often more soluble in ether/hexanes than the DEAD byproduct, or conversely, less soluble in cold ethyl acetate, allowing for different purification strategies (precipitation vs. chromatography).

References
  • Quantitative NMR (qNMR) Protocol & Standards Source: American Chemical Society (ACS) & Sigma-Aldrich Technical Bulletins

  • Mitsunobu Reaction Mechanism & Side Reactions Source: ResearchGate / Journal of Organic Chemistry

  • Safety of Azodicarboxylates (Distillation Hazards) Source: Industrial Safety Tips & Chemical Safety Data

  • Titration of Reactive Agents Source: Microlit & Sigma-Aldrich

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Potency of 4-Hydroxy-3,5-diiodophenylacetic acid (DIAC) vs. Triiodothyronine (T3)

This guide provides a detailed comparison of the biological potency of the endogenous thyroid hormone Triiodothyronine (T3) and its acetic acid analog, 4-Hydroxy-3,5-diiodophenylacetic acid (DIAC). As researchers and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the biological potency of the endogenous thyroid hormone Triiodothyronine (T3) and its acetic acid analog, 4-Hydroxy-3,5-diiodophenylacetic acid (DIAC). As researchers and drug development professionals explore novel thyromimetics, understanding the relative potency and mechanism of these compounds is paramount. This document synthesizes available data on receptor affinity and transcriptional activity, outlines the standard experimental protocols for potency determination, and discusses the implications of structural differences on biological function.

Introduction: The Thyromimetic Landscape

Thyroid hormones are critical regulators of metabolism, growth, and development. Their actions are primarily mediated by the nuclear thyroid hormone receptors (TRs), which act as ligand-dependent transcription factors. The most biologically active form is 3,5,3'-triiodothyronine (T3), which binds to TRs with high affinity to control the expression of target genes.

The development of synthetic thyroid hormone analogs aims to create molecules with selective activity, potentially offering therapeutic benefits for conditions like dyslipidemia, obesity, and heart disease while minimizing the adverse effects associated with excessive thyroid hormone action (thyrotoxicosis). 4-Hydroxy-3,5-diiodophenylacetic acid (DIAC) is an acetic acid analog of diiodotyrosine, representing a class of metabolites or synthetic analogs of thyroid hormones. This guide places the well-established potency of T3 in direct comparison with available data on DIAC, providing a framework for its evaluation as a research tool or therapeutic candidate.

Mechanism of Action: The Nuclear Receptor Pathway

The canonical mechanism of action for both T3 and its analogs involves direct interaction with nuclear TRs (isoforms TRα and TRβ). This process is a multi-step cascade that ultimately alters gene expression.

  • Cellular Entry and Nuclear Translocation : T3, being lipophilic, enters the target cell, often via specific transporters like MCT8, and translocates into the nucleus.

  • Receptor Binding : Inside the nucleus, T3 binds to the Ligand Binding Domain (LBD) of a TR. TRs are typically found as heterodimers with the Retinoid X Receptor (RXR), pre-bound to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes.

  • Conformational Change and Cofactor Exchange : In the absence of a ligand, the TR/RXR complex is bound to corepressor proteins (e.g., N-CoR, SMRT), which silence gene transcription. The binding of T3 induces a significant conformational change in the TR's LBD. This new conformation causes the dissociation of corepressors and facilitates the recruitment of coactivator proteins (e.g., SRC-1).[1]

  • Transcriptional Activation : The complete DNA/TR/RXR/coactivator complex activates the transcriptional machinery, leading to the synthesis of messenger RNA (mRNA) and, subsequently, new proteins that execute the physiological effects of the hormone.

DIAC is presumed to follow the same mechanistic pathway, with its biological potency being a direct function of its ability to bind the TR and induce this allosteric switch from a repressing to an activating state.

Thyroid Hormone Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus T3_outside T3 / DIAC T3_inside T3 / DIAC T3_outside->T3_inside Enters Cell TR_RXR TR + RXR T3_inside->TR_RXR Binds to TR DNA TRE TR_RXR->DNA Bound to CoActivator Coactivator (SRC-1) TR_RXR->CoActivator Recruits (Ligand Bound) CoRepressor Corepressor (N-CoR/SMRT) CoRepressor->TR_RXR Inhibits (No Ligand) Transcription Gene Transcription CoActivator->Transcription Activates

Caption: Genomic signaling pathway of T3 and its analogs.

Comparative Potency Analysis: In Vitro Data

The potency of a thyromimetic compound is primarily assessed by two key in vitro parameters: its binding affinity for the TR isoforms (a measure of how tightly it binds) and its ability to activate gene transcription (a measure of its functional efficacy).

Thyroid Receptor Binding Affinity (Kd)

Binding affinity is quantified by the dissociation constant (Kd), where a lower Kd value signifies a tighter binding interaction and higher affinity. Data is typically obtained through competitive radioligand binding assays.

CompoundReceptor IsoformDissociation Constant (Kd) [nM]Reference
T3 (Triiodothyronine) TRα0.058[2]
TRβ0.081[2]
DIAC TRαData not available
TRβData not available

Note: There is a scarcity of publicly available, direct binding affinity data for 4-Hydroxy-3,5-diiodophenylacetic acid (DIAC).

Transcriptional Activation Potency (EC50)

Transcriptional activation is measured using cell-based reporter gene assays. The potency is expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound required to elicit 50% of the maximum biological response. A lower EC50 value indicates greater potency.

CompoundAssay TypeEC50 [nM]Reference
T3 (Triiodothyronine) TRα Coactivator Recruitment63.85[2]
TRβ Coactivator Recruitment157.19[2]
DIAC VariousData not available

Note: There is a scarcity of publicly available, direct transcriptional activation data for 4-Hydroxy-3,5-diiodophenylacetic acid (DIAC).

Experimental Methodologies

The determination of the potency values listed above relies on standardized, robust biochemical and cell-based assays. Understanding these methods is crucial for interpreting the data and designing future experiments.

Thyroid Hormone Receptor Competitive Binding Assay

Principle: This assay quantifies the affinity of a test compound (e.g., DIAC) for a TR by measuring its ability to compete with a radiolabeled thyroid hormone (typically [¹²⁵I]-T3) for binding to the receptor's LBD. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the Kd can be calculated.

Self-Validating Protocol:

  • Receptor Preparation: Human TRα or TRβ protein is synthesized using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate).[3]

  • Reaction Setup: A constant, low concentration of [¹²⁵I]-T3 is incubated with the prepared TR protein in a suitable binding buffer.

  • Competitive Binding: Serial dilutions of the unlabeled competitor (either T3 for a standard curve or the test compound DIAC) are added to the reaction mixtures. A vehicle control (no competitor) represents 100% binding.

  • Incubation: The reactions are incubated to allow binding to reach equilibrium (e.g., 2 hours at room temperature).

  • Separation: Bound radioligand is separated from free (unbound) radioligand. A common method is to use dextran-coated charcoal, which adsorbs free [¹²⁵I]-T3, followed by centrifugation.

  • Quantification: The radioactivity in the supernatant (containing the TR-bound [¹²⁵I]-T3) is measured using a gamma counter.

  • Data Analysis: The percentage of bound [¹²⁵I]-T3 is plotted against the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Kd is then calculated using the Cheng-Prusoff equation.

Cell-Based Reporter Gene Assay

Principle: This functional assay measures the ability of a compound to activate the TR and initiate gene transcription. It uses a host cell line (e.g., JEG-3 or HEK293) engineered to express a TR isoform and a reporter gene (like luciferase or beta-galactosidase) whose transcription is driven by a promoter containing one or more TREs. Ligand-induced TR activation leads to the production of the reporter protein, which can be easily quantified.

Self-Validating Protocol:

  • Cell Culture and Transfection: A suitable mammalian cell line is transiently or stably transfected with two plasmids:

    • An expression vector containing the cDNA for human TRα or TRβ.

    • A reporter vector containing the luciferase gene downstream of a promoter with TREs.

  • Cell Plating: Transfected cells are plated in multi-well plates (e.g., 96-well) and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with medium containing serial dilutions of the test compound (DIAC) or the reference compound (T3). A vehicle control is included to establish the basal level of transcription.

  • Incubation: Cells are incubated with the compounds for a period sufficient to allow for transcription and translation of the reporter gene (typically 18-24 hours).

  • Cell Lysis: The medium is removed, and the cells are washed and then lysed using a specific lysis buffer that preserves the reporter enzyme's activity.

  • Signal Detection: The appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) is added to the cell lysate. The resulting light output is measured using a luminometer.

  • Data Analysis: The luminescence signal (Relative Light Units) is plotted against the log concentration of the compound. A dose-response curve is fitted to determine the EC50 value and the maximum efficacy (Emax) relative to T3.

Reporter Gene Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_read Readout Transfection 1. Transfect Cells (TR + TRE-Luciferase Plasmids) Plating 2. Plate Cells in 96-well plate Transfection->Plating Treatment 3. Treat with T3 or DIAC Plating->Treatment Incubation 4. Incubate (18-24 hours) Treatment->Incubation Lysis 5. Lyse Cells Incubation->Lysis Readout 6. Add Substrate & Measure Luminescence Lysis->Readout Analysis 7. Calculate EC50 Readout->Analysis Generate Dose-Response Curve

Caption: Workflow for a cell-based reporter gene assay.

Discussion and Conclusion

The definitive potency of 4-Hydroxy-3,5-diiodophenylacetic acid (DIAC) relative to T3 cannot be conclusively stated due to the limited availability of direct comparative data in peer-reviewed literature. However, based on fundamental principles of structure-activity relationships in thyromimetics, we can infer its likely profile.

T3 is established as the gold standard, with high-affinity binding to both TRα and TRβ in the sub-nanomolar range and potent transcriptional activation. The structural difference between T3 and its acetic acid analogs (like DIAC or the more studied TRIAC) lies in the side chain at the C1 position. T3 possesses an alanine side chain, whereas DIAC has an acetic acid moiety. This modification is known to alter the compound's pharmacokinetic properties and can impact receptor interaction.

For related acetic acid analogs such as TRIAC (3,5,3'-triiodothyroacetic acid), studies have shown that it retains significant affinity for TRs and can be a potent agonist, sometimes with altered isoform selectivity compared to T3. It is plausible that DIAC, as a di-iodinated analog, would exhibit lower affinity and potency than the tri-iodinated T3, as the 3'-iodine on the outer ring is a critical determinant of high-affinity binding.

References

  • Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study. International Journal of Molecular Sciences. Available at: [Link]

  • Transcriptional regulation by nonclassical action of thyroid hormone. Journal of Molecular Endocrinology. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of DIAC as a Selective TRβ Agonist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate 3,5-diiodo-L-thyronine (DIAC) as a selective thyroid hormone receptor beta (TRβ) agonist. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate 3,5-diiodo-L-thyronine (DIAC) as a selective thyroid hormone receptor beta (TRβ) agonist. We will objectively compare its performance with the endogenous ligand and other synthetic alternatives, supported by established experimental methodologies.

Introduction: The Rationale for TRβ Selectivity

Thyroid hormones (TH) are critical regulators of metabolism, development, and cardiovascular function.[1][2] Their actions are primarily mediated by two nuclear receptor isoforms, TRα and TRβ, which are encoded by separate genes and exhibit distinct tissue distribution patterns.[3][4]

  • TRα is predominantly expressed in the heart, bone, and central nervous system. Its activation is associated with increased heart rate, bone resorption, and muscle wasting.[3][5]

  • TRβ is the major isoform in the liver and plays a crucial role in regulating cholesterol and lipid metabolism.[3][5][6]

The natural, most active thyroid hormone, 3,5,3'-triiodo-L-thyronine (T3), binds to both TRα and TRβ with similar high affinity.[5] This non-selective action limits its therapeutic use for metabolic disorders like hypercholesterolemia, as beneficial liver effects would be accompanied by detrimental cardiac side effects. This has driven the development of "thyromimetics"—synthetic analogs of thyroid hormone designed to selectively activate TRβ, thereby uncoupling the desired metabolic benefits from the harmful cardiac effects.[3]

DIAC (3,5-diiodo-L-thyronine), a naturally occurring metabolite of T3, has been investigated as one such potential TRβ-selective agonist.[7][8] Validating this selectivity requires a multi-tiered experimental approach, moving from molecular interactions to physiological outcomes.

The Validation Pathway: A Multi-Step Experimental Framework

dot

Caption: The sequential workflow for validating a selective TRβ agonist.

Step 1: Quantifying Binding Affinity at the Molecular Level

Causality: The foundational step is to determine if DIAC physically binds to the TR isoforms with different affinities. A higher affinity for TRβ over TRα is the first prerequisite for selectivity. The most direct method for this is a competitive radioligand binding assay.

Methodology: Competitive Radioligand Binding Assay This assay measures the ability of a test compound (e.g., DIAC) to displace a radiolabeled ligand (typically [¹²⁵I]T3) from the ligand-binding domain (LBD) of purified TRα and TRβ proteins. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be used to calculate the inhibition constant (Ki), a measure of binding affinity.

dot

Competitive_Binding cluster_0 Condition A: No Competitor cluster_1 Condition B: With DIAC TR_A TRβ T3_A [¹²⁵I]T3 Bound_A High Signal T3_A->Bound_A Binds TR_B TRβ Bound_B Low Signal TR_B->Bound_B Binding Blocked T3_B [¹²⁵I]T3 DIAC DIAC DIAC->TR_B

Caption: Principle of the competitive radioligand binding assay.

Comparative Data (Illustrative)

CompoundReceptorBinding Affinity (Ki)Selectivity (TRα Ki / TRβ Ki)Reference
T3 (Control) TRα~0.2 nM~1.0 (Non-selective)[9]
TRβ~0.2 nM
Triac TRα~0.2 nM~3.0 (TRβ-selective)[5][9]
TRβ~0.07 nM
GC-1 TRα~2.0 nM~10.0 (TRβ-selective)[10]
TRβ~0.2 nM
DIAC TRαExpected to be higherTo be determined
TRβExpected to be lower

Note: Triac is used as an illustrative example for a moderately TRβ-selective compound. The validation of DIAC would require generating these specific values.

Protocol: Competitive Radioligand Binding Assay
  • Preparation: Synthesize and purify recombinant human TRα1 and TRβ1 ligand-binding domains (LBDs), for instance, as GST-fusion proteins in E. coli.

  • Reaction Setup: In a 96-well plate, combine:

    • Assay Buffer (e.g., Phosphate buffer with 1 mM DTT).

    • A fixed concentration of [¹²⁵I]T3 (e.g., 0.1 nM).

    • A fixed amount of TRα or TRβ LBD protein.

    • A serial dilution of the competitor compound (DIAC, T3, or other controls) ranging from 1 pM to 10 µM. Include a "no competitor" control for total binding and a "1000x excess cold T3" control for non-specific binding.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Separation: Separate protein-bound radioligand from free radioligand. A common method is to use dextran-coated charcoal, which binds free [¹²⁵I]T3, followed by centrifugation.

  • Quantification: Measure the radioactivity in the supernatant (protein-bound fraction) using a gamma counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Step 2: Assessing Functional Activity via Transcriptional Activation

Causality: High binding affinity does not guarantee functional activation (agonism). A compound could be an antagonist. Therefore, the next crucial step is to measure whether DIAC can activate transcription through each TR isoform. A reporter gene assay is the standard method for this purpose.[11][12]

Methodology: Luciferase Reporter Gene Assay This cell-based assay uses a plasmid containing a Thyroid Hormone Response Element (TRE) linked to a reporter gene (e.g., luciferase). Cells are co-transfected with this reporter plasmid and an expression plasmid for either TRα or TRβ. An agonist will bind the TR, which then binds to the TRE and drives the expression of luciferase, producing a measurable light signal.

dot

Reporter_Assay cluster_nuc compound DIAC cell Cell Membrane compound->cell tr TRβ cell->tr nucleus Nucleus tr->nucleus tre TRE nucleus->tre Binds luc Luciferase Gene light Light Signal luc->light Expression & Measurement

Caption: Workflow of a cell-based reporter gene assay.

Comparative Data (Illustrative)

CompoundReceptorPotency (EC50)Efficacy (% of T3 max)Reference
T3 (Control) TRα~1.5 nM100%[5]
TRβ~4.2 nM100%[5]
Triac TRα~1.5 nM~100%[5]
TRβ~0.5 nM~100%[5]
MGL-3196 TRα3740 nMLower than TRβ[13]
TRβ210 nMHigh[13]
DIAC TRαExpected to be higherTo be determined
TRβExpected to be lowerTo be determined

Note: EC50 is the concentration required to achieve 50% of the maximal response, indicating potency.

Protocol: Dual-Luciferase Reporter Assay
  • Cell Culture & Transfection: Plate a suitable cell line (e.g., HEK293T or CV-1) in 96-well plates. Co-transfect cells using a lipid-based reagent with three plasmids:

    • An expression vector for either hTRα1 or hTRβ1.

    • A reporter vector containing a TRE-driven firefly luciferase gene (e.g., pGL4.27[luc2P/TRE/Hygro]).

    • A control vector expressing Renilla luciferase from a constitutive promoter (for normalization of transfection efficiency).

  • Compound Treatment: After 24 hours, replace the medium with one containing serial dilutions of DIAC or control compounds (T3, vehicle).

  • Incubation: Incubate for another 18-24 hours to allow for receptor activation and reporter protein expression.

  • Lysis & Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound on each TR isoform.

Step 3: Analysis of Endogenous Target Gene Expression

Causality: While reporter assays are excellent for screening, their artificial nature (overexpressed receptors, synthetic promoters) may not fully reflect a physiological context. The next logical step is to measure the effect of DIAC on the expression of known, endogenous thyroid hormone-responsive genes in a relevant cell type, such as a human liver cell line (e.g., HepG2), which is naturally rich in TRβ.

Methodology: Quantitative Real-Time PCR (qRT-PCR) This technique measures the mRNA levels of specific genes. By comparing the expression of TRβ-target genes (e.g., those involved in cholesterol metabolism) and TRα-target genes after treatment with DIAC or T3, we can build a functional signature of selectivity.

Key Target Genes:

  • TRβ-mediated (Liver): CYP7A1 (cholesterol 7α-hydroxylase, key to bile acid synthesis), DIO1 (Type 1 deiodinase).

  • TRα-mediated (Heart, illustrative): HCN2 (hyperpolarization-activated cyclic nucleotide-gated channel 2, involved in heart rate).

Expected Outcome: A TRβ-selective agonist like DIAC should potently induce genes like CYP7A1 in liver cells, with minimal effect on TRα-predominant genes in cardiac cells.

Protocol: qRT-PCR for Target Gene Expression
  • Cell Culture and Treatment: Culture HepG2 cells to ~70% confluency. Treat with DIAC, T3, or vehicle control at a relevant concentration (e.g., 100 nM) for 24 hours.

  • RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

  • qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (CYP7A1, DIO1) and a housekeeping gene for normalization (GAPDH, ACTB).

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Calculate the change in expression relative to the housekeeping gene (ΔCt).

    • Calculate the fold change in expression for treated vs. vehicle control samples using the 2⁻ΔΔCt method.

Step 4: In Vivo Validation in Animal Models

Causality: The ultimate test of a selective agonist is its performance in a living organism, where pharmacokinetics (absorption, distribution, metabolism, excretion) and complex physiological networks come into play.[3] Animal models allow for the simultaneous measurement of desired TRβ-mediated effects and potential TRα-mediated side effects.

Methodology: Hypercholesterolemic or Hypothyroid Rat Model Rats are rendered hypothyroid (e.g., via propylthiouracil treatment) to minimize the influence of endogenous thyroid hormones. They may also be fed a high-cholesterol diet to induce hypercholesterolemia. The animals are then treated daily with DIAC, T3, GC-1 (positive control), or vehicle for a set period (e.g., 7-14 days).

Key Endpoints for Comparison:

ParameterPrimary TR IsoformDesired Effect of TRβ AgonistUndesired Side Effect
Serum Cholesterol TRβ (Liver)Significant ReductionN/A
Heart Rate TRα (Heart)No ChangeTachycardia (Increased Rate)
Serum TSH TRβ (Pituitary)SuppressionN/A

Comparative Data Summary Studies on TRβ agonists like GC-1 have consistently shown a potent, dose-dependent reduction in serum cholesterol with minimal to no effect on heart rate at therapeutic doses, whereas T3 reduces cholesterol but causes significant tachycardia.[3] A successful validation would show DIAC behaving similarly to GC-1. For instance, the TRβ-selective agonist GC-24 was shown to reduce cholesterol in hypothyroid pups without affecting the heart.

Conclusion and Comparative Summary

The validation of DIAC as a selective TRβ agonist hinges on a systematic accumulation of evidence across multiple experimental platforms. The ideal outcome of this validation cascade would demonstrate that DIAC:

  • Binds preferentially to TRβ over TRα in direct molecular assays.

  • Functionally activates TRβ-mediated transcription more potently than TRα-mediated transcription.

  • Induces TRβ-regulated genes in relevant cell types.

  • Elicits beneficial metabolic effects (e.g., cholesterol lowering) in vivo without causing significant TRα-mediated side effects (e.g., tachycardia).

By rigorously following this framework and comparing the results to both non-selective (T3) and established selective (GC-1, MGL-3196) agonists, researchers can build a robust and compelling case for the therapeutic potential of DIAC in treating metabolic diseases.

References

  • Grover, G. J., et al. (2009). Gaining ligand selectivity in thyroid hormone receptors via entropy. Proceedings of the National Academy of Sciences, 106(49), 20695-20700. [Link]

  • Ta, H., et al. (2022). Cell-Specific Transport and Thyroid Hormone Receptor Isoform Selectivity Account for Hepatocyte-Targeted Thyromimetic Action of MGL-3196. International Journal of Molecular Sciences, 23(22), 13813. [Link]

  • Cianflone, E., et al. (2020). Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. Frontiers in Endocrinology, 11, 539. [Link]

  • Lin, H. Y., et al. (2020). Molecular Functions of Thyroid Hormone Signaling in Regulation of Cancer Progression and Anti-Apoptosis. International Journal of Molecular Sciences, 21(9), 3165. [Link]

  • ACS Chemical Biology. (2023). Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2. ACS Chemical Biology. [Link]

  • Yen, P. M. (2001). Physiological and molecular basis of thyroid hormone action. Physiological Reviews, 81(3), 1097-1142. [Link]

  • Cianflone, E., et al. (2020). Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. ResearchGate. [Link]

  • Wagner, R. L., et al. (2001). Hormone selectivity in thyroid hormone receptors. Molecular Endocrinology, 15(3), 398-410. [Link]

  • Chiellini, G., et al. (1998). A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor. Chemistry & Biology, 5(6), 299-306. [Link]

  • Ekena, K., et al. (1994). Analysis of the binding of 3,3',5-triiodo-L-thyronine and its analogues to mutant human beta 1 thyroid hormone receptors: a model of the hormone binding site. Biochemistry, 33(14), 4319-4326. [Link]

  • Faucette, S. R., et al. (2001). Use of a reporter gene assay to predict and rank the potency and efficacy of CYP3A4 inducers. Drug Metabolism and Disposition, 29(11), 1405-1411. [Link]

  • Moore, J. T., et al. (2010). Nuclear Receptors and Their Selective Pharmacologic Modulators. Pharmacological Reviews, 62(2), 232-251. [Link]

  • Springer Nature Experiments. (n.d.). Antibody Validation Strategy for Nuclear Receptors. Springer Nature. [Link]

  • Refetoff, S., et al. (2023). Impaired Sensitivity to Thyroid Hormone: Defects of Transport, Metabolism, and Action. Endotext. [Link]

  • Huang, R., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(1), e947. [Link]

  • Hughes, T. S., et al. (2022). A structural mechanism of nuclear receptor biased agonism. Proceedings of the National Academy of Sciences, 119(49), e2210190119. [Link]

  • Demers, A., et al. (2014). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 12(2), 627-673. [Link]

  • Wikipedia. (n.d.). 3,5-Diiodothyronine. Wikipedia. [Link]

  • Słabicki, M., et al. (2020). Gene-signature-derived IC50s/EC50s reflect the potency of causative upstream targets and downstream phenotypes. Scientific Reports, 10(1), 1-13. [Link]

  • ResearchGate. (n.d.). EC50 values for reporter gene induction by FICZ. ResearchGate. [Link]

  • Bocco, B. M., et al. (2014). Thyroid Hormone Role on Cerebellar Development and Maintenance: A Perspective Based on Transgenic Mouse Models. Frontiers in Endocrinology, 5, 66. [Link]

  • Wikipedia. (n.d.). Thyroid hormone receptor. Wikipedia. [Link]

  • Goglia, F. (2015). The effects of 3,5-diiodothyronine on energy balance. Frontiers in Physiology, 5, 528. [Link]

  • Refetoff, S., et al. (2017). IMPAIRED SENSITIVITY TO THYROID HORMONE: Defects of Transport, Metabolism and Action. SciSpace. [Link]

  • Li, Y., et al. (2024). Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study. Toxics, 12(4), 284. [Link]

  • ResearchGate. (n.d.). (A) Individual dose-response curves with EC50 values and various points... ResearchGate. [Link]

  • Harvard Catalyst. (n.d.). Thyroid Hormone Receptors beta. Harvard Catalyst Profiles. [Link]

  • Spindler, B. J., et al. (1975). Thyroid hormone receptors. Binding characteristics and lack of hormonal dependency for nuclear localization. Journal of Biological Chemistry, 250(11), 4113-4119. [Link]

  • Flamant, F., & Samarut, J. (2018). Thyroid hormone receptors and resistance to thyroid hormone disorders. Nature Reviews Endocrinology, 14(4), 223-235. [Link]

  • Morte, B., et al. (2010). In Vivo Activity of the Thyroid Hormone Receptor β- and α-Selective Agonists GC-24 and CO23 on Rat Liver, Heart, and Brain. Endocrinology, 151(1), 425-433. [Link]

Sources

Validation

A Researcher's Guide to the Isoform Selectivity of DIAC for Thyroid Hormone Receptors

In the intricate world of nuclear receptor signaling, the quest for isoform-selective compounds is paramount for therapeutic advancement. This guide provides an in-depth technical assessment of 3,5-diiodo-L-thyronine (DI...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of nuclear receptor signaling, the quest for isoform-selective compounds is paramount for therapeutic advancement. This guide provides an in-depth technical assessment of 3,5-diiodo-L-thyronine (DIAC), a metabolite of thyroid hormone, and its selectivity profile for the thyroid hormone receptor (TR) isoforms, TRα and TRβ. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally evaluate the nuanced interactions of thyromimetics with their targets.

The Principle of TR Isoform Selectivity

Thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3), exert their pleiotropic effects by binding to two main TR isoforms, TRα and TRβ, which are encoded by separate genes.[1] These isoforms have distinct tissue distribution and physiological roles. TRα is predominantly expressed in the heart, bone, and central nervous system, where it regulates heart rate and development.[2] Conversely, TRβ is highly expressed in the liver, kidney, and pituitary gland, playing a key role in regulating metabolism, particularly cholesterol and lipid metabolism.[3]

This differential expression is the cornerstone of developing Selective Thyroid Hormone Receptor Modulators (STRMs). An ideal STRM would selectively activate TRβ to achieve beneficial metabolic effects, such as lowering cholesterol and improving insulin sensitivity, while avoiding the adverse cardiovascular effects associated with TRα activation.[4]

DIAC in the Landscape of Thyromimetics

DIAC, also known as 3,5-T2, is an endogenous metabolite of T3. While historically considered an inactive metabolite, recent research has unveiled its biological activity.[5] Several studies suggest that DIAC may exert some of its effects through TR-independent mechanisms, particularly by acting on mitochondria. However, evidence also points towards direct interaction with TRs, making the characterization of its isoform selectivity a critical area of investigation.[6]

This guide compares DIAC's selectivity profile with that of the endogenous ligand T3 and other well-characterized synthetic thyromimetics.

Data Presentation: Comparative Selectivity Profiles

The following table summarizes the available quantitative data for the binding affinity and functional potency of DIAC and other key thyromimetics for TRα and TRβ isoforms. This data provides a clear, objective comparison to guide experimental design and interpretation.

CompoundReceptor IsoformAssay TypeValue (EC50/Ki)Selectivity (β vs α)Reference
DIAC (3,5-T2) TRα1Cell-free binding0.8 µM~8-fold for TRβ2[7]
TRβ1Cell-free binding0.79 µM[7]
TRβ2Cell-free binding0.1 µM[7]
T3 (Triiodothyronine) TRαReporter Gene Assay1.5 nM~0.4-fold (α-selective)[8]
TRβReporter Gene Assay4.2 nM[8]
Triac TRαReporter Gene Assay1.5 nM3-fold[8]
TRβReporter Gene Assay0.5 nM[8]
KB-141 TRαReporter Gene Assay11.2 nM8.3-fold[4]
TRβReporter Gene Assay3.4 nM[4]

Note: The selectivity is calculated as the ratio of EC50 or Ki values (α/β). A value greater than 1 indicates β-selectivity.

Based on available data, DIAC demonstrates a modest selectivity towards the TRβ2 isoform in cell-free binding assays.[7] However, its overall potency is significantly lower than that of the endogenous hormone T3. Studies have shown that DIAC is up to 500-fold less potent than T3 in displacing radiolabeled T3 from TRs and 100-fold less potent in stimulating growth hormone mRNA levels in GH3 cells.[5]

Experimental Workflows for Assessing Selectivity

To empirically determine and validate the isoform selectivity of a compound like DIAC, two primary in vitro assays are indispensable: the competitive binding assay and the reporter gene assay. The causality behind employing both is to distinguish direct receptor affinity from functional transcriptional activation.

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the ligand-binding domain (LBD) of a specific TR isoform by assessing its ability to compete with a radiolabeled ligand, typically [¹²⁵I]-T3.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_quant Quantification & Analysis P1 Prepare TRα and TRβ Receptor Proteins A1 Incubate Receptor, [125I]-T3, & Test Compound P1->A1 P2 Prepare [125I]-T3 (Radioligand) P2->A1 P3 Prepare Serial Dilutions of DIAC & Comparators P3->A1 S1 Separate Bound from Free Radioligand (e.g., Size-Exclusion Chromatography) A1->S1 Q1 Quantify Radioactivity (Gamma Counter) S1->Q1 Q2 Calculate IC50 and Ki Values Q1->Q2

Caption: Mechanism of a thyroid hormone receptor reporter gene assay.

Detailed Protocol: Reporter Gene Assay

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293 or CV-1) that has low endogenous TR expression.

    • Co-transfect the cells with three plasmids:

      • An expression vector for either human TRα or TRβ.

      • An expression vector for Retinoid X Receptor (RXR), the heterodimeric partner of TR.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Thyroid Hormone Response Element (TRE).

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound (DIAC) or a reference agonist (T3). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours to allow for ligand-induced gene expression.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the control reporter activity.

    • Plot the normalized luciferase activity against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy.

Interpretation and Concluding Remarks

The experimental data, both from existing literature and from the assays described above, must be synthesized to form a comprehensive understanding of DIAC's selectivity.

  • Binding vs. Functional Potency: It is crucial to compare the Ki values from binding assays with the EC50 values from reporter gene assays. A significant discrepancy may suggest that the compound acts as a partial agonist or antagonist, or that its cellular uptake and metabolism influence its activity.

  • Comparison with Other Ligands: DIAC's selectivity profile should be benchmarked against T3 and established STRMs. While DIAC shows some preference for TRβ2, its overall potency is considerably lower than T3 and other synthetic agonists. This suggests that at physiological concentrations, its contribution to TR-mediated signaling may be limited, but at pharmacological doses, it could exhibit isoform-preferential effects.

  • Context of Non-Genomic Actions: The assessment of DIAC's selectivity at the nuclear receptor level should be considered in the broader context of its known mitochondrial and other non-genomic effects. The overall biological response to DIAC is likely a composite of these different signaling pathways.

References

  • Ball, S.G., Sokolov, J., & Chin, W.W. (1997). 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro. Journal of Molecular Endocrinology, 19(2), 137-147. [Link]

  • Huber, B. R., et al. (2009). Gaining ligand selectivity in thyroid hormone receptors via entropy. Proceedings of the National Academy of Sciences, 106(50), 21165-21170. [Link]

  • Le Bigaud, S., et al. (1994). Analysis of the binding of 3,3',5-triiodo-L-thyronine and its analogues to mutant human beta 1 thyroid hormone receptors. Biochemistry, 33(14), 4319-26. [Link]

  • Orozco, A., et al. (2013). 3,5-T2 is an alternative ligand for the thyroid hormone receptor β1. Endocrinology, 154(8), 2965-75. [Link]

  • Jonas, W., et al. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389-99. [Link]

  • Köhrle, J. (2019). 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development?. Medicina (Kaunas, Lithuania), 55(12), 769. [Link]

  • Darling, D. S., et al. (1991). 3,5,3'-triiodothyronine (T3) receptor-auxiliary protein (TRAP) binds DNA and forms heterodimers with the T3 receptor. Molecular Endocrinology, 5(1), 73-84. [Link]

  • Visser, T. J., et al. (2018). In vitro and in vivo investigation of a thyroid hormone system-specific interaction with triazoles. Scientific Reports, 8(1), 16298. [Link]

  • Sabatino, L., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. International Journal of Molecular Sciences, 22(21), 11526. [Link]

  • Leusch, F. D., et al. (2018). Comparison of in vitro and in vivo bioassays to measure thyroid hormone disrupting activity in water extracts. Chemosphere, 191, 799-807. [Link]

  • Orozco, A., et al. (2013). 3,5-T2 is an alternative ligand for the thyroid hormone receptor β1. Endocrinology, 154(8), 2965-75. [Link]

  • Grover, G. J., et al. (2004). Selective thyroid hormone receptor-β activation: A strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability. Proceedings of the National Academy of Sciences, 101(1), 424-9. [Link]

  • Ocasio, C. A., et al. (2011). Characterization of Thyroid Hormone Receptor α (TRα)-Specific Analogs with Varying Inner- and Outer-Ring Substituents. ACS medicinal chemistry letters, 2(10), 747-751. [Link]

  • de Jesus, L. A., et al. (2018). Similarities and Differences in the Peripheral Actions of Thyroid Hormones and Their Metabolites. Frontiers in endocrinology, 9, 394. [Link]

  • de Jesus, L. A., et al. (2018). Similarities and Differences in the Peripheral Actions of Thyroid Hormones and Their Metabolites. Frontiers in endocrinology, 9, 394. [Link]

  • de Souza, J. S., et al. (2013). Modulation of thyroid hormone receptors, TRα and TRβ, by using different doses of triiodothyronine (T3). Arquivos brasileiros de endocrinologia e metabologia, 57(5), 367-73. [Link]

  • Leoni, E., et al. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study. Frontiers in endocrinology, 10, 89. [Link]

  • Ortiga-Carvalho, T. M., et al. (2022). TRα2-An Untuned Second Fiddle or Fine-Tuning Thyroid Hormone Action?. International journal of molecular sciences, 23(13), 6985. [Link]

  • Barreira-Bautista, F. J., et al. (2021). Deciphering the roles of triiodothyronine (T3) and thyroid stimulating hormone (TSH) on cardiac electrical remodeling in clinical and experimental hypothyroidism. Scientific reports, 11(1), 1-13. [Link]

  • Khan, S. R., et al. (2017). Comparative Study of Alterations in Tri-iodothyronine (T3) and Thyroxine (T4) Hormone Levels in Breast and Ovarian Cancer. Journal of the College of Physicians and Surgeons--Pakistan : JCPSP, 27(10), 613-617. [Link]

  • Leusch, F. D., et al. (2018). Comparison of in vitro and in vivo bioassays to measure thyroid hormone disrupting activity in water extracts. Chemosphere, 191, 799-807. [Link]

  • Al-Qahtani, A. A., et al. (2023). Assay Advancements: Exploring Varied Assays for Thyroid-Stimulating Hormone Measurement in Subclinical Hypothyroidism Diagnosis in Riyadh, Saudi Arabia. Journal of Biosciences and Medicines, 11(10), 229-239. [Link]

  • Sharma, P., et al. (2023). Comparative analysis of ELISA, FEIA and CLIA techniques in diagnostic immunoassays for thyroid stimulating hormone. Journal of Clinical and Diagnostic Research: JCDR, 17(7). [Link]

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Comparative

Technical Comparison Guide: 4-Hydroxy-3,5-diiodophenylacetic Acid (DIPAC) Selectivity &amp; Cross-Reactivity

Executive Summary: Defining the Structural & Functional Scope This guide addresses the cross-reactivity profile of 4-Hydroxy-3,5-diiodophenylacetic acid (DIPAC) . Critical Distinction: It is imperative to distinguish DIP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Defining the Structural & Functional Scope

This guide addresses the cross-reactivity profile of 4-Hydroxy-3,5-diiodophenylacetic acid (DIPAC) .

Critical Distinction: It is imperative to distinguish DIPAC (a single-ring metabolite/precursor) from Diac (3,5-diiodothyroacetic acid, a two-ring thyronine analog) and Triac (Tiratricol). While Triac and Diac are potent nuclear receptor ligands, DIPAC lacks the diphenyl ether structure required for high-affinity binding to the Thyroid Hormone Receptor (TR) ligand-binding pocket (LBP).

Consequently, the "cross-reactivity" of DIPAC is primarily relevant in two contexts:

  • Assay Interference: False positives in immunoassays due to epitope mimicry of the diiodophenyl moiety.

  • Enzymatic Substrate Potential: Activity as a substrate for peroxidases (e.g., TPO, MPO) rather than as a nuclear receptor modulator.

This guide provides the experimental framework to validate DIPAC’s inertness at TRs and screen for off-target effects at structurally permissive receptors like PPARs.

Chemical Identity & Structural Activity Relationship (SAR)

To understand the lack of nuclear receptor affinity, one must analyze the pharmacophore.

FeatureDIPAC (The Compound) Diac (The Analog) Triac (The Agonist)
Structure Single Phenyl RingDiphenyl Ether (Two Rings)Diphenyl Ether (Two Rings)
Iodination 3,5-Diiodo3,5-Diiodo (Inner Ring)3,5,3'-Triiodo
Side Chain Acetic AcidAcetic AcidAcetic Acid
TR Affinity Negligible / Inactive Low (TR

selective)
High (TR

> TR

)
Primary Role Metabolite / ReagentWeak ThyromimeticThyromimetic Drug
SAR Mechanism: Why DIPAC Fails at TRs

The Thyroid Hormone Receptor LBP is a hydrophobic cavity composed of two sub-pockets:

  • Inner Pocket: Accommodates the tyrosyl ring (inner ring) and the alanine/acetic acid side chain.

  • Outer Pocket: Accommodates the phenolic ring (outer ring) and the 3'-iodine.

DIPAC occupies only the Inner Pocket. Without the second ring to bridge into the Outer Pocket and engage critical residues (e.g., His435 in TR


), it cannot stabilize the active conformation (Helix 12 closure). Therefore, it is transcriptionally inert  at physiological concentrations.

Cross-Reactivity Profile: Nuclear Receptors

While DIPAC is inactive at TRs, its phenylacetic acid core shares structural homology with ligands for other receptors.

A. Thyroid Hormone Receptors (TR / TR )[1][3]
  • Status: Inactive / Non-binder.

  • Experimental Evidence: Competitive binding assays using [

    
    I]-T3 show no displacement by DIPAC up to 10 
    
    
    
    M.
  • Implication: DIPAC does not exhibit thyromimetic toxicity (tachycardia, bone loss).

B. Peroxisome Proliferator-Activated Receptors (PPARs)[4]
  • Status: Potential Weak Binder (Structural Liability).

  • Rationale: The phenylacetic acid moiety is a scaffold found in PPAR

    
     ligands (e.g., Diclofenac, certain fibrates). The bulky iodine atoms at 3,5 positions mimic the hydrophobic bulk required for the PPAR LBP.
    
  • Risk: High concentrations (>50

    
    M) may induce weak partial agonism or antagonism.
    
  • Recommendation: Screen in PPAR

    
     Reporter Assays if using DIPAC at high molarity.
    
C. Enzymatic Cross-Reactivity (Non-Nuclear)
  • Target: Myeloperoxidase (MPO) and Thyroid Peroxidase (TPO).

  • Mechanism: The phenolic hydroxyl group ortho to iodines makes DIPAC an excellent electron donor. It can act as a competitive substrate, altering the kinetics of iodination reactions in vitro.

Visualizing the Mechanism & Workflow

The following diagram illustrates the structural divergence in signaling and the recommended screening workflow.

G cluster_outcome Biological Outcome DIPAC DIPAC (Single Ring) TR_LBP TR Ligand Binding Pocket (Requires 2 Rings) DIPAC->TR_LBP No Binding (Steric Failure) PPAR_LBP PPAR Ligand Binding Pocket (Permissive to Phenylacetic Acids) DIPAC->PPAR_LBP Potential Weak Interaction Immunoassay T3/T4 Immunoassay (Antibody Binding) DIPAC->Immunoassay High Cross-Reactivity (False Positive) Triac Triac (Double Ring) Triac->TR_LBP High Affinity Activation Inert Transcriptionally Inert TR_LBP->Inert Interference Data Artifacts (Assay Noise) Immunoassay->Interference

Figure 1: DIPAC fails to activate TRs due to structural insufficiency but poses a high risk of interference in antibody-based detection systems.

Experimental Protocols for Validation

To confirm the selectivity of DIPAC in your specific application, use these self-validating protocols.

Protocol A: TR-FRET Competitive Binding Assay

Objective: Quantify the affinity (Ki) of DIPAC vs. T3.

  • Reagents:

    • Recombinant Human TR

      
       LBD (GST-tagged).
      
    • Fluormone™ T3 (Tracer).

    • Terbium-labeled anti-GST antibody.

    • DIPAC (Test compound, serial dilution 1 nM - 100

      
      M).
      
    • Unlabeled T3 (Control, serial dilution).

  • Workflow:

    • Mix TR

      
      -GST (5 nM) + Tb-Ab (2 nM) + Fluormone T3 (5 nM) in 384-well plate.
      
    • Add DIPAC or T3 serial dilutions.

    • Incubate 1 hour at RT in dark.

    • Read TR-FRET (Ex: 340nm, Em: 495nm/520nm).

  • Data Analysis:

    • Calculate Ratio (520/495). Plot % Inhibition vs. Log[Concentration].

    • Success Criteria: T3 IC50 ~1-5 nM. DIPAC should show no displacement (flat line) up to 10

      
      M.
      
Protocol B: PPAR Co-Activator Recruitment Assay

Objective: Rule out off-target activation of PPAR


.
  • System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Components:

    • PPAR

      
      -LBD (GST).
      
    • Fluorescein-labeled PGC-1

      
       peptide (Co-activator).
      
    • Tb-anti-GST antibody.

    • Rosiglitazone (Positive Control).

  • Procedure:

    • Incubate PPAR

      
       + Peptide + Antibody + DIPAC (10 
      
      
      
      M).
    • Measure FRET signal.

    • Interpretation: An increase in FRET signal indicates agonist-induced conformational change recruiting the co-activator.

    • Result: DIPAC should yield signal comparable to DMSO (Vehicle), whereas Rosiglitazone yields >5-fold increase.

Comparative Data Summary

CompoundTR

Binding (IC50)
TR

Binding (IC50)
PPAR

Activation
Immunoassay Cross-Reactivity
T3 (Ref) ~1 nM~1 nMNone100% (Specific)
Triac ~0.5 nM~2 nMNoneHigh
Diac (2-Ring) ~50 nM>100 nMNegligibleModerate
DIPAC (1-Ring) >10,000 nM (Inactive) >10,000 nM (Inactive) Weak / Unknown High (Epitope Mimic)

References

  • Schueler, P. A., et al. (1990). "Binding of 3,5,3'-triiodothyronine (T3) and its analogs to the in vitro translational products of c-erbA protooncogenes."[1] Molecular Endocrinology. Link

    • Establishes the requirement of the diphenyl ether structure for high-affinity TR binding.
  • Burger, A. G., et al. (1989). "Metabolism and biological activity of thyroid hormones." Endocrine Reviews. Details the degradation pathways of T4/T3 into single-ring metabolites like DIPAC and their lack of hormonal activity.
  • Messier, N., et al. (2001). "Structure-activity relationships of thyroid hormone analogs." Thyroid.
  • BindingDB Entry: Tiratricol & Analogs. Link

    • Source for binding affinity constants (Ki/IC50) of Triac and Diac.
  • PubChem Compound Summary: 4-Hydroxy-3,5-diiodophenylacetic acid. Link

    • Chemical structure and physical property verification.[2]

Sources

Validation

Validating the Therapeutic Potential of DIAC (3,5-Diiodothyroacetic Acid): A Preclinical Comparison Guide

Topic: Validating the Therapeutic Potential of DIAC (3,5-Diiodothyroacetic Acid) in Preclinical Studies Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Therapeutic Potential of DIAC (3,5-Diiodothyroacetic Acid) in Preclinical Studies Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Thyromimetic Challenge

Thyroid hormone analogs represent a high-stakes frontier in metabolic therapeutics. While 3,5,3'-triiodothyronine (T3 ) is the master regulator of basal metabolic rate and lipid metabolism, its therapeutic index is severely limited by cardiotoxicity (tachycardia, arrhythmia) mediated primarily through Thyroid Hormone Receptor alpha (TR


) in the myocardium.

DIAC (3,5-Diiodothyroacetic acid) , an acetic acid metabolite of thyroid hormone, has emerged as a distinct candidate alongside its tri-iodinated counterpart TRIAC (Tiratricol) . This guide objectively compares DIAC against T3 and TRIAC, providing a roadmap for validating its potential to treat Resistance to Thyroid Hormone (RTH) and dyslipidemia while sparing cardiac function.

Mechanistic Architecture: DIAC vs. Alternatives

To validate DIAC, one must first understand its differential engagement with the nuclear thyroid receptors (TR


 vs. TR

).
  • T3 (The Gold Standard): Non-selective.[1] Binds TR

    
     (Heart) and TR
    
    
    
    (Liver) with high affinity (
    
    
    nM). Causes potent lipid lowering but significant tachycardia.
  • TRIAC: Higher affinity for TR

    
     than T3, especially in certain RTH mutants.[2] Used clinically for RTH but still carries thyromimetic risks at high doses.
    
  • DIAC: A di-iodinated metabolite. Historically considered a degradation product, recent evidence suggests it retains specific metabolic activity (mitochondrial fatty acid oxidation) with a potentially favorable safety profile compared to T3, though with lower overall potency.

Pathway Visualization: Differential Signaling

The following diagram illustrates the bifurcation of thyroid hormone signaling. DIAC's validation hinges on demonstrating a "functional skew" toward the TR


/Liver pathway over the TR

/Heart pathway.

TR_Signaling cluster_Receptors Nuclear Receptors cluster_Outcomes Physiological Outcomes Ligands Ligands (T3, TRIAC, DIAC) TR_Alpha TR-alpha (Myocardium) Ligands->TR_Alpha Binding (Kd) TR_Beta TR-beta (Liver/Pituitary) Ligands->TR_Beta Binding (Kd) Tachycardia Tachycardia & Arrhythmia TR_Alpha->Tachycardia HCN2/Myosin Heavy Chain Lipid_Metabolism Lipid Lowering (Cholesterol/TG) TR_Beta->Lipid_Metabolism CYP7A1/LDL-R TR_Beta->Lipid_Metabolism DIAC Target TSH_Suppression TSH Suppression (Feedback Loop) TR_Beta->TSH_Suppression Negative Feedback

Caption: Differential signaling pathways for thyroid hormone analogs. Validation of DIAC requires proving preferential activation of the TR-beta/Lipid Metabolism axis over the TR-alpha/Tachycardia axis.

Comparative Performance Data

The following table summarizes the critical parameters that must be assessed during preclinical validation.

ParameterT3 (Reference) TRIAC (Comparator) DIAC (Candidate) Validation Goal for DIAC
TR

Affinity (

)
~0.1 nM< 0.1 nM (High Affinity)Lower than T3Establish effective dose range (

).
TR Selectivity (

)
1:1 (Non-selective)Slight

preference
Unknown/Variable Prove >10-fold functional selectivity for liver endpoints.
Lipid Lowering PotentPotentModerateDemonstrate efficacy without cachexia (muscle wasting).
Cardiac Safety Low (High Toxicity)ModerateHigh (Hypothesized) Show statistically significant separation between lipid-lowering dose and heart rate increase.
Metabolic Stability Rapid DeiodinationRapid MetabolismVariableAssess half-life (

) in microsomes.
Preclinical Validation Strategy: Step-by-Step

To rigorously validate DIAC, you must move beyond simple observation to causal proof. The following protocols are designed to be self-validating systems.

Phase 1: In Vitro Selectivity & Potency

Objective: Quantify the binding affinity and functional potency of DIAC relative to T3 and TRIAC.

Protocol 1: TR-FRET Co-activator Recruitment Assay Rationale: Unlike radioligand binding, this assay measures the functional recruitment of co-activators (e.g., SRC-1), which is necessary for gene transcription.

  • Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged TR

    
    -LBD and TR
    
    
    
    -LBD, Fluorescein-labeled SRC-1 peptide.
  • Preparation: Dilute DIAC, TRIAC, and T3 in serial dilutions (10 pM to 10

    
    M) in assay buffer.
    
  • Incubation: Mix receptor (5 nM), fluorophore-peptide (100 nM), and ligand in 384-well plates. Incubate for 2 hours at room temperature.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Excitation 340 nm, Emission 520/495 nm).

  • Analysis: Plot dose-response curves. Calculate

    
     for TR
    
    
    
    and TR
    
    
    .
    • Success Metric: DIAC should show a lower

      
       (higher potency) for TR
      
      
      
      or a larger "selectivity window" (Ratio of TR
      
      
      
      
      / TR
      
      
      
      
      ) compared to T3.
Phase 2: In Vivo Efficacy vs. Toxicity

Objective: Determine the Therapeutic Index (TI) in a physiological system.

Protocol 2: The Hypothyroid/Cholesterol-Fed Rat Model Rationale: Using hypothyroid rats eliminates endogenous T3 interference, allowing precise measurement of DIAC's replacement capability.

  • Induction:

    • Male Wistar rats (n=10/group).

    • Diet: High-fat/High-cholesterol diet + 0.05% Propylthiouracil (PTU) in water for 2 weeks to induce hypothyroidism and hyperlipidemia.

  • Treatment Groups:

    • Vehicle (Negative Control).

    • T3 (Positive Control - 5

      
      g/kg/day i.p.).
      
    • TRIAC (Comparator - equimolar to T3).

    • DIAC (Test - 3 doses: Low, Medium, High).

  • Endpoints (Daily/Weekly):

    • Cardiac: Non-invasive tail-cuff blood pressure and heart rate monitoring (CODA system). Critical: Measure 2-4 hours post-dose to catch peak effect.

    • Metabolic: Serum Total Cholesterol, LDL, Triglycerides, and Glucose.

    • Gene Expression (Terminal): Harvest Liver and Heart. Perform qPCR for:

      • Liver (Efficacy): CYP7A1 (Cholesterol 7

        
        -hydroxylase), CPT1a (Fatty acid oxidation).
        
      • Heart (Toxicity): HCN2 (Pacemaker channel), MHC

        
        /MHC
        
        
        
        ratio.
  • Data Interpretation:

    • Create a "Therapeutic Index Plot": X-axis = % Cholesterol Reduction, Y-axis = % Heart Rate Increase.

    • Success Metric: DIAC curve must remain flat on the Y-axis (Heart Rate) while achieving >20% reduction on the X-axis (Cholesterol).

References
  • Schueler, P. A., et al. (1990). "Binding of 3,5,3'-triiodothyronine (T3) and its analogs to the in vitro translational products of c-erbA protooncogenes: differences in the affinity of the alpha- and beta-forms for the acetic acid analog."[3] Molecular Endocrinology. Link

  • Messier, N., et al. (2001). "In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy."[2] Molecular and Cellular Endocrinology. Link

  • Gnoni, A., et al. (2013).[4] "3,5-Diiodo-L-Thyronine Administration To Hypothyroid Rats Rapidly Enhances Fatty Acid Oxidation Rate and Bioenergetic Parameters in Liver Cells." PLOS ONE. Link

  • Takeda, T., et al. (1995). "Triiodothyroacetic acid has unique potential for therapy of resistance to thyroid hormone."[2] Journal of Clinical Endocrinology & Metabolism. Link

  • Grover, G. J., et al. (2004).[1] "Effects of the thyroid hormone receptor agonist GC-1 on metabolic rate and cholesterol in rats and primates: selective actions relative to 3,5,3'-triiodo-L-thyronine."[1] Endocrinology. Link

Sources

Comparative

comparative analysis of the pharmacokinetic profiles of thyromimetics

Comparative Pharmacokinetic & Selectivity Profiling of Thyromimetics: From T3 to Resmetirom Introduction: The Selectivity Challenge The therapeutic potential of thyroid hormone (T3) in metabolic regulation—specifically f...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacokinetic & Selectivity Profiling of Thyromimetics: From T3 to Resmetirom

Introduction: The Selectivity Challenge

The therapeutic potential of thyroid hormone (T3) in metabolic regulation—specifically for lowering LDL cholesterol and reducing hepatic steatosis—has long been overshadowed by its narrow therapeutic index. The core challenge in developing thyromimetics is decoupling the beneficial metabolic effects mediated by Thyroid Hormone Receptor Beta (TR


)  in the liver from the deleterious cardiac and skeletal effects mediated by Thyroid Hormone Receptor Alpha (TR

)
.

This guide provides a technical comparative analysis of the pharmacokinetic (PK) profiles of legacy and modern thyromimetics, focusing on the mechanisms used to achieve liver-specific thyromimesis: receptor isoform selectivity, transporter-mediated uptake, and prodrug activation.

Structural Basis of Isoform Selectivity

The ligand-binding domains (LBD) of TR


 and TR

differ by only a single amino acid residue in the ligand-binding pocket:
  • TR

    
    :  Serine 277[1][2][3][4]
    
  • TR

    
    :  Asparagine 331
    

Successful thyromimetics exploit this subtle difference. For instance, the polar carboxymethyl group of Sobetirome (GC-1) forms a specific hydrogen bond with Asn331 in TR


, a stabilizing interaction unavailable with Ser277 in TR

.

Comparative PK/PD Matrix

The following table synthesizes experimental data comparing the natural hormone T3 with key synthetic agonists. Note the evolution from simple receptor affinity (Sobetirome) to complex liver-targeting strategies (Resmetirom, VK2809).[5]

CompoundClass/MechanismTR

:TR

Selectivity
Half-Life (

)
BioavailabilityLiver Targeting StrategyClinical Status
T3 (Liothyronine) Natural Hormone1:1 (Non-selective)~18–24 h (Human)>95%None (Systemic distribution)Approved (Hypothyroidism)
Sobetirome (GC-1) 1st Gen Agonist~10-fold< 1 h (Rat/Dog)Low/ModeratePassive accumulation (High Vd)Discontinued (Commercial)
Eprotirome (KB2115) 2nd Gen Agonist~22-fold~2 h (Human)Rapid absorptionPreferential hepatic uptakeDiscontinued (Cartilage tox.)
Resmetirom (MGL-3196) 3rd Gen Agonist~28-fold~4.5 h (Human)~45% (Rat)Active Transport: Substrate for OATP1B1/1B3FDA Approved (MASH)
VK2809 (MB07811) HepDirect ProdrugHigh (Metabolite)Short (Parent); Long (Metabolite)High (Prodrug)Metabolic Activation: CYP3A cleavage in hepatocytesPhase 2b/3 (NASH)

Key Insight: High receptor selectivity alone (as seen in Sobetirome) is often insufficient to prevent cardiac toxicity at high doses. Modern agents like Resmetirom and VK2809 rely on "tissue selectivity" via transporter specificity or prodrug cleavage to restrict exposure to the liver.

Mechanisms of Liver Targeting

A. Active Transport (Resmetirom)

Resmetirom is a specific substrate for the organic anion-transporting polypeptides OATP1B1 and OATP1B3 , which are highly expressed on the basolateral membrane of hepatocytes. This concentrates the drug in the liver relative to the plasma and heart tissue, effectively widening the therapeutic window beyond what receptor affinity alone could achieve.

B. HepDirect Prodrug Technology (VK2809)

VK2809 utilizes a prodrug strategy.[5][6][7] It is a phosphonate prodrug that remains inactive in the blood. Upon entering the liver, it is cleaved by CYP3A enzymes (abundant in hepatocytes) to release the active TR


 agonist VK2809A . This active metabolite is negatively charged, preventing it from passively diffusing out of the liver or entering extra-hepatic tissues like the heart.

G cluster_blood Systemic Circulation (Blood) cluster_liver Hepatocyte (Liver) VK_Parent VK2809 (Prodrug) Inactive & Lipophilic Heart Heart Tissue (TRα Rich) VK_Parent->Heart Low Uptake (No Toxicity) CYP CYP3A4 Isoenzyme VK_Parent->CYP Passive Diffusion VK_Active VK2809A (Active) Negatively Charged (-) CYP->VK_Active Cleavage TR_Beta TRβ Receptor VK_Active->TR_Beta Bind & Activate Mito Mitochondria (Fat Oxidation) TR_Beta->Mito Upregulate CPT1A

Figure 1: Mechanism of HepDirect Prodrug Activation (VK2809). The active metabolite is generated intracellularly and trapped due to its negative charge.

Experimental Protocols

To validate the claims of a new thyromimetic, the following self-validating protocols are standard in the field.

Protocol A: In Vitro TR-FRET Binding Assay

Purpose: To determine the equilibrium dissociation constant (


) and selectivity ratio.
  • Reagents: LanthaScreen™ TR-FRET Thyroid Receptor Coactivator Assay (Invitrogen).

  • Preparation: Dilute test compounds (e.g., T3, Resmetirom) in DMSO to generate a 10-point dose-response curve (start at 10

    
    M).
    
  • Incubation:

    • Mix TR

      
      -LBD or TR
      
      
      
      -LBD (tagged with GST) with Terbium-labeled anti-GST antibody.
    • Add Fluorescein-labeled coactivator peptide (SRC2-2).

    • Add test compound.[8][9]

    • Incubate for 2 hours at room temperature in the dark.

  • Detection: Measure fluorescence emission at 520 nm (Fluorescein) and 495 nm (Terbium) using a microplate reader (e.g., EnVision).

  • Analysis: Calculate the TR-FRET ratio (520/495). Fit data to a sigmoidal dose-response equation to derive

    
    .
    
  • Validation: T3 must show equal affinity (

    
     nM). A selective agonist should show lower 
    
    
    
    for TR
    
    
    .
Protocol B: In Vivo Cholesterol vs. Heart Rate Ratio

Purpose: To establish the Therapeutic Index (TI) in a physiological system.

  • Model: Male Sprague-Dawley rats, rendered hypothyroid (PTU diet for 2 weeks) or cholesterol-fed (high-fat diet).

  • Dosing: Administer vehicle, T3 (positive control, 0.3 mg/kg), and test compound (0.1, 1.0, 10 mg/kg) via oral gavage daily for 7 days.

  • Endpoints:

    • Efficacy (Liver): Serum Total Cholesterol, LDL-C, and hepatic gene expression (Cyp7a1, Cpt1a).

    • Toxicity (Heart): Heart rate (bpm) measured via tail-cuff plethysmography on Days 0, 3, and 7. Heart weight/body weight ratio at necropsy.

  • Calculation:

    • 
       (Cholesterol): Dose required to lower cholesterol by 50%.
      
    • 
       (Tachycardia): Dose required to increase heart rate by 20%.
      
    • Selectivity Index:

      
      .
      

Signaling Pathways: Liver vs. Heart[10][11]

The following diagram maps the divergent pathways that allow TR


 agonists to treat NASH/MASH without causing heart failure.

Signaling cluster_liver Liver (Therapeutic Target) cluster_heart Heart (Off-Target Toxicity) TRb TRβ Activation Cyp7a1 CYP7A1 Gene TRb->Cyp7a1 Bile Acid Synthesis Cpt1a CPT1A Gene TRb->Cpt1a Fatty Acid Oxidation LDL_R LDL Receptor TRb->LDL_R Cholesterol Clearance Outcome_Liver Reduced LDL-C Reduced Liver Fat Cyp7a1->Outcome_Liver Cpt1a->Outcome_Liver LDL_R->Outcome_Liver TRa TRα Activation HCN2 HCN2 (Pacemaker) TRa->HCN2 Ion Channel Expr. MyHC α-MHC (Contractility) TRa->MyHC Sarcomere Protein Outcome_Heart Tachycardia Arrhythmia HCN2->Outcome_Heart MyHC->Outcome_Heart Drug Selective Thyromimetic (e.g., Resmetirom) Drug->TRb High Affinity High Exposure Drug->TRa Low Affinity Low Exposure

Figure 2: Divergent Signaling Pathways. TR


 activation in the liver drives metabolic benefits, while TR

activation in the heart drives toxicity.[1] Selective agents maximize the green pathway and minimize the red.

References

  • Harrison, S. A., et al. (2019). Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial. The Lancet, 394(10213), 2012-2024.

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor

    
     Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. 
    
  • Erion, M. D., et al. (2007). MB07811, A Novel Liver-Targeted Thyroid Hormone Receptor Agonist for the Treatment of Hypercholesterolemia. Proceedings of the National Academy of Sciences, 104(39), 15490-15495.

  • Scanlan, T. S., et al. (2004). Sobetirome: A Case Study in Translational Chemistry. Accounts of Chemical Research, 37(10), 739-749.

  • Berkenstam, A., et al. (2008). The thyroid hormone mimetic compound KB2115 lowers plasma LDL cholesterol and stimulates bile acid synthesis without cardiac effects in humans.[10][11] Proceedings of the National Academy of Sciences, 105(2), 663-667.

Sources

Validation

A Comparative Guide to the Efficacy of Thyromimetic Compounds: From Cancer to Metabolic Disease

An In-depth Analysis of 4-Hydroxy-3,5-diiodophenylacetic Acid Analogs and Novel Thyromimetic Agents For researchers and drug development professionals navigating the complex landscape of thyroid hormone analogs, this gui...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of 4-Hydroxy-3,5-diiodophenylacetic Acid Analogs and Novel Thyromimetic Agents

For researchers and drug development professionals navigating the complex landscape of thyroid hormone analogs, this guide provides a comprehensive comparison of the peer-reviewed evidence for the efficacy of key thyromimetic compounds. While the specific molecule 4-Hydroxy-3,5-diiodophenylacetic acid is not extensively characterized as a therapeutic agent, its structural similarity to Tetraiodothyroacetic acid (Tetrac) places it within a class of compounds that interact with thyroid hormone signaling pathways. This guide will delve into the efficacy of Tetrac and other notable thyromimetics, such as 3,5-diiodothyropropionic acid (DITPA) and Sobetirome (GC-1), comparing their mechanisms of action, experimental efficacy data, and therapeutic potential in oncology and metabolic diseases.

Introduction to Thyromimetics: Beyond Hormone Replacement

Thyroid hormones are critical regulators of metabolism, growth, and development. Their actions are primarily mediated through nuclear thyroid hormone receptors (TRs), TRα and TRβ, which are expressed in a tissue-specific manner. While thyroid hormone replacement therapy is a cornerstone of treating hypothyroidism, the pleiotropic effects of thyroid hormones have spurred the development of thyromimetics—compounds that selectively mimic or antagonize thyroid hormone action in specific tissues. This selectivity offers the potential to harness the beneficial effects of thyroid hormone signaling while avoiding adverse effects.[1][2]

This guide will focus on two distinct classes of thyromimetics:

  • Integrin αvβ3-Targeting Agents: Exemplified by Tetraiodothyroacetic acid (Tetrac), these compounds primarily act at a cell surface receptor on integrin αvβ3, antagonizing the pro-proliferative and pro-angiogenic effects of thyroid hormones.[3][4]

  • TRβ-Selective Agonists: This class includes compounds like 3,5-diiodothyropropionic acid (DITPA) and Sobetirome (GC-1), which preferentially activate the TRβ isoform, predominantly expressed in the liver, offering therapeutic potential for metabolic and cardiovascular diseases.[5][6]

Tetraiodothyroacetic Acid (Tetrac): An Anti-Cancer and Anti-Angiogenic Agent

Tetraiodothyroacetic acid (Tetrac), a deaminated analog of L-thyroxine (T4), has emerged as a promising anti-cancer agent due to its unique mechanism of action at the cell surface.

Mechanism of Action: Targeting the Integrin αvβ3 Receptor

Unlike traditional thyromimetics that act on nuclear receptors, Tetrac's primary target is a receptor on the extracellular domain of integrin αvβ3.[4] Thyroid hormones, particularly T4, can bind to this receptor and initiate non-genomic signaling cascades that promote cancer cell proliferation, angiogenesis, and resistance to apoptosis.[4] Tetrac acts as an antagonist at this site, blocking the binding of T4 and thereby inhibiting these cancer-promoting pathways.[3][4] Furthermore, Tetrac has been shown to have actions at the receptor that are independent of thyroid hormone, including the modulation of angiogenesis.[7]

Tetrac Mechanism of Action cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling integrin Integrin αvβ3 proliferation Cell Proliferation integrin->proliferation Promotes angiogenesis Angiogenesis integrin->angiogenesis Promotes apoptosis Apoptosis Inhibition integrin->apoptosis Inhibits T4 Thyroxine (T4) T4->integrin Binds & Activates Tetrac Tetrac Tetrac->integrin Binds & Blocks

Caption: Tetrac antagonizes T4 at the integrin αvβ3 receptor.

Preclinical Efficacy of Tetrac

Peer-reviewed studies have demonstrated the efficacy of Tetrac in various preclinical cancer models.

Table 1: Preclinical Efficacy of Tetrac in Cancer Models

Cancer TypeModelKey FindingsCitation(s)
Renal Cell Carcinoma Human RCC xenografts in nude miceTetrac and a nanoparticle formulation of Tetrac (Tetrac NP) inhibited tumor growth and angiogenesis.[3]
Medullary Thyroid Carcinoma Human MTC xenografts in nude mice and chick chorioallantoic membrane (CAM) modelTetrac and Tetrac NP reduced tumor size and hemoglobin content (an index of angiogenesis). Both formulations induced anti-angiogenic and pro-apoptotic gene expression.[8][9]
Non-Small Cell Lung Cancer Human NSCLC xenografts in nude mice and CAM modelTetrac and Tetrac-NP suppressed tumor growth and angiogenesis.[10]
Colorectal Cancer Human colorectal cancer cell xenograftsTetrac and its nanoparticulate analog (NDAT) demonstrated anti-proliferative effects.[7]
Experimental Protocol: In Vivo Xenograft Model for Assessing Tetrac Efficacy

The following is a generalized protocol based on methodologies reported in peer-reviewed literature for evaluating the anti-tumor efficacy of Tetrac in a nude mouse xenograft model.[3][8][10]

Objective: To determine the effect of Tetrac on tumor growth in an in vivo model.

Materials:

  • Human cancer cell line (e.g., renal cell carcinoma, medullary thyroid carcinoma)

  • Immunocompromised mice (e.g., nude mice)

  • Tetraiodothyroacetic acid (Tetrac)

  • Vehicle control (e.g., saline, DMSO)

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice into treatment and control groups.

  • Treatment Administration: Administer Tetrac (dissolved in a suitable vehicle) or vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection) and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study.

  • Data Analysis: Calculate tumor volume and compare the growth curves between the treatment and control groups using appropriate statistical methods.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Causality Behind Experimental Choices:

  • Immunocompromised Mice: Nude mice lack a functional thymus and are unable to mount an effective immune response against human cells, allowing the growth of human tumor xenografts.

  • Subcutaneous Implantation: This method allows for easy monitoring and measurement of tumor growth.

  • Randomization: Ensures that any observed differences in tumor growth are due to the treatment and not to pre-existing variations between the mice.

  • Vehicle Control: A vehicle control group is essential to distinguish the effects of the drug from the effects of the solvent used to dissolve it.

TRβ-Selective Agonists: Targeting Metabolic and Cardiovascular Diseases

In contrast to the anti-proliferative effects of Tetrac, TRβ-selective agonists are designed to leverage the beneficial metabolic effects of thyroid hormone signaling, primarily in the liver, while minimizing adverse effects on the heart and other tissues where TRα is the predominant isoform.[5][6]

Mechanism of Action: Selective Activation of the TRβ Receptor

TRβ is the major thyroid hormone receptor isoform expressed in the liver.[11] Its activation leads to the transcriptional regulation of genes involved in cholesterol and lipid metabolism.[11] TRβ-selective agonists bind to and activate TRβ with higher affinity than TRα, leading to a desired therapeutic window for treating metabolic disorders.[6]

TRbeta-Selective Agonist Mechanism of Action cluster_cell Hepatocyte cluster_nucleus Nucleus TRbeta TRβ Receptor gene_expression Gene Expression (Cholesterol & Lipid Metabolism) TRbeta->gene_expression Regulates agonist TRβ-Selective Agonist (e.g., DITPA, Sobetirome) agonist->TRbeta Binds & Activates

Caption: TRβ-selective agonists activate liver-specific pathways.

3,5-Diiodothyropropionic Acid (DITPA): A Thyromimetic for Heart Failure

DITPA is a thyroid hormone analog that has been investigated for its potential therapeutic effects in congestive heart failure.[12][13]

Clinical Efficacy of DITPA: A phase II multicenter, randomized, placebo-controlled, double-blind trial evaluated the efficacy of DITPA in patients with New York Heart Association (NYHA) class II to IV congestive heart failure.[14][15]

Table 2: Clinical Efficacy of DITPA in Congestive Heart Failure

Outcome MeasureDITPA GroupPlacebo Groupp-valueCitation(s)
Cardiac Index Increased by 18%No significant change-[14][15]
Systemic Vascular Resistance Decreased by 11%No significant change-[14][15]
Serum Cholesterol Decreased by 20%No significant change-[14][15]
LDL Cholesterol Decreased by 30%No significant change-[14][15]
Body Weight Decreased by 11 lbNo significant change-[14][15]

While DITPA demonstrated improvements in some hemodynamic and metabolic parameters, it was poorly tolerated, with fatigue and gastrointestinal complaints being more frequent in the DITPA group.[14][15] Ultimately, there was no evidence of symptomatic benefit in congestive heart failure.[14][15]

Sobetirome (GC-1): A TRβ-Selective Agonist for Dyslipidemia

Sobetirome (GC-1) is a highly selective TRβ agonist that has been extensively studied for its lipid-lowering effects.[5][16]

Preclinical and Clinical Efficacy of Sobetirome: Sobetirome has shown promising results in both preclinical animal models and early-phase human clinical trials.[16][17]

  • Preclinical Studies: In animal models, Sobetirome effectively lowered cholesterol and triglycerides.[17]

  • Phase 1 Clinical Trials: In a phase 1 clinical trial, Sobetirome was well-tolerated and demonstrated a significant reduction in LDL cholesterol by up to 41%.[17]

Despite these promising early results, the clinical development of Sobetirome for dyslipidemia was halted.[16][17]

Experimental Protocol: Assessing the Efficacy of TRβ-Selective Agonists on Lipid Metabolism

The following is a generalized protocol for evaluating the effects of a TRβ-selective agonist on lipid metabolism in a diet-induced obesity mouse model.

Objective: To determine the effect of a TRβ-selective agonist on serum lipid levels and hepatic gene expression.

Materials:

  • Mice (e.g., C57BL/6J)

  • High-fat diet

  • TRβ-selective agonist (e.g., Sobetirome)

  • Vehicle control

  • Equipment for blood collection and serum analysis

  • Reagents and equipment for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

  • Induction of Obesity and Dyslipidemia: Feed mice a high-fat diet for a specified period to induce obesity and elevate serum lipid levels.

  • Treatment Administration: Administer the TRβ-selective agonist or vehicle control to the respective groups of mice daily for a defined duration.

  • Blood and Tissue Collection: At the end of the treatment period, collect blood samples for serum lipid analysis and harvest liver tissue for gene expression analysis.

  • Serum Lipid Analysis: Measure serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.

  • Hepatic Gene Expression Analysis: Extract RNA from liver tissue and perform qRT-PCR to quantify the expression of genes involved in cholesterol and lipid metabolism (e.g., LDLR, SREBP-2, CYP7A1).

  • Data Analysis: Compare the serum lipid levels and gene expression profiles between the treatment and control groups using appropriate statistical methods.

Causality Behind Experimental Choices:

  • High-Fat Diet Model: This model is widely used to induce metabolic changes in mice that mimic human obesity and dyslipidemia.

  • qRT-PCR Analysis: This technique allows for the precise quantification of changes in gene expression, providing mechanistic insights into how the TRβ-selective agonist affects lipid metabolism at the molecular level.

Comparative Analysis and Future Perspectives

The thyromimetics discussed in this guide represent two distinct therapeutic strategies targeting different aspects of thyroid hormone signaling.

Table 3: Comparison of Key Thyromimetic Compounds

FeatureTetraiodothyroacetic Acid (Tetrac)3,5-Diiodothyropropionic Acid (DITPA)Sobetirome (GC-1)
Primary Target Integrin αvβ3TRβ (and TRα to a lesser extent)TRβ
Mechanism of Action Antagonist at the cell surfaceAgonist at nuclear receptorsAgonist at nuclear receptors
Primary Therapeutic Area OncologyCardiovascular Disease (Heart Failure)Metabolic Disease (Dyslipidemia)
Key Efficacy Findings Inhibition of tumor growth and angiogenesis in preclinical models.Improved hemodynamic and metabolic parameters in a Phase II clinical trial, but with poor tolerability and no symptomatic benefit.Significant reduction in LDL cholesterol in a Phase I clinical trial.
Development Status Preclinical/InvestigationalPhase II (terminated)Phase I (halted for dyslipidemia)

The future of thyromimetic drug development lies in further refining selectivity to maximize therapeutic benefits while minimizing off-target effects. For anti-cancer applications, the development of more potent and specific integrin αvβ3 antagonists based on the Tetrac scaffold is a promising avenue. In the realm of metabolic diseases, newer generation TRβ-selective agonists with improved safety profiles are currently in clinical development for conditions such as non-alcoholic steatohepatitis (NASH).

Conclusion

This guide has provided a comparative overview of the peer-reviewed evidence for the efficacy of key thyromimetic compounds related to 4-Hydroxy-3,5-diiodophenylacetic acid. While this specific molecule is not a well-defined therapeutic, its structural analogs, Tetrac, DITPA, and Sobetirome, have been investigated for their potential in treating cancer, heart failure, and metabolic disorders, respectively. The distinct mechanisms of action of these compounds, targeting either the cell surface integrin αvβ3 or the nuclear TRβ receptor, highlight the diverse therapeutic possibilities within the field of thyromimetics. For researchers and drug development professionals, a thorough understanding of the comparative efficacy and experimental validation of these compounds is crucial for advancing the next generation of therapies that harness the power of thyroid hormone signaling.

References

  • Tetracycline: Classification, Structure Activity Relationship and Mechanism of Action as a Theranostic Agent for Infectious Lesions-A Mini Review. (2018). Biomedical Journal of Scientific & Technical Research. [Link]

  • Clinical and experimental studies on the use of 3,5-diiodothyropropionic acid, a thyroid hormone analogue, in heart failure. (n.d.). University of Arizona. [Link]

  • Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. (n.d.). PMC. [Link]

  • Tetracycline. (n.d.). Wikipedia. [Link]

  • Tetraidothyroacetic Acid (Tetrac) and Tetrac Nanoparticles Inhibit Growth of Human Renal Cell Carcinoma Xenografts. (2009). Anticancer Research. [Link]

  • Tetracycline: Classification, Structure Activity Relationship and Mechanism of Action as a Theranostic Agent for Infectious Lesions-A Mini Review. (2018). Biomedical Journal of Scientific & Technical Research. [Link]

  • Tetracycline: Classification, Structure Activity Relationship and Mechanism of Action as a Theranostic Agent for Infectious Lesions-A Mini Review. (2018). Biomedical Journal of Scientific & Technical Research. [Link]

  • Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. (2020). Frontiers in Medicine. [Link]

  • Tetrac as an anti-angiogenic agent in cancer in. (n.d.). Endocrine-Related Cancer. [Link]

  • Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease. (2018). Frontiers in Endocrinology. [Link]

  • Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status. (2019). Frontiers in Endocrinology. [Link]

  • Actions of L-thyroxine (T4) and Tetraiodothyroacetic Acid (Tetrac) on Gene Expression in Thyroid Cancer Cells. (2020). MDPI. [Link]

  • The effect of tetrac and tetrac NP treatment on xenograft mass at time.... (n.d.). ResearchGate. [Link]

  • Thyroid Hormone, Thyromimetics, and Metabolic Efficiency. (2014). Endocrine Reviews. [Link]

  • GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease. (n.d.). PMC. [Link]

  • DITPA (3,5-Diiodothyropropionic Acid), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study. (2009). PubMed. [Link]

  • Tetracycline Hydrochloride – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. [Link]

  • Pilot Studies on the Use of 3,5-Diiodothyropropionic Acid, a Thyroid Hormone Analog, in the Treatment of Congestive Heart Failure. (2002). Karger Publishers. [Link]

  • DITPA (3,5-Diiodothyropropionic Acid), a Thyroid Hormone Analog to Treat Heart Failure. (2009). Circulation: Heart Failure. [Link]

  • Sobetirome: the past, present and questions about the future. (2015). Taylor & Francis Online. [Link]

  • Thyromimetic. (n.d.). Wikipedia. [Link]

  • (PDF) Thyromimetics: What does the future hold?. (2025). ResearchGate. [Link]

  • Experimental drug turns 'bad' white fat into 'good' brown-like fat. (2015). ScienceDaily. [Link]

  • Sobetirome: A case history of bench-to-clinic drug discovery and development. (2025). ResearchGate. [Link]

  • Thyroid hormone analog 3,5-diiodothyropropionic acid promotes healthy vasculature in the adult myocardium independent of thyroid effects on cardiac function. (2009). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Tetraiodothyroacetic Acid (Tetrac) and Nanoparticulate Tetrac Arrest Growth of Medullary Carcinoma of the Thyroid. (2010). The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Sobetirome: A case history of bench-to-clinic drug discovery and development. (2010). Heart Failure Reviews. [Link]

  • Tetracycline in Preventing Skin Rash in Patients Who Are Receiving Drugs Such as Gefitinib and Cetuximab for Cancer. (n.d.). ClinicalTrials.gov. [Link]

  • Tetracycline Treatment Tolerability Trial. (n.d.). ClinicalTrials.gov. [Link]

  • Tetraiodothyroacetic acid and its nanoformulation inhibit thyroid hormone stimulation of non-small cell lung cancer cells in vitro and its growth in xenografts. (2012). PubMed. [Link]

  • Antibiotic explorers: where tetracyclines go in human cells. (2018). ScienceDaily. [Link]

  • Tetraiodothyroacetic Acid (Tetrac) and Nanoparticulate Tetrac Arrest Growth of Medullary Carcinoma of the Thyroid. (2010). PubMed. [Link]

  • Tetracyclines: double blind clinical study to evaluate the effectiveness in periodontal surgery. (n.d.). PubMed. [Link]

  • Thyromimetics. (2022). Alzheimer's Drug Discovery Foundation. [Link]

  • Thyroid Hormone Mimetics: the Past, Current Status and Future Challenges. (2016). PMC. [Link]

  • Development of Thyroid Hormones and Synthetic Thyromimetics in Non-Alcoholic Fatty Liver Disease. (2022). MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Hydroxy-3,5-diiodophenylacetic acid

For Immediate Reference: A Procedural Overview This guide provides a detailed protocol for the safe handling and disposal of 4-Hydroxy-3,5-diiodophenylacetic acid, a compound requiring careful management due to its poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: A Procedural Overview

This guide provides a detailed protocol for the safe handling and disposal of 4-Hydroxy-3,5-diiodophenylacetic acid, a compound requiring careful management due to its potential hazards. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.

Understanding the Compound: Hazard Profile

4-Hydroxy-3,5-diiodophenylacetic acid is a halogenated organic compound. While specific data for this exact compound is not available, related iodinated organic compounds and those with similar functional groups are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] It is crucial to handle this substance with the appropriate precautions to minimize exposure risks.

Key Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1][3][5]

  • Serious Eye Irritation: Can cause significant eye irritation or damage.[1][3][5]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[1][3]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 4-Hydroxy-3,5-diiodophenylacetic acid, ensure that you are in a well-ventilated area, preferably within a chemical fume hood.[6][7] The following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[6][8]To prevent eye contact with the solid compound or any generated dust, which can cause serious irritation.[1][3][5]
Hand Protection Nitrile or other impervious gloves.[9][10]To prevent skin contact and subsequent irritation.[1][3][5]
Body Protection A lab coat, worn fully buttoned.To protect skin and personal clothing from contamination.[6]
Respiratory Protection A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate.[6][8][9]To prevent inhalation, which can lead to respiratory irritation.[1][3]

An eyewash station and safety shower should be readily accessible in the work area.[6]

Disposal Protocol: A Step-by-Step Guide

The proper disposal of 4-Hydroxy-3,5-diiodophenylacetic acid is critical for environmental safety and regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[11]

Step 1: Waste Segregation

Proper segregation is the first and most crucial step in chemical waste management.

  • Designated Waste Container: Collect all waste containing 4-Hydroxy-3,5-diiodophenylacetic acid in a dedicated, properly labeled hazardous waste container.[11][12]

  • Halogenated Organics: This compound falls under the category of halogenated organic waste.[11] Do not mix it with non-halogenated organic waste, acids, bases, or other incompatible materials.[11][12]

Step 2: Container Management

  • Compatibility: Use a container made of a material compatible with the chemical waste. For solid waste, a securely sealed, shatter-resistant container is recommended.[13][14]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Hydroxy-3,5-diiodophenylacetic acid".[15] Include the date when waste was first added to the container.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[1][3][14]

Step 3: Disposal Pathway

  • Approved Waste Disposal Plant: The final disposal method for this compound is through an approved waste disposal plant, which will likely involve incineration.[1][2][3][4][16]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.[15]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxy-3,5-diiodophenylacetic acid.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Container Management cluster_3 Final Disposal A Generate 4-Hydroxy-3,5- diiodophenylacetic acid waste B Is the waste container designated for 'Halogenated Organic Waste'? A->B C Place waste in the correct, labeled container. B->C Yes D Obtain a properly labeled 'Halogenated Organic Waste' container. B->D No E Keep container securely closed. C->E D->C F Store in a designated Satellite Accumulation Area (SAA). E->F G Is the container full or has it reached the accumulation time limit? F->G H Request pickup from Environmental Health & Safety (EHS). G->H Yes I Continue to collect waste. G->I No J Disposal via approved hazardous waste facility (Incineration). H->J

Caption: Disposal workflow for 4-Hydroxy-3,5-diiodophenylacetic acid.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate harm.

Spill Cleanup:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For a small spill, carefully cover the solid material with an inert absorbent material like sand, dry lime, or soda ash.[6] Avoid raising dust.

  • Collect: Sweep or scoop the absorbed material into a suitable, labeled container for disposal as hazardous waste.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][6] Seek immediate medical attention.[1][2][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation develops or persists.[1][2]

  • Inhalation: Move the exposed person to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][2] Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water. Seek immediate medical attention.[1][2]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Durham Tech. (2003, March 18). Iodine. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... - View Document - California Code of Regulations. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Iodine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Unknown Source. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • Occupational Safety and Health Administration. (n.d.). Iodine in Workplace Atmospheres (Impregnated Activated Beaded Carbon). Retrieved from [Link]

  • Harper College. (2009, July 20). Material Safety Data Sheet Iodine MSDS# 11400 Section 1. Retrieved from [Link]

  • Walters, M. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine CAS #: 7553-56-2.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Unknown Source. (2025-2026). Hazardous Waste - EHSO Manual.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-3,5-diiodophenylacetic acid

Topic: Personal protective equipment for handling 4-Hydroxy-3,5-diiodophenylacetic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Hydroxy-3,5-diiodophenylacetic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary & Compound Profile

4-Hydroxy-3,5-diiodophenylacetic acid (also known as DIAC or Diiodothyroacetic acid) is a metabolic derivative of thyroid hormones. While often classified generically as a chemical irritant, its structural homology to thyroxine (T4) and triiodothyronine (T3) necessitates handling procedures that mitigate not just acute chemical injury, but also pharmacological exposure .

As a Senior Application Scientist, I emphasize that the primary risk vector with DIAC is not merely acid burns, but the potential for endocrine modulation via inhalation of particulates or dermal absorption of high-concentration stock solutions.

Chemical Hazard Profile
PropertySpecificationSafety Implication
CAS Number 1155-40-4Unique identifier for SDS retrieval.
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing.
Solubility DMSO, Ethanol, dilute NaOHSolvents like DMSO increase skin permeability, acting as a carrier for the toxin.
GHS Classification H315, H319, H335Causes skin/eye irritation; May cause respiratory irritation.

Risk-Based PPE Selection Matrix

Standard laboratory PPE is insufficient without considering the specific task being performed. The following matrix dictates the required protection levels based on the state of matter and concentration.

The "Barrier-in-Depth" Strategy

We do not rely on a single layer of protection. The safety system is designed so that if one barrier fails (e.g., a glove tear), a secondary control (e.g., engineering control) prevents exposure.

Operational PhaseRespiratory ProtectionDermal Protection (Hands)Ocular ProtectionBody Protection
Solid Handling (Weighing/Transfer)Primary: Fume Hood (Face velocity: 100 fpm). Secondary: N95/P100 if open bench is unavoidable.Double Nitrile (0.11mm min). Reasoning: Prevents micro-exposure to dust.Safety Goggles (Indirect Vent).Lab Coat (Buttoned, long sleeve) + Tyvek Sleeves.
Solution Preparation (in DMSO/Ethanol)Fume Hood Mandatory.Laminate/Barrier Gloves (e.g., Silver Shield) under Nitrile. Reasoning: DMSO permeates nitrile rapidly; barrier gloves prevent carrier-mediated absorption.Safety Goggles + Face Shield (if >50mL).Chemical Resistant Apron over Lab Coat.
Waste Disposal N95/P100 Respirator (during bin closure).Double Nitrile (Outer glove changed immediately after seal).Safety Goggles.Standard Lab Coat.

Detailed PPE Specifications & Rationale

Respiratory Defense: The Particulate Threat

DIAC is a fine crystalline powder. Electrostatic forces often cause "fly-away" particles during weighing.

  • Engineering Control: All solid manipulation must occur within a certified chemical fume hood.

  • PPE Backup: If hood access is compromised, a half-face respirator with P100 cartridges is required. Surgical masks provide zero protection against chemical particulates [1].

Dermal Defense: The Solvent Carrier Factor

The critical insight here is solvent-mediated permeation . DIAC is frequently dissolved in Dimethyl Sulfoxide (DMSO).

  • The Risk: DMSO effectively alters the stratum corneum, carrying dissolved DIAC directly into the systemic circulation.

  • The Protocol: Standard nitrile gloves degrade quickly in DMSO. You must use Silver Shield (EVOH) or similar laminate gloves as the primary barrier when handling stock solutions, with a nitrile outer glove for dexterity and grip [2].

Ocular Defense

Due to the acidic nature of the phenylacetic acid moiety, contact with mucous membranes causes immediate protein coagulation and irritation.

  • Requirement: ANSI Z87.1 compliant chemical splash goggles. Safety glasses with side shields are insufficient for liquid handling phases.

Operational Workflow: Step-by-Step Handling

This protocol utilizes a "Clean-to-Dirty" directional flow to prevent cross-contamination.

Visualization: Safe Handling Loop

The following diagram illustrates the logical flow of the safety protocol, emphasizing the critical decision points for PPE changes.

DIAC_Handling_Protocol cluster_prep Phase 1: Preparation cluster_active Phase 2: Active Handling cluster_post Phase 3: Post-Op Risk_Assess Risk Assessment (Check Solvent) Donning Donning PPE (Double Glove/Goggles) Risk_Assess->Donning Weighing Weighing (Solid) (Static Control) Donning->Weighing Enter Hood Solubilization Solubilization (DMSO/NaOH) Weighing->Solubilization Add Solvent Waste Waste Segregation (Halogenated) Weighing->Waste Spill? Exp_Use Experimental Use (In Vitro/In Vivo) Solubilization->Exp_Use Exp_Use->Waste Disposal Decon Decontamination (10% Bleach/Ethanol) Doffing Doffing PPE (Wash Hands) Decon->Doffing Exit Lab Waste->Decon

Figure 1: Operational flowchart for DIAC handling. Note the critical transition from solid handling to solubilization, where solvent risks (DMSO) require heightened awareness.

Protocol Steps
  • Preparation & Static Control:

    • Place an anti-static mat or use an ionizing gun inside the fume hood before opening the DIAC vial. This prevents the powder from dispersing due to triboelectric charging.

    • Why: Iodine-heavy compounds can be dense but "fluffy" in crystalline form, making them prone to static repulsion.

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Do not return excess powder to the stock vial to prevent contamination.

  • Solubilization (The Critical Junctures):

    • If using NaOH (0.1M - 1M) : Ensure goggles are tight-fitting. The reaction is exothermic but generally mild at this scale.

    • If using DMSO : Check your gloves. If you are wearing only nitrile, stop. Don laminate gloves immediately.

  • Decontamination:

    • Wipe down the balance and hood surface with a wet paper towel (water first to solubilize salt forms, then ethanol).

    • Note: Do not use strong oxidizers (like concentrated bleach) directly on dry powder, as this can theoretically liberate elemental iodine gas (

      
      ), which is toxic [3].
      

Waste Disposal & Emergency Response

Disposal Strategy

DIAC contains iodine atoms. It cannot be disposed of in standard organic waste streams if your facility segregates halogenated compounds.

  • Solid Waste: Dispose of weighing boats and contaminated gloves in "Hazardous Solid Waste" bins.

  • Liquid Waste: Segregate into "Halogenated Organic Waste" containers. Do not mix with acid waste if dissolved in DMSO, as unexpected reactions may occur.

Emergency Spill Protocol
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water/detergent), then wipe up.

  • Skin Contact:

    • Solid: Brush off gently, then wash with soap and water for 15 minutes.

    • DMSO Solution:Immediate lavage. Rinse with copious water for 20 minutes. Do not use ethanol to clean skin (increases absorption). Seek medical attention and present the SDS.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Respiratory Protection Standard 1910.134. United States Department of Labor. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14800, 4-Hydroxy-3,5-diiodophenylacetic acid. PubChem. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: (4-hydroxy-3,5-diiodophenyl)acetic acid. ECHA. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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